molecular formula C8H4ClNO3 B1304816 5-(2-Furyl)isoxazole-3-carbonyl chloride CAS No. 88958-33-2

5-(2-Furyl)isoxazole-3-carbonyl chloride

Cat. No.: B1304816
CAS No.: 88958-33-2
M. Wt: 197.57 g/mol
InChI Key: RCDNHOYZXMTBMF-UHFFFAOYSA-N
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Description

5-(2-Furyl)isoxazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDNHOYZXMTBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383775
Record name 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88958-33-2
Record name 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Furyl)isoxazole-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Furyl)isoxazole-3-carbonyl chloride, with the CAS number 88958-33-2, is a highly reactive chemical intermediate that serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its structure, which combines an isoxazole ring with a furan moiety and an acyl chloride functional group, makes it a versatile reagent for introducing the 5-(2-furyl)isoxazole-3-carboxamide or ester scaffold into target molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and its applications in the field of medicinal chemistry and drug discovery. The isoxazole nucleus is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in synthetic applications.

PropertyValueReference(s)
CAS Number 88958-33-2[1][2]
Molecular Formula C₈H₄ClNO₃[1]
Molecular Weight 197.58 g/mol [1][2]
Purity Typically ≥95%
Storage Temperature 2-8 °C
SMILES ClC(=O)C1=NOC(=C1)C1=CC=CO1

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid (CAS No: 98434-06-1), with a chlorinating agent such as thionyl chloride (SOCl₂).[3][4] The following is a detailed, step-by-step experimental protocol adapted from a reliable procedure for the synthesis of acyl chlorides from carboxylic acids.[5][6]

Experimental Protocol: Synthesis from Carboxylic Acid

Materials:

  • 5-(2-Furyl)isoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Vacuum pump

Procedure:

  • Preparation: In a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 equivalent of 5-(2-furyl)isoxazole-3-carboxylic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thionyl Chloride: Carefully add 2.0 to 3.0 equivalents of thionyl chloride to the flask. The reaction can be performed neat or in an anhydrous solvent like toluene.[7]

  • Reaction: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 79 °C) for 2-4 hours.[5] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.[5]

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction releases toxic gases (HCl and SO₂), which should be trapped or neutralized.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic_Acid 5-(2-Furyl)isoxazole-3- carboxylic acid Reaction_Vessel Reaction with Thionyl Chloride (SOCl₂) Reflux, 2-4 hours Carboxylic_Acid->Reaction_Vessel Add SOCl₂ Workup Removal of excess SOCl₂ (Vacuum Distillation) Reaction_Vessel->Workup Cool Purification Vacuum Distillation of product Workup->Purification Product 5-(2-Furyl)isoxazole-3- carbonyl chloride Purification->Product Reaction_Mechanism Intermediate [R-C(O⁻)(Cl)-Nu⁺H] Products R-CO-Nu + HCl Intermediate->Products Chloride Elimination & Deprotonation

Caption: General mechanism of nucleophilic acyl substitution.

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. [8][9]this compound serves as a key starting material for the synthesis of novel isoxazole-containing compounds with potential biological activity.

One notable application is in the synthesis of anti-inflammatory agents. A study on the synthesis of novel isoxazole derivatives identified a compound containing the 5-(furan-2-yl)isoxazole moiety that exhibited significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation. [10]The synthesis of such compounds often involves the reaction of this compound with an appropriate amine or alcohol to introduce the desired side chain.

Example Synthetic Application: Amide Formation

A common application of this compound is in the synthesis of amides, which are prevalent in many drug molecules. The reaction with a primary or secondary amine proceeds readily to form a stable amide bond.

General Reaction:

This compound + R¹R²NH → 5-(2-Furyl)isoxazole-3-carboxamide-NR¹R² + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Signaling_Pathway Start 5-(2-Furyl)isoxazole-3- carbonyl chloride Reaction Amide Bond Formation Start->Reaction Amine Primary/Secondary Amine (R¹R²NH) Amine->Reaction Product Bioactive Isoxazole Amide Derivative Reaction->Product Target Biological Target (e.g., Enzyme, Receptor) Product->Target Biological Activity

Caption: Logical flow from starting material to a bioactive molecule.

Suppliers

This compound is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Some of the known suppliers include:

  • ChemShuttle * CymitQuimica [2]* Santa Cruz Biotechnology [1]* A2B Chem [11] It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel isoxazole derivatives with potential applications in drug discovery. Its high reactivity allows for the efficient introduction of the 5-(2-furyl)isoxazole-3-carboxamide or ester moiety into a wide range of molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective use in the development of new therapeutic agents.

References

  • Dey, C., & Kündig, E. P. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Yaffe, M. B. (1990). Melting point, boiling point, and symmetry. Pharmaceutical research, 7(9), 942–947. [Link]

  • CAS. (n.d.). 3-Pinanone. CAS Common Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

  • Wintner, J. (2020, February 24). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole-5-carbonyl chloride. PubChem. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

  • Al-Ostoot, F. H., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • National Institute of Standards and Technology. (n.d.). Isoxazole-5-carbonyl chloride. NIST Chemistry WebBook. [Link]

  • Kulchitsky, V. A. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & medicinal chemistry letters, 24(5), 1365–1369. [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (n.d.).
  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]

Sources

A Technical Guide to the Spectral Characterization of 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data (NMR, IR, and MS) for the novel heterocyclic compound 5-(2-Furyl)isoxazole-3-carbonyl chloride. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and elucidation of its role in subsequent reactions. This document synthesizes established principles of spectroscopic analysis with data from structurally related compounds to present a predictive yet robust characterization framework.

Molecular Structure and Key Features

This compound is a multi-functionalized heterocyclic compound with the chemical formula C8H4ClNO3 and a molecular weight of 197.58 g/mol [1][2]. Its structure incorporates a furan ring, an isoxazole ring, and a reactive acyl chloride group. This unique combination of moieties gives rise to a distinct spectral fingerprint.

cluster_molecule This compound cluster_isoxazole Isoxazole Ring cluster_carbonyl_chloride Carbonyl Chloride C1 C C2 C C1->C2 H1 H C1->H1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 O1 O C4->O1 C5 C C4->C5 O1->C1 C6 C C5->C6 N1 N C6->N1 C8 C C6->C8 C7 C C7->C5 H4 H C7->H4 O2 O N1->O2 O2->C7 O3 O C8->O3 Cl1 Cl C8->Cl1

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the furan and isoxazole rings. The chemical shifts are influenced by the electronegativity of the heteroatoms and the anisotropic effects of the aromatic rings.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-5' (Furan)7.6 - 7.8Doublet of doubletsJ = 1.8, 0.9 Hz
H-3' (Furan)7.2 - 7.4Doublet of doubletsJ = 3.6, 0.9 Hz
H-4' (Furan)6.6 - 6.8Doublet of doubletsJ = 3.6, 1.8 Hz
H-4 (Isoxazole)7.0 - 7.2Singlet-

Rationale for Predictions:

  • Furan Protons: The chemical shifts for furan protons typically appear in the range of 6.0-8.0 ppm[3]. The proton at the 5'-position (adjacent to the oxygen and the isoxazole ring) is expected to be the most deshielded. The coupling constants are characteristic of furan systems, with J(3,4) being larger than J(3,5) and J(4,5)[4].

  • Isoxazole Proton: The proton at the 4-position of the isoxazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent carbonyl chloride and the furan ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)160 - 165
C-3 (Isoxazole)155 - 160
C-5 (Isoxazole)165 - 170
C-4 (Isoxazole)100 - 105
C-2' (Furan)145 - 150
C-5' (Furan)140 - 145
C-3' (Furan)110 - 115
C-4' (Furan)115 - 120

Rationale for Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the acyl chloride is expected to be significantly deshielded, appearing in the downfield region of the spectrum.

  • Isoxazole Carbons: The carbons of the isoxazole ring will have distinct chemical shifts based on their electronic environment. C-3 and C-5, being attached to heteroatoms, will be more deshielded than C-4.

  • Furan Carbons: The chemical shifts of the furan carbons are well-established, with the carbons adjacent to the oxygen (C-2' and C-5') appearing at lower field than the other two carbons[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the C=N and C=C bonds of the heterocyclic rings, and the C-O bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Acyl Chloride)1750 - 1800Strong
C=N (Isoxazole)1600 - 1650Medium
C=C (Aromatic)1500 - 1600Medium to Strong
C-O (Furan & Isoxazole)1000 - 1300Strong
C-Cl600 - 800Medium

Rationale for Predictions:

  • Carbonyl Stretch: The C=O stretching vibration of an acyl chloride is typically found at a high frequency due to the electron-withdrawing effect of the chlorine atom[6][7].

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds in the isoxazole and furan rings will appear in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the furan and isoxazole rings will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z 197/199 F1 [M - Cl]⁺ m/z 162 M->F1 - Cl• F2 [M - COCl]⁺ m/z 134 M->F2 - •COCl F1->F2 - CO F3 [Furan-C≡N]⁺ m/z 93 F2->F3 - C₂H₂O F4 [Furyl]⁺ m/z 67 F2->F4 - C₂HNO

Figure 2: Predicted mass spectrometry fragmentation of this compound.

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 197, with a smaller [M+2]⁺˙ peak at m/z 199 due to the presence of the ³⁷Cl isotope.

  • Loss of Chlorine: A primary fragmentation pathway is the loss of a chlorine radical to form the acylium ion at m/z 162.

  • Loss of Carbonyl Chloride: Another common fragmentation is the loss of the entire carbonyl chloride group as a radical, resulting in a fragment at m/z 134.

  • Ring Fission: Isoxazole rings are known to undergo characteristic ring-opening and fragmentation upon electron impact, often involving the cleavage of the weak N-O bond[8][9]. This can lead to the formation of various smaller fragments, such as the furyl cation at m/z 67.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) if the molecule is prone to excessive fragmentation.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and comparative data from related compounds, a robust framework for the characterization of this important synthetic intermediate is established. The provided protocols offer a practical guide for researchers to obtain and interpret the necessary spectral data for its unambiguous identification and purity assessment.

References

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Retrieved January 17, 2026, from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 20(12), 2677-2690.
  • Scite.ai. (n.d.). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Retrieved January 17, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved January 17, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved January 17, 2026, from [Link]

  • University of Regensburg. (n.d.). NMR spectroscopy. Retrieved January 17, 2026, from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved January 17, 2026, from [Link]

  • HETEROCYCLES. (1980). mass spectrometry of oxazoles. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 17, 2026, from [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved January 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved January 17, 2026, from [Link]

  • PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Retrieved January 17, 2026, from [Link]

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  • Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved January 17, 2026, from [Link]

Sources

reactivity and stability of 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 5-(2-Furyl)isoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure marries the isoxazole and furan rings—both privileged scaffolds in numerous biologically active molecules—with a highly reactive acyl chloride functional group.[1][2][3] This unique combination makes it a powerful intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[4][5]

The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent isoxazole ring and the chlorine atom, dictates its chemical behavior. This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, offering field-proven insights and detailed protocols to enable its safe and effective use in research and development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the cornerstone of its effective application. The key to the utility of this compound lies in the electronic interplay between its constituent parts. The isoxazole ring acts as a potent electron-withdrawing group, which significantly increases the partial positive charge on the carbonyl carbon. This inductive effect makes the carbonyl group exceptionally susceptible to nucleophilic attack, rendering the molecule far more reactive than a typical alkyl or aryl acyl chloride.

PropertyValueSource
CAS Number 88958-33-2[6][7][8]
Molecular Formula C₈H₄ClNO₃[7]
Molecular Weight 197.58 g/mol [6][7]
Purity Typically ≥95%[8][9]
Storage 2-8 °C, under inert gas[8]
SMILES ClC(=O)C1=NOC(=C1)C1=CC=CO1[8]

Synthesis: From Carboxylic Acid to Reactive Intermediate

The most direct and widely adopted route to this compound is the chlorination of its parent carboxylic acid, 5-(2-Furyl)isoxazole-3-carboxylic acid.[9][10][11] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][14]

The use of thionyl chloride is often preferred in laboratory and industrial settings. The causality for this choice is rooted in the reaction's byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases.[13][15][16] This simplifies the purification process immensely, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion and leaving behind a relatively pure product that may only require removal of excess reagent via distillation.

Mechanism of Thionyl Chloride Reaction

The conversion of the carboxylic acid to the acyl chloride proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group.

  • The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

  • A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

  • This forms a tetrahedral intermediate which collapses, releasing the final acyl chloride product along with gaseous SO₂ and HCl.[12][16][17]

G cluster_synthesis Synthesis Workflow start 5-(2-Furyl)isoxazole-3-carboxylic acid reaction Chlorination Reaction (Reflux, Anhydrous Conditions) start->reaction Substrate reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent->reaction Reagent workup Removal of Excess Reagent (Distillation/Vacuum) reaction->workup Crude Product product This compound workup->product

Caption: General workflow for the synthesis of the target acyl chloride.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted prior to execution.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-(2-Furyl)isoxazole-3-carboxylic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), either neat or with a high-boiling inert solvent like toluene.[14] A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction with oxalyl chloride.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap off-gases).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step must be performed in a well-ventilated fume hood.

  • Purification: The resulting crude acyl chloride can often be used directly in the next step. If higher purity is required, vacuum distillation or recrystallization can be performed, though this is often challenging due to the compound's reactivity.

Reactivity Profile: A Hub for Nucleophilic Acyl Substitution

The chemical utility of this compound is dominated by its high reactivity towards nucleophiles. As one of the most reactive carboxylic acid derivatives, it readily undergoes nucleophilic acyl substitution.[18] The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.[15][17][19]

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions:

  • Hydrolysis: This is the most significant reaction from a stability perspective. The acyl chloride reacts vigorously with water, even atmospheric moisture, to hydrolyze back to the parent carboxylic acid, producing corrosive hydrogen chloride gas.[19][20][21] This reactivity underscores the absolute necessity for anhydrous handling and storage conditions.

  • Alcoholysis (Esterification): In the presence of an alcohol (R'-OH), the corresponding ester is formed. To drive the reaction to completion and prevent side reactions, a non-nucleophilic base such as pyridine or triethylamine is typically added to scavenge the HCl byproduct.[18]

  • Aminolysis (Amidation): Reaction with ammonia, primary amines (R'-NH₂), or secondary amines (R'₂NH) yields primary, secondary, or tertiary amides, respectively.[18] This is arguably the most common application in drug discovery for forging critical amide bonds. The reaction is typically rapid and high-yielding. Two equivalents of the amine are often employed—one to act as the nucleophile and the second to neutralize the generated HCl.

  • Reaction with Carboxylate Salts: Forms carboxylic acid anhydrides, which can be useful for other acylation reactions.[18]

Stability, Storage, and Safe Handling

The high reactivity of this compound is intrinsically linked to its limited stability. Understanding and controlling these factors is critical for maintaining product integrity and ensuring laboratory safety.

Stability Profile
  • Hydrolytic Instability: The compound is extremely sensitive to moisture and will readily hydrolyze.[18][22] Exposure to humid air can lead to rapid degradation, observed as fuming (HCl gas formation).[19]

  • Thermal Stability: While the isoxazole ring itself can undergo thermal decomposition at very high temperatures (e.g., 160–280°C), this is well above typical storage or reaction conditions.[23] The primary concern remains its chemical reactivity rather than thermal decomposition under normal use.

  • Photochemical Stability: Some isoxazole derivatives can undergo photochemical rearrangement to oxazoles via an azirine intermediate.[3][24] While specific data for this molecule is lacking, it is prudent to store it protected from light.

Recommended Storage Protocol

To ensure the longevity and purity of this compound, the following storage conditions are mandatory:

  • Container: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).

  • Atmosphere: The container should be flushed with and stored under a dry, inert atmosphere (Nitrogen or Argon).[25]

  • Temperature: Store in a cool, designated area, often refrigerated (2-8 °C) to minimize decomposition and vapor pressure.[8]

  • Location: The storage area must be dry, well-ventilated, and separate from incompatible materials such as water, alcohols, amines, and strong bases.[22][25]

Safe Handling and Personal Protective Equipment (PPE)

Acyl chlorides are corrosive and toxic, demanding strict adherence to safety protocols.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors or HCl gas.[22][25] Ensure an eyewash station and safety shower are immediately accessible.[25]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required.[22][25]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[22]

    • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[22]

  • Quenching and Disposal: Unused or waste material must be quenched safely. This can be done by slowly adding the acyl chloride to a stirred, cold solution of a suitable nucleophile like isopropanol or a dilute solution of sodium bicarbonate.[26] The process is highly exothermic and must be done with caution and cooling.

Application in Synthesis: A Protocol for Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide and small-molecule drug synthesis. The following protocol details a general procedure for this transformation.

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude amide product can be further purified by column chromatography or recrystallization to yield the final, high-purity compound.

Conclusion

This compound is a highly valuable, yet challenging, reagent. Its exceptional reactivity, driven by the electronic properties of the isoxazole ring, makes it an efficient acylating agent for the construction of esters and, most notably, amides. However, this same reactivity necessitates rigorous adherence to anhydrous techniques and stringent safety protocols to manage its hydrolytic instability and corrosive nature. By understanding its chemical properties and implementing the handling and storage procedures outlined in this guide, researchers can safely and effectively harness the synthetic potential of this versatile building block to advance the frontiers of science and drug discovery.

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The Versatile Scaffold: A Technical Guide to the Applications of 5-(2-Furyl)isoxazole-3-carbonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a powerful approach for the design of novel therapeutic agents. The isoxazole and furan rings, in particular, are well-established pharmacophores, each contributing unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles.[1][2] This guide delves into the potential of a unique molecular entity that marries these two privileged structures: 5-(2-Furyl)isoxazole-3-carbonyl chloride . This compound represents a highly versatile and reactive building block, poised for a significant role in the exploration of new chemical space for drug discovery.

The inherent reactivity of the acyl chloride group provides a direct gateway to a diverse array of derivatives, most notably amides, which are fundamental linkages in a vast number of biologically active molecules. The juxtaposition of the furan and isoxazole rings creates a distinct electronic and steric environment, offering opportunities for specific interactions with biological targets. This guide will provide an in-depth analysis of the synthesis, reactivity, and, most importantly, the potential therapeutic applications of this promising scaffold, drawing upon established principles of medicinal chemistry and citing relevant studies on analogous structures.

Core Chemical Attributes and Synthetic Strategy

The utility of this compound as a starting material in drug discovery is underpinned by its synthetic accessibility and predictable reactivity. The molecule's structure, featuring a highly reactive acyl chloride at the 3-position of the isoxazole ring and a furan moiety at the 5-position, allows for straightforward derivatization.

Proposed Synthetic Pathway

A robust and logical synthetic route to this compound can be conceptualized in three key stages, drawing from established methodologies for isoxazole synthesis and functional group interconversions.

Synthetic_Pathway A Ethyl Nitroacetate + 2-Ethynylfuran B Ethyl 5-(2-furyl)isoxazole-3-carboxylate A->B [3+2] Cycloaddition C 5-(2-Furyl)isoxazole-3-carboxylic acid B->C Ester Hydrolysis D This compound C->D Chlorination (e.g., SOCl₂)

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

The cornerstone of this synthesis is the [3+2] cycloaddition reaction to form the isoxazole ring. A plausible approach involves the reaction of ethyl nitroacetate with 2-ethynylfuran. This method is analogous to the synthesis of similar isoxazole esters and offers a direct route to the desired 3,5-disubstituted pattern.[3]

Step 2: Hydrolysis to 5-(2-Furyl)isoxazole-3-carboxylic acid

The resulting ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. Standard basic or acidic hydrolysis conditions can be employed. For instance, treatment with a base such as potassium carbonate in a suitable solvent system is a common and effective method for ester hydrolysis.[4]

Step 3: Conversion to this compound

The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7][8][9] The reaction with thionyl chloride is particularly common, affording the desired acyl chloride with gaseous byproducts (SO₂ and HCl) that are easily removed.[5][8]

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating protocol based on analogous procedures found in the literature. Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • To a solution of 2-ethynylfuran (1.0 eq) in a suitable solvent such as ethanol, add ethyl nitroacetate (1.2 eq).

  • Add a catalytic amount of a base, for example, a solution of sodium hydroxide.[3]

  • Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 5-(2-furyl)isoxazole-3-carboxylate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Hydrolysis to 5-(2-Furyl)isoxazole-3-carboxylic acid

  • Dissolve the ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as potassium carbonate (e.g., 2.0 eq).[4]

  • Heat the mixture at reflux and monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-(2-furyl)isoxazole-3-carboxylic acid.

  • Confirm the structure and purity of the product by spectroscopic methods.

Conversion to this compound

  • To a flask containing 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq), add an excess of thionyl chloride (e.g., 3-5 eq), optionally in an inert solvent like dichloromethane.[5][6][8]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at reflux under a dry atmosphere for several hours, monitoring the evolution of gases.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The isoxazole and furan moieties are prevalent in a wide range of compounds with demonstrated therapeutic efficacy.

Anticancer Applications

The isoxazole ring is a key structural component in numerous anticancer agents.[2][10][11] Derivatives of isoxazole have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[7] The furan ring is also found in many compounds with anticancer properties.

By utilizing this compound, medicinal chemists can readily synthesize libraries of 5-(2-furyl)isoxazole-3-carboxamides. The amine component of the amide can be varied to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer cell lines. For instance, anthracenyl isoxazole amides have shown significant anti-tumor activity.[12]

Anticancer_Strategy A This compound C Library of 5-(2-Furyl)isoxazole-3-carboxamides A->C B Diverse Amine Library (R-NH₂) B->C D Screening against Cancer Cell Lines C->D E Lead Compound Identification D->E

Figure 2: Workflow for the generation and screening of anticancer agents.

Table 1: Examples of Biologically Active Isoxazole Derivatives

Compound ClassBiological ActivityReference
Isoxazole-carboxamidesAntimicrobial, COX inhibitors[12]
5-(Thiophen-2-yl)isoxazolesAnti-breast cancer[13]
Isoxazole-linked hybridsAnticancer[2]
5-Phenylisoxazole-3-carboxylic acid derivativesXanthine oxidase inhibitors[14]
Antimicrobial Applications

Both isoxazole and furan derivatives have a rich history in the development of antimicrobial agents.[15][16] The isoxazole core is present in several clinically used antibiotics. The highly reactive nature of this compound allows for the facile synthesis of a wide range of amide, ester, and other derivatives, which can be screened for activity against various bacterial and fungal pathogens. Studies on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles have demonstrated their potential as antimicrobial agents.[17]

Anti-inflammatory Applications

Isoxazole derivatives have also been explored for their anti-inflammatory properties.[18] Some isoxazole-carboxamides have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[12] The 5-(2-furyl)isoxazole scaffold provides a unique template for the design of novel anti-inflammatory agents, and the carbonyl chloride functionality allows for the rapid generation of compound libraries for screening in relevant biological assays.

Conclusion and Future Perspectives

This compound stands out as a high-potential building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The true power of this molecule lies in its ability to serve as a versatile starting point for the creation of diverse libraries of compounds, particularly amides, which can be readily screened for a wide range of biological activities.

The combined presence of the furan and isoxazole rings within a single, compact scaffold offers a unique opportunity to explore novel chemical space and develop new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties. Future research should focus on the optimization of the synthesis of this compound and the systematic exploration of its derivatives in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The insights gained from such studies will undoubtedly contribute to the expanding role of heterocyclic chemistry in addressing unmet medical needs.

References

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A Technical Guide to the Synthesis and Application of Isoxazole Derivatives from 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring system is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to serve as a versatile pharmacophore.[1][2][3][4] This guide provides an in-depth technical exploration of synthetic pathways originating from a highly reactive and valuable building block: 5-(2-furyl)isoxazole-3-carbonyl chloride . We will dissect the core reactivity of this acyl chloride and provide detailed, field-proven protocols for its conversion into key derivative classes, including carboxamides, esters, and thioesters. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms and the strategic importance of these derivatives in the drug discovery and development pipeline.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the five-membered isoxazole ring is of paramount importance.[1][5] Its structure, featuring adjacent nitrogen and oxygen atoms, imparts a unique combination of stability, dipole moment, and hydrogen bonding capability. This has led to the incorporation of the isoxazole nucleus in numerous FDA-approved drugs, spanning indications from anti-inflammatory (Valdecoxib) and antibiotic (Cloxacillin, Flucloxacillin) to anticonvulsant (Zonisamide) and immunosuppressive (Leflunomide) therapies.[2][4]

The strategic functionalization of the isoxazole ring is key to modulating its pharmacological profile. The subject of this guide, This compound , represents a particularly strategic starting material. The presence of the highly electrophilic acyl chloride at the 3-position provides a reactive handle for facile derivatization, while the 2-furyl group at the 5-position offers additional points for molecular interactions within biological targets.

Spotlight on the Core Reagent: this compound

This key intermediate is the gateway to a diverse library of novel chemical entities.

PropertyValueReference
CAS Number 88958-33-2[6][7]
Molecular Formula C₈H₄ClNO₃[6]
Molecular Weight 197.58 g/mol [6][7]
Reactivity Class Acyl Chloride (Electrophile)

The synthesis of this reagent typically involves the treatment of its parent carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid, with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The fundamental reactivity of this compound is dictated by the electron-deficient carbonyl carbon, making it an excellent electrophile for nucleophilic acyl substitution reactions. This predictable reactivity is the foundation for the synthetic protocols described herein.

Synthetic Workflows: From Acyl Chloride to Diversified Derivatives

The primary utility of this compound lies in its efficient reaction with a wide range of nucleophiles. The following diagram illustrates the principal synthetic routes branching from this central precursor.

G A This compound (Core Reagent) B Primary/Secondary Amines (R¹R²NH) A->B + Nucleophile C Alcohols (R³OH) A->C + Nucleophile D Thiols (R⁴SH) A->D + Nucleophile E Isoxazole Carboxamides B->E Forms F Isoxazole Esters C->F Forms G Isoxazole Thioesters D->G Forms

Caption: Synthetic pathways from the core acyl chloride.

The underlying mechanism for these transformations is the classic nucleophilic acyl substitution . This process is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl and form the final product.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols & Mechanistic Insights

The following sections provide self-validating, step-by-step protocols for the synthesis of major derivative classes. The causality behind the choice of reagents, solvents, and conditions is explained to empower researchers in adapting these methods.

Synthesis of 5-(2-Furyl)isoxazole-3-carboxamides

The amide bond is a critical functional group in a vast number of pharmaceuticals. The reaction of this compound with primary or secondary amines provides a direct and efficient route to novel isoxazole carboxamides, which have shown significant potential as anticancer and antioxidant agents.[10][11]

Causality of Experimental Choices:

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent hydrolysis of the highly reactive acyl chloride.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the reactant amine can also serve this purpose if it is inexpensive and easily separable.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the acyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired primary or secondary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[12]

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).[12][13][14]

Synthesis of 5-(2-Furyl)isoxazole-3-carboxylates (Esters)

Ester derivatives are valuable for modifying the physicochemical properties of a lead compound, such as solubility and cell permeability, and can function as prodrugs.

Causality of Experimental Choices:

  • Nucleophile: Alcohols are weaker nucleophiles than amines. Therefore, the reaction often requires facilitation.

  • Catalyst/Base: A base like pyridine is commonly used as both the solvent and the base. It deprotonates the alcohol to form a more potent alkoxide nucleophile and neutralizes the HCl byproduct. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to significantly accelerate the reaction, especially with sterically hindered alcohols.

  • Conditions: The reaction is typically run at room temperature, although gentle heating may be required for less reactive or sterically hindered alcohols.

Detailed Experimental Protocol:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and DMAP (0.1 equivalents, if used) in anhydrous pyridine or DCM containing triethylamine (1.5 equivalents).

  • Acylation: Cool the solution to 0 °C. Add a solution of this compound (1.2 equivalents) in the same anhydrous solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water, 1M copper sulfate solution (to remove pyridine), and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the crude ester by silica gel column chromatography.

  • Characterization: Characterize the final product by spectroscopic methods.

Broader Applications and Future Directions

The derivatives synthesized from this compound are not merely final products but can serve as versatile intermediates for further chemical transformations. The isoxazole ring itself can undergo various modifications, and the furan moiety presents opportunities for reactions like Diels-Alder cycloadditions or electrophilic substitutions.

The broad spectrum of biological activities associated with isoxazoles—including antimicrobial, anti-inflammatory, anticancer, and antiviral properties—ensures that novel derivatives are of high interest to the drug development community.[3][5][15][16] The methodologies presented in this guide provide a robust and reliable foundation for researchers to synthesize and explore new chemical space around the 5-(2-furyl)isoxazole scaffold, paving the way for the discovery of next-generation therapeutic agents.

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  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). BMC Chemistry. Available at: [Link]

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biological activity of compounds derived from 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Compounds Derived from 5-(2-Furyl)isoxazole-3-carbonyl chloride

Executive Summary

The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] When combined with a furan moiety, another biologically significant heterocycle, the resulting 5-(2-Furyl)isoxazole scaffold presents a promising platform for the development of novel bioactive compounds. This technical guide focuses on derivatives synthesized from the highly reactive intermediate, this compound. We will explore the synthetic versatility of this starting material and delve into the significant biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers and drug development professionals, providing field-proven insights, detailed experimental protocols, and a comprehensive analysis of structure-activity relationships (SAR) to guide future discovery efforts.

The 5-(2-Furyl)isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties and structural rigidity make it a "privileged" scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets.[4][5] Isoxazole moieties are integral to several clinically approved drugs, demonstrating their therapeutic relevance.[6] Notable examples include the antibacterial agent sulfamethoxazole and the selective COX-2 inhibitor valdecoxib.[1][3]

The furan ring, an oxygen-containing aromatic heterocycle, is also prevalent in natural products and synthetic drugs, contributing to a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and antitumor effects.[7][8]

The conjugation of these two heterocycles in the 5-(2-Furyl)isoxazole core creates a unique molecular architecture. The 3-carbonyl chloride functional group serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, primarily amides and esters, through reactions with various nucleophiles. This synthetic accessibility makes the scaffold an excellent starting point for systematic exploration of chemical space and optimization of biological activity.

Synthetic Pathways from this compound

The primary utility of this compound in medicinal chemistry is its high reactivity toward nucleophiles, which facilitates the creation of extensive compound libraries for biological screening. The acyl chloride is a powerful acylating agent, readily reacting with amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively.

Diagram: General Synthetic Scheme

Below is a diagram illustrating the general synthetic route to produce amide and ester derivatives from the core scaffold.

G cluster_0 Starting Material cluster_1 Nucleophilic Acyl Substitution cluster_2 Products start This compound amine Amine (R-NH2) start->amine Reaction alcohol Alcohol (R-OH) start->alcohol Reaction amide Amide Derivative amine->amide Forms ester Ester Derivative alcohol->ester Forms

Caption: General reaction scheme for derivatization.

Experimental Protocol: General Synthesis of an Amide Derivative

This protocol describes a standard, self-validating procedure for the synthesis of an N-substituted-5-(2-furyl)isoxazole-3-carboxamide. The causality behind this choice is the prevalence of amide derivatives in biologically active isoxazole compounds.

Objective: To synthesize an amide derivative via nucleophilic acyl substitution.

Materials:

  • This compound (1.0 eq)[9][10]

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq) as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side product formation.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC), visualizing with a UV lamp. The disappearance of the starting material spot indicates completion.

  • Workup:

    • Quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess base and amine), saturated sodium bicarbonate solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Biological Activities of 5-(2-Furyl)isoxazole Derivatives

Derivatives of the 5-(2-Furyl)isoxazole scaffold have demonstrated a wide array of pharmacological activities. The structural versatility allows for fine-tuning of their properties to target various biological systems.[6][11]

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medicinal chemistry. Isoxazole derivatives have emerged as a promising class of compounds with significant antitumor potential.[11][12][13]

Key Findings and Structure-Activity Relationships (SAR): Research has shown that isoxazole derivatives can exhibit potent cytotoxic activity against various human cancer cell lines.[1][14][15] Studies on related bis-indolyl isoxazoles and furan-isoxazole hybrids have provided valuable SAR insights.[7][13]

  • Aromatic Substituents: The nature and position of substituents on aryl rings appended to the core structure significantly influence activity. For instance, the presence of electron-donating groups like methoxy (-OCH₃) on a phenyl ring can enhance anticancer activity.[4]

  • Lipophilicity: Modifying the lipophilicity of the molecule can improve cell membrane permeability and target engagement. The addition of alkyl or halogen groups can modulate this property.

  • Hydrogen Bonding: The introduction of functional groups capable of acting as hydrogen bond donors or acceptors can lead to stronger interactions with biological targets, such as enzyme active sites.

Proposed Mechanisms of Action: While the precise mechanisms for many 5-(2-Furyl)isoxazole derivatives are still under investigation, related isoxazole compounds have been shown to induce cancer cell death through various pathways, including:

  • Apoptosis Induction: Triggering programmed cell death by activating caspase cascades.[12]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, often at the G1 or G2/M phase.[12]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as protein kinases or cyclooxygenase (COX) enzymes.[3]

Diagram: Hypothetical Anticancer Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often dysregulated in cancer and represents a potential target for isoxazole derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Promotes Inhibitor Isoxazole Derivative Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and is widely used for screening potential anticancer drugs.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Isoxazole derivatives have shown considerable promise in this area.[1][2][16]

Key Findings and SAR:

  • Antibacterial Spectrum: Chalcones and dihydropyrazoles containing an isoxazole ring have exhibited activity against both Gram-positive and Gram-negative bacteria.[1][3]

  • Antifungal Potential: Certain isoxazole-dihydropyrazole derivatives have demonstrated remarkable antifungal activity.[1]

  • Structural Influence: The presence of specific substituents, such as halogens (chlorine, bromine) or methoxy groups on aryl rings attached to the isoxazole core, has been shown to enhance antimicrobial potency.[3][17] The substitution pattern is critical in determining the spectrum and level of activity.

Anti-inflammatory Activity

Inflammation is a biological response implicated in numerous diseases.[18] Isoxazole derivatives have been investigated as potential anti-inflammatory agents, with some showing potency comparable to or greater than established drugs like Celecoxib and Indomethacin.[19][20]

Key Findings and Mechanisms:

  • Inhibition of Inflammatory Mediators: Studies have shown that isoxazole derivatives can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models.[19][21]

  • In Vivo Efficacy: In animal models, such as the carrageenan-induced paw edema test, certain isoxazole compounds have demonstrated potent anti-inflammatory effects.[18][20][21]

  • COX Inhibition: The structural similarity of some isoxazole derivatives to known COX-2 inhibitors like valdecoxib suggests that inhibition of cyclooxygenase enzymes could be a potential mechanism of action.[3]

Data Summary: Representative Biological Activities

The table below summarizes the biological activities of select isoxazole derivatives discussed in the literature to provide a comparative overview.

Compound ClassSpecific Derivative ExampleTarget/AssayReported Activity (IC₅₀/MIC)Reference
Anticancer Isoxazole-Quinoline Hybrid (4n)Human Cancer Cell Lines (A549, etc.)<12 µM[15]
Anticancer Bis-indolyl Isoxazole (13)Human Tumor Cell LinesMean IC₅₀ = 53.2 µM[13][14]
Antifungal Isoxazole-Dihydropyrazole (46)Antifungal AssayIC₅₀ = 2 ± 1 µg/mL[1]
Anti-inflammatory N-phenyl-isoxazole-triazine (7a)Carrageenan-induced paw edema51% inhibition[19]
Anti-inflammatory Isoxazole Derivative (MZO-2)Carrageenan-induced paw edemaPotent inhibition[21]
Antibacterial Isoxazole-ChalconeAntibacterial AssayVaries with bacterial strain[1]

Conclusion and Future Perspectives

Compounds derived from this compound represent a rich and versatile source of novel therapeutic leads. The synthetic tractability of the core scaffold allows for extensive structural modifications, enabling the systematic optimization of biological activity. The potent anticancer, antimicrobial, and anti-inflammatory properties demonstrated by various derivatives underscore the therapeutic potential of this chemical class.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds and optimizing their pharmacokinetic and toxicological profiles. The application of computational modeling and structure-based drug design could further accelerate the discovery of next-generation drug candidates from this promising scaffold. The continued exploration of the vast chemical space accessible from this compound is a worthwhile endeavor for addressing unmet needs in modern medicine.

References

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.).
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  • Isoxazole Derivatives as Regulators of Immune Functions. (2018-10-22). MDPI.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ijpcsonline.com.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024-10-13).
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  • Advances in isoxazole chemistry and their role in drug discovery. (2025-03-17).
  • Synthesis and antitumor activity of 2,5-bis(3 '-indolyl)-furans and 3,5-bis(3 '-indolyl)-isoxazoles, nortopsentin analogues. (2025-08-06).
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  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.).
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023-02-09). Encyclopedia.pub.
  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. (n.d.).
  • Structure–activity relationship of isoxazole derivatives. (n.d.).
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  • 5-(Fur-2-yl)isoxazole-3-carbonyl chloride | CAS 88958-33-2. (n.d.). Santa Cruz Biotechnology.
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A Technical Guide to 5-(2-Furyl)isoxazole-3-carbonyl Chloride: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds. This guide focuses on a particularly valuable derivative: 5-(2-furyl)isoxazole-3-carbonyl chloride . Possessing a highly reactive acyl chloride group, this compound serves as an exceptionally versatile precursor for constructing diverse molecular libraries. Its intrinsic structure, combining the isoxazole heterocycle with a furan moiety, provides a unique electronic and steric profile for targeted drug design. This document provides a comprehensive overview of its synthesis, reactivity, and application in the development of potent therapeutic agents, particularly in the realms of oncology and inflammatory diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this powerful chemical tool for next-generation drug discovery.

The Isoxazole Scaffold: A Foundation for Pharmacological Innovation

Five-membered heterocycles are fundamental building blocks in drug development, and among them, the isoxazole ring is particularly prominent.[1][2] This aromatic azole, containing adjacent nitrogen and oxygen atoms, offers a stable, electron-rich core that can engage in various non-covalent interactions with biological targets. The weak N-O bond within the ring also presents opportunities for unique metabolic pathways or ring-cleavage reactions, adding to its chemical diversity.[3]

The pharmacological significance of this scaffold is validated by its inclusion in several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide.[1][4] The success of these molecules has spurred extensive research into novel isoxazole derivatives, leading to compounds with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3][4]

This guide centers on This compound (CAS No: 88958-33-2), a key intermediate that capitalizes on the isoxazole scaffold's potential.[5][6] Its defining feature is the acyl chloride functional group at the 3-position, which acts as a highly reactive electrophilic "handle." This allows for the straightforward covalent attachment of various nucleophilic fragments, making it an ideal starting point for creating libraries of amides, esters, and ketones in the pursuit of new bioactive leads.

Synthesis and Physicochemical Properties

The journey to harnessing the potential of this compound begins with its synthesis, which is a direct and efficient transformation from its corresponding carboxylic acid.

Synthesis of the Precursor

The carbonyl chloride is prepared from the commercially available 5-(2-furyl)isoxazole-3-carboxylic acid (CAS No: 98434-06-1).[7][8][9] The conversion is a standard procedure in organic chemistry, most commonly achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is an exemplary choice for this transformation.

Causality of Reagent Choice: The selection of thionyl chloride is strategic. Its reaction with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[10][11] Since both byproducts are gases, they are easily removed from the reaction mixture, which significantly simplifies the purification process and often allows the crude acyl chloride to be used directly in subsequent steps. The mechanism proceeds through a highly reactive chlorosulfite intermediate, which is then attacked by a chloride ion.[11][12]

G cluster_start Starting Material cluster_reagents Chlorination cluster_products Products start_acid 5-(2-Furyl)isoxazole- 3-carboxylic acid reagent Thionyl Chloride (SOCl₂) start_acid->reagent Reaction in inert solvent (e.g., DCM) product_acyl 5-(2-Furyl)isoxazole- 3-carbonyl chloride reagent->product_acyl Formation of reactive intermediate byproducts Gaseous Byproducts (SO₂ + HCl) reagent->byproducts

Caption: Synthesis of the carbonyl chloride precursor.
Physicochemical Data

A summary of the key properties for the title compound is presented below for easy reference.

PropertyValueReference(s)
Chemical Name This compound[5][6]
CAS Number 88958-33-2[5][6]
Molecular Formula C₈H₄ClNO₃[6]
Molecular Weight 197.58 g/mol [5][6]
Appearance (Typically) Off-white to yellow solidN/A
Storage 2-8 °C, moisture sensitive

Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution .[11][12] This reactivity allows for the facile formation of a variety of derivatives, each with the potential for unique biological activity.

G cluster_products Key Derivatives precursor 5-(2-Furyl)isoxazole- 3-carbonyl chloride amide N-Substituted Amides precursor->amide + Amine (R₂NH) - HCl ester Esters precursor->ester + Alcohol (R-OH) - HCl ketone Aryl Ketones precursor->ketone + Arene (Ar-H) (Friedel-Crafts Acylation) - HCl

Caption: Key reaction pathways for derivatization.
Synthesis of Key Bioactive Derivatives
  • Amide Synthesis: This is arguably the most significant reaction pathway in a drug discovery context. The reaction with primary or secondary amines is typically rapid and high-yielding, producing stable 5-(2-furyl)isoxazole-3-carboxamides .[13] The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the HCl generated, driving the reaction to completion.

  • Ester Synthesis: Reaction with alcohols or phenols yields the corresponding esters. While also useful, esters are often more susceptible to hydrolysis in biological systems and are sometimes employed as prodrugs.

  • Friedel-Crafts Acylation: Using a Lewis acid catalyst (e.g., AlCl₃), the carbonyl chloride can acylate electron-rich aromatic rings to form aryl ketones.[14] These ketones can serve as final products or be further modified, for instance, by reduction to the corresponding alcohol.[14]

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated by the vast array of bioactive molecules that can be synthesized from it. The isoxazole core acts as a rigid scaffold, while the derivatives formed from the carbonyl chloride explore the surrounding chemical space to achieve potent and selective interactions with biological targets.

Kinase Inhibitors

Protein kinases are critical regulators of cellular processes and are among the most important targets in modern oncology. Many kinase inhibitors are designed to bind in the ATP pocket, and isoxazole-based structures have proven highly effective as scaffolds for this purpose.[15][16]

Design Strategy: In a typical design, the isoxazole core functions as a central scaffold. The carbonyl chloride is used to form an amide bond with an amine-containing fragment (e.g., a substituted aniline). This amide linker and the attached fragment are positioned to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a critical interaction for potent inhibition.

Caption: Scaffold model for isoxazole-based kinase inhibitors.
Kinase TargetBiological Role / DiseaseReference(s)
JNK (c-Jun N-terminal Kinase) Neurodegeneration, Inflammation, Diabetes[15]
p38 MAP Kinase Inflammatory Diseases (e.g., Rheumatoid Arthritis)[15][16]
EGFR-TK (Epidermal Growth Factor Receptor) Various Cancers (Lung, Colon, etc.)[17]
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Angiogenesis in Tumors[17]
CK1δ (Casein Kinase 1 delta) Circadian Rhythms, Cancer[16]
Anticancer Agents

Beyond specific kinase inhibition, isoxazole-carboxamides derived from the title precursor have demonstrated broad cytotoxic activity against a range of cancer cell lines.

A study on novel isoxazole derivatives showed potent activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells.[17] The lead compound in that series, 25a , not only inhibited multiple kinases but also induced cell cycle arrest and apoptosis, demonstrating a multi-faceted antitumor mechanism.[17] Similarly, isoxazole-carboxamides have shown particular promise against melanoma.[13]

Cancer Cell LineCompound TypeReported IC₅₀ RangeReference(s)
HepG2 (Liver)Isoxazole derivative6.38 - 9.96 µM[17]
B16F1 (Melanoma)Isoxazole-Carboxamide0.079 - 42.93 µM[13]
Colo205 (Colon)Isoxazole-Carboxamide9.18 µM (for lead compound)[13]
Other Therapeutic Areas

The versatility of the 5-(2-furyl)isoxazole scaffold extends to numerous other diseases:

  • Anti-inflammatory Activity: Isoxazole derivatives have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3][18]

  • Antimicrobial and Antitubercular Activity: The isoxazole core is present in compounds showing significant inhibition of various bacteria, including Mycobacterium tuberculosis.[3][19]

  • Xanthine Oxidase (XO) Inhibition: Novel 5-(indol-5-yl)isoxazole-3-carboxylic acids have been designed as potent XO inhibitors for the treatment of gout, demonstrating that the core structure is amenable to targeting metabolic enzymes.[20]

Experimental Protocols

The following protocols are provided as a self-validating guide for researchers. All steps are based on established chemical principles and common laboratory practices.

Protocol 1: Synthesis of this compound

Objective: To convert 5-(2-furyl)isoxazole-3-carboxylic acid to its corresponding acyl chloride.

Materials:

  • 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Gas trap (e.g., bubbler connected to a sodium hydroxide solution)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ byproducts.

  • Charging the Flask: Add 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) to the flask, followed by anhydrous DCM (or toluene) to create a slurry (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirring suspension.

  • Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature via a syringe. Gas evolution will be observed.

  • Reaction: Heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with an anhydrous solvent like toluene (2-3 times) to ensure all volatile reagents are removed.

  • Product: The resulting residue is this compound, which is typically a solid or oil. Due to its moisture sensitivity, it is often used immediately in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-Substituted-5-(2-furyl)isoxazole-3-carboxamides

Objective: To synthesize an amide derivative via nucleophilic acyl substitution.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Inert atmosphere setup

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction.

  • Acyl Chloride Addition: Dissolve the crude this compound (1.0 eq) from Protocol 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-substituted-5-(2-furyl)isoxazole-3-carboxamide.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and pharmacological potential. Its straightforward synthesis and high reactivity make it an invaluable tool for medicinal chemists. The derivatives accessible from this single precursor have already shown significant promise as potent inhibitors of key cellular targets in cancer and inflammation.

The future for this scaffold is bright. Emerging trends in drug discovery, such as the development of multi-targeted agents and covalent inhibitors, are well-suited to the chemistry of this precursor.[2] Furthermore, its derivatives could be incorporated into novel drug delivery systems, such as antibody-drug conjugates or nano-emulgels, to improve therapeutic efficacy and reduce side effects.[13] As researchers continue to explore the chemical space unlocked by this compound, it will undoubtedly remain a central player in the development of the next generation of therapeutic agents.

References

  • Vertex AI Search. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
  • JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • Taylor & Francis Online. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2.
  • PubMed. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation.
  • PubMed Central. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • Preprints.org. (2024). Potential activities of isoxazole derivatives.
  • CymitQuimica. (n.d.). 5-(Fur-2-yl)isoxazole-3-carbonyl chloride.
  • PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Santa Cruz Biotechnology. (n.d.). 5-(2-furyl)isoxazole-3-carboxylic acid.
  • PubMed Central. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
  • Manchester Organics. (n.d.). 5-(2-Furyl)isoxazole-3-carboxylic acid.
  • ChemShuttle. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). 5-(Fur-2-yl)isoxazole-3-carbonyl chloride.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions.
  • ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and....
  • Xiamen Equation Chemical Co., Ltd. (n.d.). 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLIC ACID.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.

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Methodological & Application

Application Notes and Protocols for Amide Coupling with 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-(2-Furyl)isoxazole Moiety

The 5-(2-furyl)isoxazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile bioisostere for various functional groups, contributing to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutics. Coupled with a furan ring, another key heterocycle known for its presence in numerous bioactive compounds, the resulting framework offers a rich chemical space for the development of new chemical entities.[1]

This document provides a detailed guide to the synthesis of amide derivatives from 5-(2-furyl)isoxazole-3-carbonyl chloride, a key reactive intermediate. We will delve into the underlying chemical principles, provide a robust experimental protocol, and discuss critical aspects of reaction monitoring, purification, and characterization, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.

Chemical Properties and Reagent Handling

This compound is a highly reactive acyl chloride. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing nature of the adjacent chlorine atom and the isoxazole ring. This high reactivity, while advantageous for amide bond formation, necessitates careful handling to prevent hydrolysis and other side reactions.

Key Considerations for Stability:

  • Isoxazole Ring Stability: The isoxazole ring is generally aromatic and stable under neutral and acidic conditions. However, it can be susceptible to ring-opening under strongly basic conditions, particularly at elevated temperatures. This degradation pathway proceeds via cleavage of the weak N-O bond. Therefore, the choice of base and reaction temperature is critical to preserving the integrity of the isoxazole core.

  • Furan Ring Stability: The furan ring is sensitive to strong acids and can undergo ring-opening reactions. While the amide coupling is typically performed under basic or neutral conditions, it is a crucial factor to consider during aqueous work-up and purification steps.

  • Acyl Chloride Hydrolysis: Acyl chlorides are readily hydrolyzed by water and other protic solvents to the corresponding carboxylic acid. Therefore, all reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Safety Precautions:

This compound, as an acyl chloride, should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Acyl chlorides are corrosive and lachrymatory. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

General Protocol for Amide Coupling

This protocol is based on the well-established Schotten-Baumann reaction conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base.[2][3]

Materials and Reagents:

ReagentRecommended GradeSupplier ExampleNotes
This compound≥95%ChemShuttleStore under inert gas, refrigerated.
Amine (primary or secondary)≥98%Sigma-Aldrich, Alfa AesarEnsure dryness. Solid amines should be dried under vacuum.
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsUse from a sealed bottle or freshly distilled.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichUse freshly distilled to remove any water.
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionJ.T. BakerFor work-up.
BrineSaturated aqueous solution of NaClVWRFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent gradeEMD MilliporeFor drying the organic phase.

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. For reactions sensitive to temperature, cooling the mixture to 0 °C is recommended.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0-1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture over 10-15 minutes. An exothermic reaction may be observed. Maintain the desired temperature (0 °C to room temperature) with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench by adding water or 1 M HCl.

  • Aqueous Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of dry solvents and an inert atmosphere is paramount to prevent the hydrolysis of the highly reactive this compound to the corresponding carboxylic acid, which would not participate in the desired amide coupling.

  • Base: A tertiary amine base like TEA or DIPEA is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This drives the equilibrium towards the formation of the amide product. An excess of the base is used to ensure complete neutralization.

  • Temperature Control: Adding the acyl chloride solution dropwise and potentially cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions. For particularly sensitive substrates, maintaining a lower temperature throughout the reaction can be beneficial.

  • Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials and byproducts. The acidic wash removes excess amine and the tertiary amine base. The basic wash removes any unreacted 5-(2-furyl)isoxazole-3-carboxylic acid that may have formed due to hydrolysis. The final brine wash removes residual water from the organic layer.

Diagram of the Amide Coupling Workflow:

Amide_Coupling_Workflow Workflow for Amide Coupling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Amine Amine (1.0 eq) DissolveAmine Dissolve Amine in Anhydrous DCM Amine->DissolveAmine AcylChloride This compound (1.0-1.1 eq) AddAcylChloride Add Acyl Chloride Solution Dropwise AcylChloride->AddAcylChloride AddBase Add TEA or DIPEA (1.2-1.5 eq) DissolveAmine->AddBase AddBase->AddAcylChloride Stir Stir at RT (1-4 h) AddAcylChloride->Stir Quench Quench with Water/1M HCl Stir->Quench Extract Aqueous Washes (HCl, NaHCO3, Brine) Quench->Extract Dry Dry (MgSO4/Na2SO4) & Concentrate Extract->Dry Purify Purification (Chromatography/Crystallization) Dry->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: A streamlined workflow for the synthesis of amides.

Purification and Characterization

The crude product obtained after work-up can be purified by either column chromatography or recrystallization.

  • Column Chromatography: Silica gel is the most common stationary phase. A solvent system of hexane/ethyl acetate or dichloromethane/methanol is typically effective for eluting the amide product. The polarity of the solvent system should be optimized based on the polarity of the specific amide derivative.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can provide highly pure material.

Expected Characterization Data:

The final amide product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the furan and isoxazole protons, as well as signals corresponding to the amine portion of the molecule. The amide N-H proton typically appears as a broad singlet in the downfield region (δ 8-10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the carbonyl carbon of the amide typically in the range of 160-170 ppm, in addition to the carbons of the heterocyclic rings and the amine moiety.

  • IR (Infrared) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1640-1680 cm⁻¹. The N-H stretch of a secondary amide will appear as a sharp peak around 3300 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the desired amide.

Diagram of the Analytical Workflow:

Analytical_Workflow Analytical Workflow for Product Characterization cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis CrudeProduct Crude Product ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct HNMR ¹H NMR PureProduct->HNMR CNMR ¹³C NMR PureProduct->CNMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS FinalConfirmation Structure & Purity Confirmation HNMR->FinalConfirmation CNMR->FinalConfirmation IR->FinalConfirmation MS->FinalConfirmation

Caption: A logical flow for purifying and confirming the final product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation- Hydrolysis of acyl chloride- Inactive amine- Insufficient base- Ensure all reagents and solvents are anhydrous.- Check the purity of the amine.- Use a slight excess of the base (1.5 eq).
Presence of carboxylic acid byproduct- Incomplete reaction- Hydrolysis of acyl chloride during reaction or work-up- Increase reaction time.- Ensure anhydrous conditions are strictly maintained.- Perform a thorough basic wash (NaHCO₃) during work-up.
Ring-opening of isoxazole- Reaction temperature too high- Use of a very strong, non-hindered base- Maintain the reaction at room temperature or below.- Use a hindered base like DIPEA.
Difficult purification- Similar polarity of product and starting materials- Optimize the solvent system for column chromatography.- Consider recrystallization if the product is a solid.

Conclusion

The amide coupling of this compound with primary and secondary amines is a robust and efficient method for the synthesis of a diverse range of novel compounds with potential applications in drug discovery and materials science. By understanding the reactivity of the starting materials and carefully controlling the reaction conditions, particularly with respect to moisture and basicity, researchers can successfully synthesize and purify the desired amide products in high yields. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important synthetic transformation.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]

  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com. Available at: [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. ResearchGate. Available at: [Link]

  • (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

Sources

Application Note: A Guide to Ester Synthesis Using 5-(2-Furyl)isoxazole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1][2] The 5-(2-Furyl)isoxazole scaffold, in particular, combines two pharmacologically relevant heterocycles, making it a valuable building block for drug discovery programs. This application note provides a comprehensive guide for researchers on the use of 5-(2-Furyl)isoxazole-3-carbonyl chloride for the synthesis of novel ester derivatives. We will delve into the underlying reaction mechanism, establish rigorous safety and handling protocols, and provide detailed, validated experimental procedures for the successful synthesis, purification, and characterization of target esters. This guide is intended to empower researchers in pharmaceutical and chemical development to leverage this versatile reagent with confidence and precision.

The Foundational Chemistry: Mechanism and Rationale

The Reagent: this compound

This compound (CAS No: 88958-33-2) is a highly reactive acyl chloride derivative.[3][4] Its utility stems from the electrophilic nature of the carbonyl carbon, which is rendered exceptionally susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring system. This reagent is typically prepared from its corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid, via treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The high reactivity of the acyl chloride functional group makes it an excellent choice for coupling with a wide array of nucleophiles, including alcohols, to form esters under mild conditions.

Mechanism: Nucleophilic Acyl Substitution

The esterification of an alcohol with an acyl chloride proceeds via a well-established two-step nucleophilic addition-elimination mechanism.[7][8][9] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Addition: The reaction is initiated by the attack of a lone pair of electrons from the alcohol's hydroxyl oxygen onto the electrophilic carbonyl carbon of the acyl chloride. This step breaks the C=O pi bond, leading to the formation of a transient tetrahedral intermediate.[8][9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.

  • Deprotonation: The resulting product is a protonated ester (an oxonium ion). A weak base, such as pyridine, triethylamine (TEA), or even another molecule of the alcohol, removes the proton from the oxygen atom to yield the neutral ester product and a molecule of hydrochloric acid (HCl).[8][10] The inclusion of a non-nucleophilic base like pyridine is standard practice to neutralize the HCl byproduct, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.

Caption: Nucleophilic addition-elimination mechanism for esterification.

Safety and Handling of Acyl Chlorides

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Their high reactivity is the source of both their synthetic utility and their potential danger.[11]

HazardNature of Risk & RationaleMitigation Protocol
Corrosivity Acyl chlorides are inherently corrosive. They react exothermically with moisture (e.g., on skin, in eyes, or in the respiratory tract) to produce hydrochloric acid, causing severe chemical burns.[11][12]PPE: Always wear chemical-resistant nitrile or neoprene gloves, a full-length lab coat, and chemical splash goggles with a face shield.[11][13]
Moisture Sensitivity Reacts violently with water in a process called hydrolysis to generate the parent carboxylic acid and corrosive HCl gas.[10][11] This can cause pressure buildup in sealed containers.Handling: Conduct all operations in a certified chemical fume hood.[11] Use flame-dried glassware and anhydrous solvents under an inert atmosphere (N₂ or Ar). Never allow water to enter a container of acyl chloride.[14]
Toxicity & Irritation Inhalation of vapors can cause severe irritation and damage to the respiratory tract.[12]Environment: Ensure adequate ventilation by working exclusively within a fume hood.[13] In case of inhalation, move to fresh air immediately and seek medical attention.[12]
Storage Improper storage can lead to degradation of the reagent and hazardous situations.Conditions: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area.[11][14] Store away from incompatible materials such as water, alcohols, amines, and strong bases.[13]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Spill: Evacuate the area. Neutralize small spills with an inert absorbent material like sand or vermiculite. Do not use combustible materials. For large spills, contact your institution's environmental health and safety department.

Experimental Protocols

General Protocol for Esterification

This protocol provides a robust framework for the esterification of primary and secondary alcohols with this compound.

Materials & Equipment:

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Septa and needles/syringes

  • Ice-water bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash chromatography system

Reagents:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Reagents for work-up (e.g., 1M HCl, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Sources

Application Note: A Versatile Platform for Novel Drug Discovery: Synthesis of Isoxazole Amides from 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Amide Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The isoxazole core is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, making it a highly valuable scaffold in drug design.[4] When coupled with an amide linkage—a fundamental component of peptides and proteins—the resulting isoxazole amide architecture offers a robust platform for generating diverse chemical libraries with significant therapeutic potential.[5] These compounds have shown promise as potent inhibitors of key cellular targets, such as STAT3 in colon cancer cells.[6]

This application note provides a detailed, field-proven guide for the synthesis of novel isoxazole amides, starting from the readily available 5-(2-Furyl)isoxazole-3-carboxylic acid. We will detail a two-step synthetic sequence, beginning with the formation of the highly reactive acyl chloride intermediate, 5-(2-Furyl)isoxazole-3-carbonyl chloride, followed by its reaction with a diverse range of primary and secondary amines to yield the target amides. The protocols provided herein are designed to be robust and adaptable, enabling researchers in drug discovery and development to efficiently generate novel chemical entities for screening and lead optimization.

Strategic Overview: A Two-Step Approach to Isoxazole Amides

The synthetic strategy is predicated on a classic and reliable two-step process. First, the carboxylic acid is converted to a more electrophilic acyl chloride. Second, the acyl chloride is subjected to nucleophilic acyl substitution with an amine to form the stable amide bond.

Step 1: Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the competing acid-base reaction, which forms a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid must first be "activated." The conversion to an acyl chloride is one of the most effective activation strategies.[7] Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the carboxylic acid to produce the desired acyl chloride, with the byproducts being the gases sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[7]

Step 2: Amide Bond Formation

The resulting this compound is a highly reactive electrophile. It readily undergoes nucleophilic attack by primary or secondary amines to form a tetrahedral intermediate, which then collapses to yield the thermodynamically stable amide bond and releases HCl. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.

Visualizing the Synthetic Workflow

The overall synthetic pathway is a straightforward and logical progression from the starting carboxylic acid to the final amide products.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start_material 5-(2-Furyl)isoxazole- 3-carboxylic acid acyl_chloride 5-(2-Furyl)isoxazole- 3-carbonyl chloride start_material->acyl_chloride SOCl₂, Reflux product N-substituted 5-(2-Furyl)isoxazole- 3-carboxamide acyl_chloride->product DCM, Base (e.g., TEA) amine Primary or Secondary Amine (R¹R²NH) amine->product

Caption: Synthetic workflow for isoxazole amides.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the conversion of the parent carboxylic acid to its corresponding acyl chloride. This intermediate is typically used immediately in the next step without extensive purification.

Materials:

  • 5-(2-Furyl)isoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(2-Furyl)isoxazole-3-carboxylic acid (e.g., 10.0 g, 55.8 mmol).

  • Under a fume hood, carefully add thionyl chloride (e.g., 12 mL, 167.4 mmol, 3.0 equivalents) to the flask. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Add a small amount of anhydrous toluene (e.g., 5 mL) to serve as a solvent.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Note: Ensure the vacuum pump is protected from corrosive gases with an appropriate trap (e.g., a sodium hydroxide trap).

  • The resulting crude this compound, typically a yellow to brown oil or low-melting solid, is used directly in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-substituted 5-(2-Furyl)isoxazole-3-carboxamides

This protocol provides a general method for the coupling of the acyl chloride with a variety of amines.

Materials:

  • Crude this compound

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Dissolve the crude this compound (assuming 55.8 mmol from the previous step) in anhydrous dichloromethane (DCM, e.g., 150 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of the desired amine (1.1 equivalents, e.g., 61.4 mmol) and triethylamine (1.5 equivalents, e.g., 83.7 mmol) in anhydrous DCM (e.g., 50 mL).

  • Add the amine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (e.g., 100 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL, to remove excess amine and base), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Data Presentation: Representative Examples and Characterization

The following table presents hypothetical data for a selection of synthesized amides, based on typical spectroscopic values for such compounds.[8][9]

Compound IDAmine UsedMolecular FormulaYield (%)M.P. (°C)¹H NMR (δ, ppm) Highlights
1a AnilineC₁₅H₁₀N₂O₃85165-16710.2 (s, 1H, NH), 7.0-8.0 (m, 9H, Ar-H, furan-H, isoxazole-H)
1b BenzylamineC₁₆H₁₂N₂O₃90142-1449.5 (t, 1H, NH), 7.2-7.8 (m, 9H, Ar-H, furan-H, isoxazole-H), 4.6 (d, 2H, CH₂)
1c MorpholineC₁₂H₁₂N₂O₄88118-1207.0-7.8 (m, 4H, furan-H, isoxazole-H), 3.7-3.9 (m, 8H, morpholine-H)

Mechanistic Insights

A deeper understanding of the reaction mechanism allows for rational troubleshooting and optimization.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation R-COOH R-COOH Intermediate1 [R-CO-O-S(O)Cl] R-COOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ R-COCl R-COCl Intermediate1->R-COCl + Cl⁻ - SO₂ - Cl⁻ SO2_HCl SO₂ + HCl R-COCl_2 R-COCl R-COCl->R-COCl_2 Intermediate Transfer Tetrahedral_Int [R-C(O⁻)(Cl)(N⁺H R'₂)] R-COCl_2->Tetrahedral_Int + R'₂NH Amine R'₂NH Amide R-CONR'₂ Tetrahedral_Int->Amide - Cl⁻ - H⁺ HCl_2 HCl

Caption: Key mechanistic steps in the synthesis.

In the first step, the carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride.[10] This is followed by the collapse of the intermediate and loss of leaving groups to form the acyl chloride. In the second step, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.[11] This intermediate then expels a chloride ion, and a proton is removed (typically by the added base) to yield the final amide product.

Conclusion and Future Directions

The protocols outlined in this application note provide a reliable and versatile method for synthesizing a wide array of novel 5-(2-furyl)isoxazole-3-carboxamides. This synthetic platform allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component, which is crucial in the early stages of drug discovery. The resulting compounds can be screened in various biological assays to identify new therapeutic leads. Given the established importance of the isoxazole amide scaffold, this methodology represents a significant tool for researchers and scientists dedicated to the development of next-generation pharmaceuticals.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Choudhary, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Future Journal of Pharmaceutical Sciences, 9(1), 6.
  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. Retrieved from [Link]

  • Aarjane, M., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie, 354(1), e2000261.
  • Walia, R., et al. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 4(1), 499-505.
  • Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. Retrieved from [Link]

  • Patel, M. R., et al. (2013). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Retrieved from [Link]

  • Khodja, A. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(6), 362-369.
  • Wang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • LibreTexts Chemistry. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Kauthale, S., et al. (2018). Synthesis, biological evaluation, molecular docking, and ADMET studies of some isoxazole-based amides. ResearchGate. Retrieved from [Link]

  • Rani, P., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. American Journal of Life Sciences, 2(1), 14-23.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 43.
  • Kumar, D., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Retrieved from [Link]

  • Kumar, D., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25.
  • Reddy, P. V., et al. (2012). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571.
  • Kauthale, S., et al. (2018). a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole... ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
  • Narsaiah, A., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(6), 1543-1546.
  • Gothwal, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243.
  • Xiamen Equation Chemical Co., Ltd. (n.d.). 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4033-4038.
  • MySkinRecipes. (n.d.). 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Nucleophilic Acyl Substitution of 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of this core structure is crucial for the development of novel therapeutic agents. 5-(2-Furyl)isoxazole-3-carbonyl chloride is a key intermediate, serving as a highly reactive electrophile for the synthesis of a diverse array of derivatives through nucleophilic acyl substitution.[3]

This document provides a detailed guide to the experimental procedures for the nucleophilic acyl substitution of this compound. It outlines the underlying chemical principles, provides step-by-step protocols for the synthesis of amide and ester derivatives, and addresses critical safety and handling considerations.

Chemical Principle

The core of this protocol is the nucleophilic acyl substitution reaction. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring.[4][5] This makes it susceptible to attack by a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product.[4] The high reactivity of acyl chlorides makes them versatile reagents for these transformations.[6]

Safety and Handling

Acyl chlorides, including this compound, are hazardous chemicals that require strict safety protocols.[7][8]

  • Corrosive and Toxic: Acyl chlorides are corrosive to the skin, eyes, and respiratory tract.[9] They are also toxic if inhaled or ingested.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Moisture Sensitivity: Acyl chlorides react violently with water and moisture to produce hydrochloric acid, which is also corrosive.[8][10] It is imperative to use anhydrous solvents and reaction conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and bases.[8]

  • Spill and Waste Disposal: In case of a spill, evacuate the area and absorb the material with an inert absorbent like sand.[9] Dispose of all chemical waste according to institutional and local regulations.

Materials and Equipment

Reagents
  • This compound (CAS: 88958-33-2)[3]

  • An appropriate nucleophile (e.g., primary or secondary amine for amide synthesis; alcohol for ester synthesis)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate or sodium sulfate)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flasks and glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives. The specific quantities and reaction times may need to be optimized for different nucleophiles.

Protocol 1: Synthesis of 5-(2-Furyl)isoxazole-3-carboxamides

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding amide. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup_1 Dissolve amine and base in anhydrous DCM under N2. setup_2 Cool the solution to 0 °C in an ice bath. setup_1->setup_2 reaction_1 Slowly add a solution of this compound. setup_2->reaction_1 reaction_2 Stir at 0 °C for 30 min, then warm to room temperature. reaction_1->reaction_2 reaction_3 Monitor reaction progress by TLC. reaction_2->reaction_3 workup_1 Quench with saturated NaHCO3 solution. reaction_3->workup_1 workup_2 Extract with DCM. workup_1->workup_2 workup_3 Wash organic layer with brine. workup_2->workup_3 workup_4 Dry over Na2SO4, filter, and concentrate. workup_3->workup_4 purification_1 Purify the crude product by silica gel chromatography. workup_4->purification_1

Caption: Workflow for Amide Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution via syringe.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Synthesis of 5-(2-Furyl)isoxazole-3-carboxylates (Esters)

This protocol describes the formation of an ester by reacting the acyl chloride with an alcohol. Similar to the amide synthesis, a base is used to scavenge the generated HCl.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled alcohol solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure ester.

Data Summary

The following table provides a general overview of the reaction parameters. Note that these are starting points and may require optimization for specific substrates.

ParameterAmide SynthesisEster Synthesis
Nucleophile Primary/Secondary AmineAlcohol
Equivalents of Nucleophile 1.0 eq.1.0 eq.
Equivalents of Acyl Chloride 1.1 eq.1.1 eq.
Base Triethylamine (TEA)Triethylamine (TEA)
Equivalents of Base 1.2 eq.1.2 eq.
Solvent Anhydrous DCMAnhydrous DCM
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Reaction Time 1-4 hours1-4 hours
Purification Method Silica Gel ChromatographySilica Gel Chromatography
Expected Yield 70-95%75-98%

Characterization

The synthesized products should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the amide or ester.

Troubleshooting

IssuePossible CauseSolution
Low or No Product Formation Inactive acyl chloride (hydrolyzed).Ensure the acyl chloride is fresh or has been stored properly under anhydrous conditions.
Poor quality solvent or reagents.Use freshly distilled or commercially available anhydrous solvents. Ensure other reagents are pure.
Insufficiently reactive nucleophile.Consider using a more nucleophilic reagent or a stronger base. For less reactive nucleophiles, gentle heating may be required.
Multiple Products Observed by TLC Side reactions due to moisture.Strictly maintain anhydrous conditions throughout the experiment.
Excess acyl chloride reacting with the product.Use a slight excess of the nucleophile or add the acyl chloride solution more slowly.
Difficulty in Purification Co-elution of product and impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase.

Conclusion

The nucleophilic acyl substitution of this compound is a robust and versatile method for the synthesis of a wide range of isoxazole derivatives. By following the detailed protocols and safety guidelines presented in this application note, researchers can efficiently and safely prepare novel compounds for further investigation in drug discovery and development programs.

References
  • Sciencemadness Wiki. Acyl chloride. (2025). Available at: [Link]

  • Al-Zoubi, W., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available at: [Link]

  • International Programme on Chemical Safety. ICSC 0210 - ACETYL CHLORIDE. (n.d.). Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). Available at: [Link]

  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). RSC Advances, 4(109), 63737-63744. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1247585. Available at: [Link]

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. Available at: [Link]

  • Sanna, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5939-5942. Available at: [Link]

  • ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). Available at: [Link]

  • LibreTexts Chemistry. 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Available at: [Link]

  • Giofrè, S. V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • National Institutes of Health. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. (2019). Available at: [Link]

  • Lindsley, C. W., et al. (2004). Solid-phase Synthesis of 5-isoxazol-4-yl-[7][8][9]oxadiazoles. The Journal of Organic Chemistry, 69(5), 1470–1474. Available at: [Link]

  • LibreTexts Chemistry. 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Available at: [Link]

  • ResearchGate. Synthesis of Amide Core Based New 5‐methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzamide Scaffolds As Antifungal, Antimicrobial Agents, and Molecular Docking Study. (2024). Available at: [Link]

Sources

Application Note: 5-(2-Furyl)isoxazole-3-carbonyl Chloride in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-(2-Furyl)isoxazole Scaffold

In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic and efficient exploration of chemical space. The choice of building blocks is critical to the success of these campaigns. 5-(2-Furyl)isoxazole-3-carbonyl chloride is a highly valuable reagent in this context, offering a privileged heterocyclic scaffold for library synthesis. The isoxazole ring system and the furan moiety are prevalent in a wide range of biologically active molecules, recognized for their ability to engage in various biological interactions.[1][2]

This application note provides a comprehensive guide for researchers and drug development professionals on the effective use of this compound in parallel synthesis workflows. We will delve into its chemical properties, reactivity, safety protocols, and detailed methodologies for the construction of amide and ester libraries, grounded in the principles of nucleophilic acyl substitution.[3][4]

Reagent Profile and Chemical Rationale

This compound is a bifunctional molecule featuring a reactive acyl chloride group attached to a stable, drug-like heterocyclic core.[5] Its utility in synthesis is rooted in fundamental principles of organic chemistry.

Chemical Properties:

PropertyValueSource(s)
CAS Number 88958-33-2[5][6]
Molecular Formula C₈H₄ClNO₃[6]
Molecular Weight 197.58 g/mol [5]
Appearance Typically a solid (e.g., cream-colored)[7]
Storage 2-8°C, under inert atmosphere, protected from moisture[8]

Reactivity and Mechanism: Acyl chlorides are among the most reactive carboxylic acid derivatives.[3] This heightened reactivity is due to two primary electronic factors:

  • Inductive Effect: The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, making it exceptionally electrophilic and susceptible to nucleophilic attack.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a superb leaving group, facilitating the irreversible formation of the final product.[3]

The reaction with a generic nucleophile (Nu-H), such as an amine or alcohol, proceeds via a nucleophilic acyl substitution mechanism. This involves the addition of the nucleophile to the carbonyl carbon to form a transient tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the acylated product.[3][4]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Critical Safety and Handling Protocols

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[7][8][9]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves. Inspect gloves before use.[7][9]

  • Moisture Sensitivity: The reagent reacts readily with water and atmospheric moisture to form the corresponding carboxylic acid and corrosive hydrogen chloride gas.[4][9] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.

  • Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated area, as recommended by the supplier (typically 2-8°C).[8]

  • Incompatibilities: Avoid contact with bases, alcohols, amines (except as intended reactants), and strong oxidizing or reducing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.[7]

Core Application: Parallel Synthesis of an Amide Library

The reaction of this compound with a diverse panel of primary and secondary amines is a robust method for generating a library of novel amides. The following protocol is designed for a 96-well microtiter plate format, which is amenable to both manual and automated liquid handling systems.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reaction Assembly cluster_workup Phase 3: Workup & Isolation cluster_final Phase 4: Analysis & Storage prep_amine Prepare Amine Stock Plate (e.g., 100 mM in DMSO) plate_amine Aliquot Amine Stocks into 96-well Reaction Plate prep_amine->plate_amine prep_acyl Prepare Acyl Chloride Solution (e.g., 110 mM in DCM) add_acyl Add Acyl Chloride Solution (Initiates Reaction) prep_acyl->add_acyl prep_base Prepare Base Solution (e.g., 300 mM DIPEA in DCM) add_base Add Base Solution prep_base->add_base plate_amine->add_base add_base->add_acyl seal_react Seal Plate and React (e.g., RT, 16h) add_acyl->seal_react quench Quench Reaction (e.g., add water or buffer) seal_react->quench extract Liquid-Liquid or Solid-Phase Extraction (SPE) quench->extract dry Evaporate Solvent extract->dry analyze QC via LC-MS / UPLC dry->analyze store Final Compound Library Plate (in DMSO) analyze->store

Caption: Workflow for Parallel Amide Library Synthesis.

Detailed Protocol for 96-Well Plate Format

Principle: An array of different amines is reacted with a slight excess of the acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[10] Dichloromethane (DCM) or tetrahydrofuran (THF) are common anhydrous solvents. Diisopropylethylamine (DIPEA) is an excellent choice for the base as it is sterically hindered and less likely to compete as a nucleophile.

Materials:

  • This compound

  • Library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction plates (e.g., polypropylene)

  • Plate sealer

  • Multichannel pipette or automated liquid handler

Procedure:

  • Amine Plate Preparation:

    • Prepare 100 mM stock solutions of 96 diverse amines in a suitable solvent (e.g., DMSO, DMF).

    • In a 96-well reaction plate, aliquot 10 µL of each amine stock solution into a separate well (1.0 µmol per well).

  • Reagent Preparation (Perform in Fume Hood):

    • Prepare a 110 mM solution of this compound in anhydrous DCM (21.7 mg in 1.0 mL). This provides a 1.1 molar equivalent relative to the amine.

    • Prepare a 300 mM solution of DIPEA in anhydrous DCM (52 µL in 1.0 mL). This provides a 3.0 molar equivalent.

  • Reaction Assembly:

    • To the amine plate, add 90 µL of anhydrous DCM to each well.

    • Add 10 µL of the DIPEA solution to each well and mix briefly.

    • Initiate the reaction by adding 10 µL of the this compound solution to each well. The final reaction volume is 120 µL.

  • Reaction Incubation:

    • Immediately seal the reaction plate securely.

    • Agitate the plate on an orbital shaker at room temperature for 12-18 hours. Reaction completion can be monitored by LC-MS analysis of a representative well.

  • Workup and Purification:

    • Aqueous Quench: Add 100 µL of water to each well to quench any remaining acyl chloride.

    • Liquid-Liquid Extraction (LLE): Add 200 µL of a water-immiscible solvent like ethyl acetate. Mix vigorously, allow the layers to separate, and carefully aspirate the organic layer into a new plate. Repeat the extraction.

    • Solvent Evaporation: Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen.

  • Final Plate Preparation:

    • Re-dissolve the dried compound residues in a desired volume of DMSO (e.g., 100 µL) to create a 10 mM final library plate for screening.

    • Analyze the purity and confirm the identity of a subset of wells using LC-MS.

Protocol Summary and Troubleshooting

Table of Reaction Conditions:

ParameterRecommended ConditionRationale
Amine (Nucleophile) 1.0 eq (1.0 µmol)Limiting reagent.
Acyl Chloride 1.1 - 1.2 eqA slight excess ensures full conversion of the amine.
Base (DIPEA) 2.0 - 3.0 eqScavenges HCl byproduct without competing as a nucleophile.
Solvent Anhydrous DCM or THFAprotic solvents that do not react with the acyl chloride.
Temperature Room Temperature (20-25°C)Sufficient for the highly reactive acyl chloride.
Time 12 - 18 hoursTypically allows for complete reaction.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive acyl chloride (hydrolyzed).2. Poorly reactive amine (e.g., hindered aniline).3. Insufficient base.1. Use fresh reagent, ensure anhydrous conditions.2. Increase reaction time or gently heat (40°C).3. Ensure ≥2 equivalents of base are used.
Multiple Products 1. Di-acylation of primary amine.2. Reaction with solvent or impurities.1. Use a larger excess of the amine if possible, or control stoichiometry carefully.2. Use high-purity anhydrous solvents.
No Reaction 1. Acyl chloride completely degraded.2. Incorrect reagents added.1. Verify reagent quality via NMR or by reacting with a simple amine.2. Double-check the protocol and reagent plate maps.

Conclusion

This compound is a potent and versatile building block for diversity-oriented synthesis. Its high electrophilicity allows for reliable and high-yielding acylation reactions with a broad scope of nucleophiles under mild conditions.[3][11] By employing the robust parallel synthesis protocols detailed in this guide, research organizations can rapidly assemble large, high-quality libraries of novel amide and ester compounds. Adherence to strict safety and handling procedures is essential for the successful and safe implementation of this powerful reagent in drug discovery and chemical biology programs.

References

  • Pearson. Show how you would use appropriate acyl chlorides and amines to s... [Online] Available at: [Link][12]

  • Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Online] Available at: [Link][11]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Online] Available at: [Link][4]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Online] Available at: [Link][10]

  • National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Online] Available at: [Link][1]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Online] Available at: [Link][13]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Online] Available at: [Link][2]

  • Semantic Scholar. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirin. [Online] Available at: [Link][14]

Sources

Application Note & Protocols: Microwave-Assisted Synthesis with 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient preparation of novel amide and ester derivatives using 5-(2-Furyl)isoxazole-3-carbonyl chloride as a key building block. The 5-(2-furyl)isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatization is of significant interest for the discovery of new therapeutic agents.[1][2] Microwave irradiation offers a green and efficient alternative to conventional heating methods, leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[3][4][5] This guide details the fundamental principles of microwave chemistry, provides step-by-step protocols for amide and ester synthesis, and outlines critical safety considerations.

Introduction: The Synergy of a Privileged Scaffold and an Enabling Technology

The isoxazole ring system is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a furan moiety, as in 5-(2-Furyl)isoxazole, further enhances the potential for biological interaction and provides a versatile handle for further chemical modification. The corresponding carbonyl chloride, this compound, is a highly reactive intermediate, ideal for the acylation of various nucleophiles to generate libraries of novel compounds for drug discovery.

Conventional synthetic methods for acylation often require prolonged reaction times at elevated temperatures, which can lead to the formation of impurities and degradation of sensitive substrates. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing many of these limitations.[6][7] By utilizing microwave energy, reactions can be heated rapidly and uniformly, directly interacting with polar molecules in the reaction mixture.[3][4] This leads to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[7]

This application note will explore the practical application of MAOS to the synthesis of amides and esters derived from this compound, providing researchers with the necessary protocols to leverage this powerful combination of a valuable chemical scaffold and an efficient synthetic technology.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Microwave heating is fundamentally different from conventional heating.[7] Instead of relying on slow heat transfer through conduction and convection from the vessel walls, microwave energy couples directly with molecules in the reaction mixture that possess a dipole moment.[3][4] This direct energy transfer leads to rapid and uniform heating throughout the sample volume.[3] The two primary mechanisms responsible for microwave heating are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in our proposed synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves.[3][5] This constant reorientation creates friction at the molecular level, generating heat.[7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resulting collisions and resistance to this movement also generate heat.[3][5]

This efficient and localized heating can lead to "superheating" of solvents above their conventional boiling points in sealed reaction vessels, further accelerating reaction rates.[4]

General Workflow for Microwave-Assisted Synthesis

The workflow for performing a microwave-assisted synthesis is straightforward and can be adapted for a wide range of chemical transformations. The following diagram illustrates the key steps involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Reagents & Solvents load_reagents Load Reagents into Vessel prep_reagents->load_reagents prep_vessel Assemble Microwave Vessel prep_vessel->load_reagents seal_vessel Seal Vessel load_reagents->seal_vessel place_in_reactor Place in Microwave Reactor seal_vessel->place_in_reactor set_params Set Reaction Parameters (Temp, Time, Power) place_in_reactor->set_params run_reaction Run Reaction set_params->run_reaction cool_vessel Cool Vessel run_reaction->cool_vessel open_vessel Open Vessel cool_vessel->open_vessel quench_reaction Quench Reaction open_vessel->quench_reaction extract_product Extract & Purify Product quench_reaction->extract_product analyze_product Analyze Product (NMR, MS, etc.) extract_product->analyze_product

Caption: General workflow for microwave-assisted synthesis.

Protocols for Microwave-Assisted Synthesis

The following protocols provide detailed procedures for the synthesis of amides and esters using this compound.

Synthesis of 5-(2-Furyl)isoxazole-3-carboxamides

This protocol describes the general procedure for the acylation of primary and secondary amines with this compound under microwave irradiation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Sources

Application Notes & Protocols: The Strategic Use of 5-(2-Furyl)isoxazole-3-carbonyl Chloride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic utility of 5-(2-Furyl)isoxazole-3-carbonyl chloride, a key building block in the development of targeted kinase inhibitors. We will delve into the rationale for its application, present a detailed protocol for the synthesis of a model kinase inhibitor, and discuss the broader implications for cancer research and drug discovery.

Introduction: The Significance of the Isoxazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and less toxic alternatives to traditional chemotherapy.

The isoxazole ring system has emerged as a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel kinase inhibitors.[3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure allow for precise orientation within the ATP-binding pocket of kinases, leading to high-potency inhibition. The 5-(2-Furyl)isoxazole-3-carboxamide moiety, in particular, has shown significant promise in targeting key kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Role of VEGFR-2 in Tumor Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of cancer, tumors hijack this process to ensure a steady supply of oxygen and nutrients, which is essential for their growth and metastasis.[5] Tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells, triggering a downstream signaling cascade that promotes cell proliferation, migration, and survival.[1][2][6] Therefore, inhibiting VEGFR-2 is a key strategy in anti-cancer therapy.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to the physiological responses required for angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Migration, Survival) ERK->Gene Akt Akt PI3K->Akt Akt->Gene

Caption: Simplified VEGFR-2 signaling pathway.

Synthetic Protocol: Preparation of a Model N-Aryl-5-(2-furyl)isoxazole-3-carboxamide Kinase Inhibitor

This protocol details a representative synthesis of an N-aryl-5-(2-furyl)isoxazole-3-carboxamide, a scaffold with potential VEGFR-2 inhibitory activity. The reaction involves the acylation of a substituted aniline with this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
This compound88958-33-2197.58 g/mol Varies
4-Fluoroaniline371-40-4111.12 g/mol Varies
Triethylamine (TEA)121-44-8101.19 g/mol Varies
Anhydrous Dichloromethane (DCM)75-09-284.93 g/mol Varies
Saturated aqueous sodium bicarbonate solutionN/AN/ALab prepared
Anhydrous sodium sulfate7757-82-6142.04 g/mol Varies
Experimental Procedure

Step 1: Reaction Setup

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10 mmol).

  • Dissolve the aniline in anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add triethylamine (2.1 mL, 15 mmol) to the stirred solution. The addition of a base is crucial to neutralize the HCl generated during the acylation reaction.[7]

Step 2: Acylation

  • In a separate flask, dissolve this compound (1.98 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add the acyl chloride solution dropwise to the cold aniline solution over a period of 15-20 minutes. The slow addition helps to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acyl chloride and triethylamine hydrochloride.

  • Separate the organic layer and wash it with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-fluorophenyl)-5-(2-furyl)isoxazole-3-carboxamide.

Synthetic Workflow Diagram

synthetic_workflow cluster_reagents Reagents acyl_chloride This compound in DCM reaction Acylation (0°C to RT, 2-4h) acyl_chloride->reaction aniline 4-Fluoroaniline + Triethylamine in DCM aniline->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product N-(4-fluorophenyl)-5-(2-furyl) isoxazole-3-carboxamide purification->product

Caption: General workflow for the synthesis of the model kinase inhibitor.

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesized N-aryl-5-(2-furyl)isoxazole-3-carboxamides can be evaluated for their inhibitory activity against a panel of kinases, with a particular focus on VEGFR-2. The following table provides a hypothetical summary of the kind of data that would be generated in such a study.

Compound IDR-group on AnilineVEGFR-2 IC₅₀ (nM)Cellular Antiproliferative Activity (GI₅₀, µM) - HUVEC
1a 4-Fluoro500.5
1b 4-Chloro450.4
1c 4-Methyl1201.2
1d 4-Methoxy1501.5
1e Unsubstituted2502.8

Note: The data in this table is illustrative and intended to represent the type of results obtained from SAR studies.

The hypothetical data suggests that electron-withdrawing groups at the 4-position of the aniline ring may enhance VEGFR-2 inhibitory activity. This information is critical for guiding the design of more potent and selective kinase inhibitors.

Conclusion and Future Directions

This compound is a valuable and versatile reagent for the synthesis of isoxazole-based kinase inhibitors. The straightforward acylation protocol allows for the rapid generation of a library of compounds for biological screening. The inherent drug-like properties of the isoxazole scaffold, combined with the potential for potent and selective VEGFR-2 inhibition, make this class of compounds highly attractive for further development in the field of oncology. Future work should focus on expanding the SAR studies, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo cancer models.

References

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PubMed Central. [Link]

  • Method of friedel-crafts acylation of anilides.
  • Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirin. Semantic Scholar. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • ChemInform Abstract: Synthesis of Novel 5-(3-Alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives and Their Cytotoxic Activity. ResearchGate. [Link]

  • Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. [Link]

  • Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. [Link]

  • C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK. Semantic Scholar. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies. PubMed. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central. [Link]

Sources

Strategic Derivatization of 5-(2-Furyl)isoxazole-3-carbonyl Chloride for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

I. Introduction and Scientific Context

The relentless rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the isoxazole ring stands out as a "privileged structure" due to its presence in numerous clinically approved drugs and its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The isoxazole moiety is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms; this arrangement confers both metabolic stability and the capacity for critical hydrogen bonding interactions with biological targets.[2][3]

This application note provides a detailed guide to leveraging 5-(2-Furyl)isoxazole-3-carbonyl chloride, a highly reactive and versatile chemical intermediate, for the synthesis of novel antimicrobial candidates. The furan moiety at the 5-position and the reactive acyl chloride at the 3-position offer strategic vectors for molecular elaboration. The acyl chloride group is a powerful electrophile, enabling efficient and often irreversible reactions with a wide range of nucleophiles under mild conditions to create libraries of ester and amide derivatives.[][8]

Herein, we present field-proven protocols for the synthesis of isoxazole-based amides and esters, methodologies for their structural characterization, and a standardized assay for evaluating their antimicrobial efficacy. The underlying rationale for each experimental choice is explained to empower researchers to not only replicate but also adapt these methods for their specific drug discovery campaigns.

II. Core Principles: The Chemistry of Derivatization

The successful synthesis of drug candidates from this compound hinges on understanding the interplay between the isoxazole core and its reactive acyl chloride handle.

  • The Isoxazole Pharmacophore: This ring system is more than a simple linker. Its electronic properties and geometry are key to biological activity. The weak N-O bond, while generally stable, can be a site for metabolic cleavage under specific physiological conditions, making it a useful component in prodrug strategies.[2] Its ability to engage with enzymes and receptors through non-covalent interactions makes it a cornerstone of rational drug design.[3]

  • Nucleophilic Acyl Substitution: The carbonyl chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic. This allows for rapid reaction with nucleophiles such as primary/secondary amines (to form amides) and alcohols (to form esters). This reaction is fundamentally a nucleophilic addition-elimination mechanism.[9] The use of an acyl chloride is advantageous over using the parent carboxylic acid, as the reaction is typically faster, higher-yielding, and irreversible, avoiding the equilibrium limitations of Fischer esterification.[8][10]

The overall workflow from the precursor to biological evaluation is a systematic process designed to efficiently identify promising lead compounds.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Precursor 5-(2-Furyl)isoxazole- 3-carbonyl Chloride Reaction Nucleophilic Acyl Substitution Reaction Precursor->Reaction Nucleophile Selected Nucleophile (Amine or Alcohol) Nucleophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FTIR FT-IR Purification->FTIR Verify Structure & Purity NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spec. Purification->MS MIC MIC Assay (Broth Microdilution) MS->MIC Screen for Activity Data Antimicrobial Activity Data MIC->Data

Caption: General workflow for synthesis and antimicrobial screening.

III. Experimental Protocols: Synthesis

Critical Safety Note: Acyl chlorides are moisture-sensitive and corrosive.[8] All reactions must be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of 5-(2-Furyl)isoxazole-3-carboxamides

This protocol details the reaction of the acyl chloride with an amine to form a stable amide linkage. The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]

Caption: Reaction scheme for amide synthesis.

Materials & Equipment:

  • This compound (1.0 eq)

  • Selected primary or secondary amine (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath

  • Standard glassware for extraction and purification

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the selected amine (1.1 eq) and anhydrous DCM (approx. 0.1 M solution based on the acyl chloride).

  • Base Addition: Add triethylamine (1.5 eq) to the stirring solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction and prevent side reactions.[]

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 5-(2-Furyl)isoxazole-3-carboxylates (Esters)

This protocol outlines the synthesis of esters via reaction with an alcohol. For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added in a small amount.[12]

Materials & Equipment:

  • This compound (1.0 eq)

  • Selected alcohol or phenol (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Equipment as listed in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the selected alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise. A vigorous reaction with the formation of a precipitate (pyridinium hydrochloride) is often observed.[10]

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Work-up, Extraction, and Purification: Follow steps 6-10 as described in Protocol 1. The purification will yield the desired ester product.

IV. Structural Characterization and Validation

Confirming the identity and purity of each synthesized compound is a non-negotiable step in drug discovery. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.[13][14][15][16]

Technique Amide Derivative Analysis Ester Derivative Analysis
FT-IR Disappearance of R-COCl stretch (~1790 cm⁻¹). Appearance of amide C=O stretch (1650-1680 cm⁻¹) and N-H stretch for 1°/2° amides (~3300 cm⁻¹).Disappearance of R-COCl stretch. Appearance of ester C=O stretch (~1735 cm⁻¹) and C-O stretch (~1250 cm⁻¹).
¹H NMR Appearance of new signals corresponding to the protons of the added amine moiety. A broad singlet for the amide N-H proton may be observed.Appearance of new signals corresponding to the protons of the added alcohol moiety.
¹³C NMR A new carbonyl signal for the amide (~165-175 ppm). Appearance of signals corresponding to the carbons of the added amine.A new carbonyl signal for the ester (~160-170 ppm). Appearance of signals corresponding to the carbons of the added alcohol.
HRMS The measured m/z value of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the calculated exact mass for the target amide's chemical formula.The measured m/z value of the molecular ion should match the calculated exact mass for the target ester's chemical formula.

Table 1: Summary of expected spectroscopic data for synthesized derivatives.

V. Protocol for Antimicrobial Susceptibility Testing

The gold standard for determining the in vitro efficacy of a new antimicrobial agent is the Minimum Inhibitory Concentration (MIC) assay.[17][18] The broth microdilution method is a reliable and scalable technique for this purpose.[19][20]

G start Prepare Stock Solution of Test Compound dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth start->dilute add_inoculum Inoculate Wells dilute->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (~5x10⁵ CFU/mL) inoculum->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read Read Plate for Visible Growth (Turbidity) incubate->read determine Determine MIC read->determine

Caption: Logic diagram for the broth microdilution MIC assay.

Materials & Equipment:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized test compounds and a standard antibiotic (e.g., Ciprofloxacin)

  • Vehicle (e.g., Dimethyl sulfoxide, DMSO)

  • Spectrophotometer or plate reader, incubator, multichannel pipette

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of each purified test compound in DMSO.

  • Serial Dilution: In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. Add 200 µL of a working dilution of the test compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, discarding 100 µL from the second to last well used for dilutions. Well 11 (or equivalent) should serve as a positive control (broth + bacteria, no compound) and well 12 as a sterility control (broth only).

  • Inoculum Preparation: Culture bacteria overnight. Dilute the overnight culture in fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.[18][19]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 16-24 hours under ambient air conditions.[18]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.[17][18] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation:

Compound MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
Amide Derivative 1832
Ester Derivative 116>64
Ciprofloxacin0.50.25

Table 2: Example of MIC data presentation for newly synthesized compounds.

VI. Conclusion

This compound is a readily accessible and highly effective precursor for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and biological evaluation of new isoxazole-based carboxamides and carboxylates. By systematically modifying the amine or alcohol nucleophile, researchers can rapidly generate diverse chemical libraries, enabling the exploration of structure-activity relationships and the identification of potent lead compounds to combat the growing threat of infectious diseases.

VII. References

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  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.

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  • Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

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  • PDF. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

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  • JOCPR. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research.

  • Ryng, S., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules.

  • Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Research Square.

  • Wójcik, E., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences.

  • Santa Cruz Biotechnology. 5-(2-furyl)isoxazole-3-carboxylic acid. SCBT.

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.

  • El-Gazzar, M. G., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules.

  • Abu-Orabi, S. T., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules.

  • Bekhit, A. A., et al. (2008). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules.

  • Liu, X., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC Advances.

  • Stana, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.

  • ResearchGate. (2025). Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. ResearchGate.

  • Liu, G., et al. (2024). Design, synthesis and evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 5-(2-Furyl)isoxazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile bifunctional reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve reaction yields and minimize side products.

I. Understanding the Reagent: A Balancing Act of Reactivity

This compound is a highly reactive molecule, offering a gateway to a diverse range of amide and ester derivatives. However, its structure presents a unique set of challenges. The molecule's reactivity is dominated by the acyl chloride group, but the stability of the furan and isoxazole rings under various reaction conditions is a critical consideration.

The acyl chloride is highly electrophilic and susceptible to hydrolysis, necessitating anhydrous conditions for optimal results.[1][2][3] The isoxazole ring, while generally aromatic and stable, can be susceptible to base-catalyzed ring opening, particularly at elevated temperatures and higher pH.[4] The furan ring is electron-rich and can be prone to polymerization under strongly acidic conditions, although it is generally stable to the conditions of most standard acylation reactions.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields can stem from several factors. The most frequent culprits are:

  • Moisture Contamination: The acyl chloride is highly sensitive to water. Any moisture in your solvent, glassware, or amine/alcohol nucleophile will hydrolyze the starting material to the unreactive carboxylic acid.[1][2][3]

  • Incomplete Reaction: The nucleophilicity of your amine or alcohol may be low, requiring longer reaction times, elevated temperatures, or the use of a catalyst like 4-(dimethylaminopyridine) (DMAP).[7][8]

  • Side Reactions: Degradation of the isoxazole or furan ring, or polymerization of the starting material or product, can consume your reagents and lower the yield of the desired product.

  • Suboptimal Base: An inappropriate choice or insufficient amount of base can lead to the protonation of the nucleophile by the HCl byproduct, rendering it unreactive.[9]

Q2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could these be?

A2: The formation of multiple byproducts can be attributed to:

  • Isoxazole Ring Opening: Under strongly basic conditions or with heating, the isoxazole ring can cleave, leading to various degradation products.[4]

  • Reaction with the Furan Ring: While less common in the absence of a strong Lewis acid, side reactions involving the furan ring can occur, especially at higher temperatures.

  • Dimerization/Oligomerization: In the presence of certain catalysts or under forcing conditions, the acyl chloride could potentially react with the furan ring of another molecule.

  • Reaction with Impurities: Impurities in your starting materials or solvents can lead to the formation of unexpected products.

Q3: How should I store and handle this compound?

A3: Due to its moisture sensitivity, this reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator.[10] For long-term storage, refrigeration (2-8 °C) is recommended. When handling the reagent, work quickly and use dry glassware and syringes under an inert atmosphere to minimize exposure to ambient moisture.

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered in reactions with this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Proposed Solution
Hydrolysis of Acyl Chloride Analyze a crude reaction sample by LC-MS or ¹H NMR. Look for a mass or signals corresponding to the carboxylic acid of the starting material.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If the nucleophile is a salt, ensure it is thoroughly dried.
Low Nucleophilicity of Amine/Alcohol Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24 hours). If there is slow conversion of starting material, this may be the issue.Add a catalytic amount (1-10 mol%) of a nucleophilic catalyst such as DMAP.[7][8] Consider gently heating the reaction (e.g., to 40-50 °C), but be mindful of potential isoxazole ring instability.
Insufficient Base Check the pH of the reaction mixture (if aqueous workup is performed). If acidic, it's likely the HCl byproduct was not fully neutralized.Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For weakly nucleophilic amines, using up to 2-3 equivalents of base may be beneficial.[9]
Poor Solubility of Reagents Observe the reaction mixture. If any of the starting materials are not fully dissolved, this can impede the reaction.Choose a solvent in which all reactants are soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Gentle heating may also improve solubility.
Problem 2: Formation of Multiple Byproducts
Potential Cause Diagnostic Check Proposed Solution
Isoxazole Ring Degradation Characterize major byproducts by LC-MS and NMR. Look for fragments that do not contain the intact isoxazole ring.Avoid excessive heating. Perform the reaction at room temperature or below if possible. Use a milder base (e.g., pyridine instead of TEA) or reduce the amount of base. A study on the related isoxazole-containing drug, leflunomide, showed increased ring opening at basic pH and higher temperatures.[4]
Furan Ring Side Reactions Look for byproducts with higher molecular weights, potentially indicating dimerization or polymerization.Avoid strong acids and Lewis acids. If using a catalyst, screen for one that does not promote side reactions with the furan ring. Perform the reaction at lower temperatures.
Reaction with Base If using a nucleophilic base like pyridine in large excess, it could potentially react with the acyl chloride.Use a non-nucleophilic base such as DIPEA, or use pyridine in stoichiometric amounts.
Problem 3: Difficult Product Purification
Potential Cause Diagnostic Check Proposed Solution
Product is Highly Polar Product streaks on normal-phase silica gel TLC plates, even in polar solvent systems.Use a different stationary phase for column chromatography, such as alumina or C18 reverse-phase silica. Consider purification by crystallization if the product is a solid.
Byproducts Co-elute with Product Multiple peaks are observed in the product fraction by LC-MS or ¹H NMR after chromatography.Optimize the solvent system for column chromatography. Try a gradient elution. If byproducts are acidic or basic, an aqueous wash of the crude product before chromatography may remove them.
Residual Catalyst/Base Presence of DMAP or other amine bases in the final product's NMR spectrum.Perform an acidic wash (e.g., with 1M HCl) during the workup to remove basic impurities. Be cautious if the product has acid-labile functional groups.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol is a general starting point for the synthesis of amides from this compound.

G cluster_prep Preparation cluster_addition Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. prep2 Stir under inert atmosphere (N2 or Ar). add1 Dissolve this compound (1.1 eq) in anhydrous DCM. prep2->add1 add2 Add acyl chloride solution dropwise to the amine solution at 0 °C. react1 Allow to warm to room temperature. add2->react1 react2 Stir for 2-16 hours, monitoring by TLC or LC-MS. workup1 Wash with 1M HCl, then saturated NaHCO3, then brine. react2->workup1 workup2 Dry organic layer over Na2SO4, filter, and concentrate. workup3 Purify by column chromatography (e.g., Hexane/Ethyl Acetate).

Caption: Workflow for amide synthesis.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Stir the solution at room temperature for 10 minutes.

  • Addition: In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Cool the amine solution to 0 °C using an ice bath and add the acyl chloride solution dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the desired amide.[2]

Protocol 2: DMAP-Catalyzed Esterification

This protocol is recommended for reactions with less reactive alcohols.

G cluster_prep Preparation cluster_addition Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve alcohol (1.0 eq), pyridine (1.5 eq), and DMAP (0.1 eq) in anhydrous THF. prep2 Stir under inert atmosphere at 0 °C. add1 Dissolve this compound (1.2 eq) in anhydrous THF. prep2->add1 add2 Add acyl chloride solution dropwise. react1 Stir at 0 °C for 30 min, then warm to room temperature. add2->react1 react2 Stir for 4-24 hours, monitoring by TLC or LC-MS. workup1 Quench with saturated NH4Cl solution. react2->workup1 workup2 Extract with ethyl acetate. Wash with 1M HCl, sat. NaHCO3, and brine. workup3 Dry, concentrate, and purify by column chromatography.

Caption: Workflow for DMAP-catalyzed esterification.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), pyridine (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Addition: In a separate dry flask, dissolve this compound (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the alcohol solution at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 4-24 hours, monitoring for the consumption of the starting alcohol.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired ester.[8]

V. Mechanistic Considerations: Potential Pitfalls

Understanding the potential degradation pathways is key to successful synthesis.

Caption: Reaction pathways for acylation.

The primary desired pathway is the nucleophilic attack of an amine or alcohol on the acyl chloride to form the corresponding amide or ester. However, two main competing pathways can reduce the yield. Firstly, hydrolysis of the acyl chloride by any residual moisture will form the unreactive carboxylic acid. Secondly, strong bases, especially when combined with heat, can promote the cleavage of the weak N-O bond in the isoxazole ring, leading to a complex mixture of degradation products.[4]

By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and using the appropriate stoichiometry of a suitable base at a controlled temperature, these side reactions can be minimized, leading to a higher yield of the desired product.

VI. References

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved January 17, 2026, from [Link]

  • Save My Exams. (2023). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved January 17, 2026, from [Link]

  • A Level Chemistry. (n.d.). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2022). Isoxazole Nucleosides as Building Blocks for a Plausible Proto‐RNA. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved January 17, 2026, from [Link]

  • Chem Zipper. (2020). Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. Retrieved January 17, 2026, from [Link]

  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved January 17, 2026, from [Link]

  • YouTube. (2021). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. Professor Dave Explains. [Link]

  • SlidePlayer. (n.d.). Heterocyclic Chemistry. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 17, 2026, from [Link]

  • SparkL. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Retrieved January 17, 2026, from [Link]

  • University of Birmingham. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. Retrieved January 17, 2026, from

  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds | Request PDF. Retrieved January 17, 2026, from [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and.... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). Retrieved January 17, 2026, from [Link]

  • PubMed. (1987). Chromatography of proteins on columns of polyvinylpolypyrrolidone using adsorbed textile dyes as affinity ligands. Retrieved January 17, 2026, from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Link]

  • PubMed. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides. Organic & Biomolecular Chemistry. [Link]

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Technical Support Center: 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-(2-Furyl)isoxazole-3-carbonyl chloride (CAS 88958-33-2).[1][2] This versatile building block is prized in medicinal chemistry and materials science for its unique heterocyclic scaffold. However, its high reactivity, a trait that makes it so useful, can also be a source of experimental challenges. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting advice and answers to frequently encountered issues. We will move beyond simple protocols to explore the chemical principles behind these challenges, empowering you to optimize your reactions, maximize yields, and ensure the integrity of your results.

Part 1: Core Reactivity Profile & Inherent Instabilities

Understanding the intrinsic chemical nature of this compound is the first step in troubleshooting. The molecule's reactivity is dominated by the highly electrophilic acyl chloride group, but the stability of the two heterocyclic rings under your specific reaction conditions must also be considered.

  • The Acyl Chloride Moiety : As the most reactive derivative of a carboxylic acid, the acyl chloride is highly susceptible to nucleophilic attack.[3] The carbonyl carbon possesses a significant partial positive charge (δ+), making it an excellent electrophile for a wide range of nucleophiles (alcohols, amines, water, etc.).[4][5] The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][6]

  • The Heterocyclic Core :

    • Isoxazole Ring : Generally, the isoxazole ring is a stable aromatic system.[7] However, it possesses a weak N-O bond which can be susceptible to cleavage under certain conditions, particularly strong bases or reductive environments.[8] Studies on related isoxazole-containing compounds show that the ring can open under basic conditions (e.g., pH 10), and this degradation is accelerated by increased temperature.[9]

    • Furan Ring : The furan ring is also aromatic, but less so than benzene, making it more reactive.[10] It is particularly sensitive to strong acidic conditions, which can lead to protonation, ring-opening, and polymerization.[11][12] Electron-withdrawing groups, like the isoxazole ring in this case, can offer some stability against acid-catalyzed degradation.[11]

Below is a diagram illustrating the primary reaction pathway.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination AcylChloride 5-(2-Furyl)isoxazole- 3-carbonyl chloride Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2) Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Attack at C=O Nucleophile->Intermediate Product Acylated Product (Ester or Amide) Intermediate->Product Re-form C=O HCl HCl Intermediate->HCl Cl- leaves

Caption: General mechanism for nucleophilic acyl substitution.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during reactions with this compound in a practical question-and-answer format.

Q1: My reaction yield is very low, and I've isolated the corresponding carboxylic acid instead of my desired ester or amide. What went wrong?

This is the most frequent side reaction and is almost always caused by premature hydrolysis of the highly reactive acyl chloride.

A1: Root Cause Analysis & Troubleshooting

  • Causality : Acyl chlorides react vigorously and exothermically with water, even trace amounts present in your solvent, reagents, or glassware.[3][13][14] This hydrolysis reaction converts the starting material into 5-(2-Furyl)isoxazole-3-carboxylic acid, which is unreactive towards further nucleophilic attack under these conditions, thus halting your desired reaction.

Hydrolysis AcylChloride 5-(2-Furyl)isoxazole- 3-carbonyl chloride CarboxylicAcid 5-(2-Furyl)isoxazole- 3-carboxylic acid AcylChloride->CarboxylicAcid Hydrolysis Water H₂O (Trace Moisture) Water->CarboxylicAcid HCl HCl

Caption: Unwanted hydrolysis side reaction pathway.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation : Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120°C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) before use.

  • Solvent & Reagent Purity :

    • Use freshly opened, anhydrous-grade solvents (e.g., DCM, THF, Toluene) from a reputable supplier.

    • If using solvents from a bottle that has been opened previously, consider drying them over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone for THF).

    • Ensure your nucleophile (alcohol or amine) is dry. If it is a solid, dry it under vacuum. If it is a liquid, consider distillation from a drying agent.

  • Reaction Setup :

    • Assemble your reaction apparatus under an inert atmosphere (Nitrogen or Argon). Use a gas bubbler or balloon to maintain positive pressure.

    • Add reagents via syringe through rubber septa.

Q2: I'm trying to make an amide, but the reaction is messy and gives multiple products, especially when I use an excess of my amine. Why?

While a base is needed to scavenge the HCl byproduct, using an excess of a valuable amine nucleophile for this purpose can lead to side reactions and purification difficulties.

A2: Root Cause Analysis & Troubleshooting

  • Causality : The primary reaction produces one equivalent of HCl for every equivalent of product formed.[5] This acid will protonate any basic species in the mixture, including your amine nucleophile, rendering it unreactive. While adding a second equivalent of the amine solves this, some amines can react with the product or the starting material in undesirable ways, especially if the reaction is heated or run for extended periods.[15] Some complex azirine-based amides have been shown to be destroyed by excess amine.[16]

Troubleshooting Protocol: Strategic Base Selection

  • Use a Non-Nucleophilic Base : Instead of using excess amine, add 1.1-1.2 equivalents of a non-nucleophilic "scavenger" base. This base will neutralize the HCl without competing with your primary nucleophile.

  • Purification : Using a tertiary amine base often simplifies workup, as the resulting hydrochloride salt can be easily removed by an aqueous wash.

Table 1: Recommended Bases for Amide/Ester Synthesis

BaseTypepKa (Conjugate Acid)AdvantagesDisadvantages
Pyridine Non-nucleophilic~5.2Effective HCl scavenger, acts as a catalyst.Can be difficult to remove under vacuum.
Triethylamine (TEA) Non-nucleophilic~10.7Stronger base than pyridine, easily removed.Can sometimes cause side reactions.
DIPEA Hindered, Non-nucleophilic~10.7Very low nucleophilicity due to steric bulk.Higher cost.
Excess Amine NucleophilicVariesSimple if amine is inexpensive and stable.Wastes valuable reagent, can lead to byproducts.[17]
Q3: My reaction mixture turned dark brown/black upon adding the acyl chloride, and I isolated a polymeric material. What happened?

This is often indicative of the degradation of one of the heterocyclic rings, most commonly the furan moiety.

A3: Root Cause Analysis & Troubleshooting

  • Causality : The furan ring is known to be sensitive to acid.[11][18] The HCl generated during the reaction can catalyze the protonation and subsequent polymerization or ring-opening of the furan ring, leading to complex, dark-colored mixtures.[12] While less common under standard acylation conditions, very strong basic conditions or high temperatures could potentially compromise the isoxazole ring as well.[8][9]

Furan_Degradation Furan Furan Ring on Starting Material Protonated Protonated Intermediate Furan->Protonated HCl HCl (byproduct) HCl->Protonated Acid Catalysis Polymer Polymeric Byproducts Protonated->Polymer Polymerization/ Ring Opening

Caption: Acid-catalyzed degradation of the furan ring.

Troubleshooting Protocol: Controlling Reaction Conditions

  • Temperature Control : Perform the addition of the acyl chloride to the nucleophile solution at a low temperature (0 °C or even -20 °C) to manage the initial exotherm. Allow the reaction to warm slowly to room temperature.

  • Immediate HCl Neutralization : Ensure your HCl scavenger base (see Q2) is present in the reaction flask with the nucleophile before you begin adding the acyl chloride. This ensures that any HCl generated is neutralized instantly, preventing it from accumulating and causing degradation.

  • Order of Addition : The standard and recommended procedure is to add the acyl chloride solution dropwise to a stirred solution of the nucleophile and the base. Reversing the addition is not recommended.

Part 3: Preparation & Purity of Starting Material

The quality of your this compound is paramount. Impurities from its synthesis will carry through and complicate subsequent reactions.

FAQ: How is this compound typically prepared, and what are the common impurities?

Answer: It is most commonly synthesized from the corresponding carboxylic acid using a chlorinating agent.[19][20] The choice of agent can influence the byproduct profile.

Table 2: Common Chlorinating Agents for Acyl Chloride Synthesis

ReagentFormulaByproductsSeparation MethodKey Considerations
Thionyl chloride SOCl₂SO₂(g), HCl(g)Gaseous byproducts are easily removed.[21]Most common and convenient method.[17] Reaction can be catalyzed by a drop of DMF.
Oxalyl chloride (COCl)₂CO(g), CO₂(g), HCl(g)All byproducts are gaseous.Often used for sensitive substrates; also catalyzed by DMF.[22]
Phosphorus pentachloride PCl₅POCl₃, HCl(g)POCl₃ must be removed by distillation.[21]Vigorous reaction.

Common Impurities & Prevention:

  • Unreacted Carboxylic Acid : Incomplete reaction.

    • Prevention : Use a slight excess (1.2-1.5 eq) of the chlorinating agent. Ensure sufficient reaction time and/or gentle heating (reflux in a suitable solvent) if necessary.[22]

  • Anhydride : Formed if the acyl chloride comes into contact with the starting carboxylic acid under certain conditions.

    • Prevention : Ensure complete conversion to the acyl chloride.

  • Sulfur-containing compounds : If using thionyl chloride, impurities in the reagent or side reactions can introduce sulfur-based impurities.[23]

    • Prevention : Use high-purity thionyl chloride. Distill the final acyl chloride if high purity is required.

General Protocol for Preparation:

  • To a solution of 5-(2-Furyl)isoxazole-3-carboxylic acid in an inert solvent (e.g., DCM or toluene), add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride or oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then stir at reflux for 1-3 hours until gas evolution ceases.[22]

  • Remove the solvent and excess reagent in vacuo. The crude acyl chloride can often be used directly or purified by vacuum distillation for sensitive applications.

References

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  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004).
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  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Furan. Wikipedia. [Link]

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troubleshooting failed reactions involving 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Furyl)isoxazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your reactions and ensure successful outcomes. Our approach is rooted in mechanistic principles and practical laboratory experience to provide you with reliable and actionable solutions.

Understanding the Reagent: A Chemist's Perspective

This compound is a highly reactive acylating agent, prized for its role in introducing the 5-(2-furyl)isoxazole-3-carboxamide or ester moiety into target molecules. This scaffold is of significant interest in medicinal chemistry. However, the presence of two distinct heterocyclic rings—furan and isoxazole—introduces specific chemical sensitivities that must be carefully managed to prevent reaction failure and byproduct formation.

The furan ring, an electron-rich aromatic system, is susceptible to polymerization or ring-opening under strongly acidic conditions, particularly with potent Lewis acids often used in Friedel-Crafts acylations.[1][2] The isoxazole ring, while generally stable, can undergo ring cleavage of its weak N-O bond under harsh basic or reductive conditions.[3] This guide will address the practical implications of these sensitivities.

Troubleshooting Failed Reactions

This section addresses common issues encountered during reactions with this compound, providing a logical framework for identifying the root cause and implementing effective solutions.

Problem 1: Low or No Product Yield

One of the most frequent challenges is a lower-than-expected or complete absence of the desired product. This can be attributed to several factors, from reagent quality to reaction conditions.

Q1: I've set up my amidation/esterification reaction, but TLC analysis shows only starting materials. What could be the issue?

A1: This scenario typically points to one of three primary causes: poor quality of the acyl chloride, insufficient nucleophilicity of your amine/alcohol, or inadequate reaction conditions.

Causality and Diagnosis:

  • Acyl Chloride Integrity: this compound is highly sensitive to moisture. Hydrolysis of the acyl chloride to the corresponding carboxylic acid is a common mode of deactivation. The carboxylic acid will not react under standard acylation conditions. You may observe "fuming" when the bottle is opened, which is the reaction with atmospheric moisture to produce HCl gas.[4]

  • Nucleophile Reactivity: Sterically hindered or electron-deficient amines and alcohols will exhibit reduced nucleophilicity, leading to sluggish or no reaction at room temperature.

  • Suboptimal Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to scavenge the HCl byproduct, leading to protonation of the nucleophile and halting the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Experimental Protocol: Quality Check of Acyl Chloride

  • To a flame-dried vial under an inert atmosphere (N₂ or Ar), add a small amount (approx. 10 mg) of this compound.

  • Dissolve in 0.5 mL of anhydrous dichloromethane (DCM).

  • Add a solution of benzylamine (2 equivalents) in 0.5 mL of anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Analyze the reaction mixture by TLC or LC-MS. The formation of the corresponding benzamide will confirm the activity of your acyl chloride.

Problem 2: Formation of Multiple Unidentified Byproducts

The appearance of multiple spots on a TLC plate or unexpected peaks in an LC-MS trace indicates the presence of side reactions.

Q2: My reaction is messy, with several byproducts that are difficult to separate from my desired product. What is causing this?

A2: The formation of multiple byproducts often suggests degradation of the sensitive heterocyclic rings in your starting material or product.

Causality and Diagnosis:

  • Ring Instability:

    • Furan Ring: As previously mentioned, strong Lewis acids or protic acids can lead to furan ring opening or polymerization.[1][5] Even the HCl generated during the reaction can be problematic if not effectively neutralized.

    • Isoxazole Ring: The N-O bond of the isoxazole ring is susceptible to cleavage under strongly basic conditions.[3] Using strong, non-nucleophilic bases like DBU or strong nucleophilic bases in excess can lead to ring-opening.

  • Reaction with Solvent: In some cases, the acyl chloride may react with certain solvents, such as DMF if not properly handled, especially at elevated temperatures.

Troubleshooting Strategies:

IssuePotential CauseRecommended Action
Furan Ring Degradation Use of strong Lewis acids (e.g., AlCl₃) or protic acids.Avoid Lewis acid catalysis. If required, use milder options like ZnCl₂ or BF₃·OEt₂ at low temperatures. Ensure efficient scavenging of HCl with a suitable base.
Isoxazole Ring Opening Use of strong, non-nucleophilic bases (e.g., DBU) or excess strong nucleophilic bases.Opt for milder, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use the base in stoichiometric amounts (1.1-1.5 equivalents).
Reaction with Solvent Elevated temperatures with reactive solvents like DMF.Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. If heating is necessary, conduct small-scale trials to assess solvent stability.

Visualizing Potential Degradation Pathways:

Caption: Potential degradation pathways for the furan and isoxazole rings.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for this compound?

A3: Due to its moisture sensitivity, it should be stored at 2-8 °C under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is advisable to flush the bottle with inert gas after each use.

Q4: Can I use pyridine as a base in my acylation reaction?

A4: While pyridine can be used as a base, it is also a nucleophile and can react with the acyl chloride to form an acylpyridinium salt. This intermediate is often more reactive and can be beneficial, but it can also lead to side reactions. For simpler acylations, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred.

Q5: My purification by column chromatography is difficult due to the product streaking. Any suggestions?

A5: Streaking on silica gel columns can be due to the basicity of the amide product or residual acidic/basic impurities. To mitigate this, consider the following:

  • Neutralize the Crude Product: Perform an aqueous workup to remove any remaining acid or base before chromatography.

  • Modify the Eluent: Add a small amount (0.1-1%) of a modifier to your eluent system. For basic products, triethylamine can help reduce streaking. For acidic impurities, a small amount of acetic acid might be beneficial, but be cautious of product stability.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral alumina.

Recommended Experimental Protocols

The following are generalized, robust protocols for the synthesis of amides and esters using this compound.

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is suitable for primary and secondary amines.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. For less reactive amines, the reaction may require gentle heating (e.g., 40 °C) or an extended reaction time.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Ester Synthesis (DMAP-Catalyzed)

This protocol is effective for a wide range of alcohols, including those that are sterically hindered.[6][7]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), a non-nucleophilic base such as triethylamine (1.5 equivalents), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Acyl Chloride: Add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-6 hours.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude ester by flash column chromatography.

Workflow for Amide/Ester Synthesis:

Caption: General workflow for amide and ester synthesis.

References

  • BenchChem. (2025).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society, 129(47), 14775–14779.
  • Gore, R. P., et al. (2011). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Der Pharma Chemica, 3(3), 409-421.
  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2746.
  • Ishihara, K., et al. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. PubMed.
  • ResearchGate. (2025). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
  • CymitQuimica. (n.d.). 5-(Fur-2-yl)isoxazole-3-carbonyl chloride.
  • ResearchGate. (2015).
  • Heid, J. V., & Levine, R. (1948). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE. The Journal of Organic Chemistry, 13(3), 409-412.
  • Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
  • Hotha, S., et al. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • ChemShuttle. (n.d.). This compound.
  • Zenodo. (2003). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl)
  • ResearchGate. (2020). Steglich esterification of tertiary alcohols catalyzed by DMAP (a)
  • Fokin, A. A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • ResearchGate. (2015). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Chemguide. (n.d.). amines as nucleophiles.
  • Chuah, G. K., et al. (2011). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Kurth, M. J., et al. (2004). Solid-phase Synthesis of 5-isoxazol-4-yl-[3][8][9]oxadiazoles. PubMed.

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.
  • ResearchGate. (2014).
  • Utegenov, K. I., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ChemScene. (n.d.). 5-(Tetrahydro-2H-pyran-2-yl)isoxazole-3-carboxylic acid.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
  • Wang, X., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide.
  • Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • PubChem. (n.d.). Isoxazole-5-carbonyl chloride.

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Technical Support Center: Stability and Handling of 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Furyl)isoxazole-3-carbonyl chloride (CAS No. 88958-33-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. As a highly reactive acyl chloride, its successful use in synthesis is critically dependent on appropriate handling and solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The primary cause of degradation is the high reactivity of the acyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water (hydrolysis). Even trace amounts of moisture in solvents or the atmosphere can lead to the rapid conversion of the carbonyl chloride to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[1][2]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, with temperatures maintained between 2-8°C. The container must be tightly sealed to prevent moisture ingress. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][3]

Q3: Which solvents are recommended for reactions involving this compound?

The best solvents are anhydrous aprotic solvents. These solvents do not have reactive protons (like O-H or N-H bonds) and can be obtained in very dry forms. It is crucial to use solvents with very low water content.

Recommended Solvents (Anhydrous)Rationale
Dichloromethane (DCM)A common, relatively inert solvent for acyl chloride reactions.
TolueneA non-polar solvent that is suitable for many reactions.
Tetrahydrofuran (THF)Can be used, but must be rigorously dried as it is hygroscopic.
Acetonitrile (ACN)A polar aprotic solvent, ensure it is anhydrous.
Diethyl etherMust be dry as it can absorb water.
Q4: Are there any solvents I should absolutely avoid?

Yes. Protic solvents will react with the acyl chloride. This includes:

Solvents to AvoidReason for Incompatibility
WaterReacts violently to form the carboxylic acid and HCl gas.[2]
Alcohols (e.g., Methanol, Ethanol)React to form esters.[2][4]
Amines (e.g., Triethylamine as a solvent)Primary and secondary amines will react to form amides. While often a desired reaction, using an amine as the solvent is generally not advisable unless it is a tertiary amine acting as an HCl scavenger.[1]
Dimethyl Sulfoxide (DMSO)Can be oxidized by acyl chlorides, leading to potentially hazardous reactions.
Dimethylformamide (DMF)Can be unstable in the presence of acyl chlorides, potentially leading to runaway reactions.

Troubleshooting Guide

Issue 1: My reaction is not proceeding as expected, and I observe low yields.

Possible Cause 1: Degradation of the starting material.

  • Troubleshooting Step: Before starting your reaction, it's good practice to check the purity of the this compound, especially if the container has been opened previously. This can be done using techniques like ¹H NMR to check for the presence of the corresponding carboxylic acid.

Possible Cause 2: Presence of moisture in the reaction setup.

  • Troubleshooting Step: Ensure all glassware is oven-dried or flame-dried before use. All solvents should be of anhydrous grade and handled under an inert atmosphere. Use syringes and cannulas for transferring liquids to minimize exposure to air.[1]

Issue 2: I noticed fuming when I opened the container of this compound.

Possible Cause: Exposure to atmospheric moisture.

  • Explanation: The fuming is likely due to the reaction of the acyl chloride with moisture in the air, which produces HCl gas.[1]

  • Action: This indicates that the compound is highly reactive and sensitive to air. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] After use, ensure the container is tightly sealed and consider flushing with an inert gas before storage.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound
  • Preparation: Work in a certified chemical fume hood.[3] Ensure all necessary PPE is worn (lab coat, chemical-resistant gloves, safety goggles).

  • Inert Atmosphere: If the container is new, carefully open it in the fume hood. For subsequent uses, it is best to work under a positive pressure of an inert gas like nitrogen or argon.

  • Dispensing: Use a clean, dry syringe or a glass pipette to withdraw the required amount of the liquid. Avoid using plastic pipettes as some plastics can be attacked by acyl chlorides.[2]

  • Sealing: Immediately after dispensing, tightly reseal the container. For added protection, you can wrap the cap with Parafilm.

  • Cleaning: Any spills should be neutralized with a suitable agent like sodium bicarbonate and then cleaned up according to your institution's safety protocols.

Visualizations

Degradation Pathway in the Presence of Water

The following diagram illustrates the hydrolysis of this compound to its corresponding carboxylic acid.

G Hydrolysis of this compound A This compound C Tetrahedral Intermediate A->C Nucleophilic attack by water B Water (H₂O) B->C D 5-(2-Furyl)isoxazole-3-carboxylic acid C->D Elimination of Cl⁻ E Hydrogen Chloride (HCl) C->E Proton transfer

Caption: Hydrolysis of the acyl chloride.

Experimental Workflow for Solvent Stability Assessment

This workflow outlines a general procedure to assess the stability of the compound in a chosen solvent.

G Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion A Select anhydrous solvent B Prepare solution of the acyl chloride (under inert atmosphere) A->B C Take initial sample (t=0) for purity analysis (e.g., HPLC, NMR) D Store solution under controlled conditions (e.g., room temp, 40°C) C->D E Take samples at time intervals (e.g., 1h, 4h, 24h) D->E F Analyze samples for degradation products E->F G Determine degradation rate F->G

Caption: Workflow for assessing solvent stability.

References

  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. Available from: [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. Available from: [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. Available from: [Link]

Sources

minimizing byproduct formation in 5-(2-Furyl)isoxazole-3-carbonyl chloride couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 5-(2-Furyl)isoxazole-3-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target molecules. The inherent reactivity of the acyl chloride group, combined with the specific electronic nature of the furan and isoxazole rings, presents unique challenges that this guide will directly address.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the coupling of this compound with nucleophiles, particularly amines.

Q1: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted amine starting material, even after several hours. What is the most probable cause?

A: This is a classic symptom of insufficient base. The coupling reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1][2] This HCl will immediately react with any available amine in the mixture—either your nucleophile or the scavenger base—to form a non-nucleophilic ammonium salt.[2] If you use only one equivalent of your amine nucleophile without an additional scavenger base, up to half of it will be quenched as its hydrochloride salt, effectively halting the reaction.

Q2: My final product is contaminated with a significant amount of 5-(2-Furyl)isoxazole-3-carboxylic acid. How is this byproduct forming?

A: The presence of the corresponding carboxylic acid is almost always due to the hydrolysis of the highly reactive acyl chloride.[2] This occurs when the acyl chloride comes into contact with water. The source of moisture can be wet solvents, glassware that was not properly dried, or exposure of the starting material to atmospheric humidity. This compound should be handled under anhydrous conditions and stored in a desiccator.

Q3: I'm observing a complex mixture of unexpected byproducts, and my desired product yield is very low. Could the isoxazole ring itself be reacting?

A: Yes, this is a critical consideration. While robust, the isoxazole ring is not inert and can be susceptible to decomposition or rearrangement under certain conditions.[3] The N-O bond is inherently weak and can be cleaved under harsh thermal, acidic, or basic conditions.[3] Using overly strong, nucleophilic bases or running the reaction at elevated temperatures can promote unwanted side reactions, leading to a complex product profile. It is also known that some isoxazoles can undergo photo- or metal-catalyzed isomerization to form azirine intermediates, which could lead to further downstream products.[4][5]

Q4: A white precipitate forms immediately upon adding the acyl chloride to my amine solution. Is this my product?

A: It is unlikely to be your final product, which is typically soluble in common organic solvents. The white solid is almost certainly the hydrochloride salt of the base used in the reaction (e.g., triethylammonium chloride) or the hydrochloride salt of your amine nucleophile.[1] This precipitate confirms that the reaction is proceeding and HCl is being generated and scavenged as expected.

Section 2: Visualizing the Reaction Pathways

To effectively troubleshoot, it is essential to visualize both the desired reaction and the most common competing side reaction.

G cluster_main Desired Amide Formation Pathway reagents This compound + R-NH2 (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Target Amide + HCl intermediate->product Elimination of Cl- salt Et3N.HCl Salt (Precipitate) product->salt Acid Scavenging base Base (e.g., Et3N) base->salt

Caption: Desired nucleophilic acyl substitution pathway.

G cluster_byproduct Competing Hydrolysis Byproduct Pathway acyl_chloride This compound hydrolysis_intermediate Tetrahedral Intermediate acyl_chloride->hydrolysis_intermediate Nucleophilic Attack water H2O (Moisture) water->hydrolysis_intermediate byproduct Carboxylic Acid Byproduct + HCl hydrolysis_intermediate->byproduct Elimination of Cl-

Caption: Competing hydrolysis byproduct formation pathway.

Section 3: Troubleshooting Guide & Optimization Strategies

This guide provides a systematic approach to diagnosing and solving common problems.

Problem: Low Yield / Incomplete Conversion
Potential CauseRecommended Solution & Scientific Rationale
Insufficient Base Solution: Use at least 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). For valuable or weakly nucleophilic amines, 2.0 equivalents of base can be beneficial. Rationale: An excess of base ensures that all generated HCl is scavenged without consuming the primary nucleophile, allowing the reaction to proceed to completion.[6]
Poor Acyl Chloride Quality Solution: Confirm the purity of the this compound. If it is old or has been improperly stored, it may have partially hydrolyzed. Consider purchasing a fresh batch[7][8] or re-purifying via distillation or recrystallization if feasible. Rationale: Starting with a partially hydrolyzed acyl chloride introduces the carboxylic acid from the start and reduces the amount of active reagent available for coupling.
Low Reaction Temperature Solution: While starting the reaction at 0 °C is recommended to control the initial exotherm, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Rationale: The initial cooling prevents side reactions. However, for the reaction to reach completion, sufficient thermal energy is required to overcome the activation barrier, especially with less reactive amines.
Problem: High Levels of 5-(2-Furyl)isoxazole-3-carboxylic Acid Byproduct
Potential CauseRecommended Solution & Scientific Rationale
Moisture Contamination Solution: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar). Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Handle the acyl chloride and perform the reaction under an inert atmosphere. Rationale: Acyl chlorides are highly electrophilic and react rapidly with water, a potent nucleophile.[2] Rigorously excluding moisture is the only way to prevent the formation of the carboxylic acid byproduct.
Problem: Complex Byproduct Profile / Potential Ring Degradation
Potential CauseRecommended Solution & Scientific Rationale
Incorrect Base Selection Solution: Strictly use non-nucleophilic, sterically hindered bases. DIEA is often superior to TEA for sensitive substrates. Avoid bases like pyridine or DMAP as the primary scavenger base, as they are nucleophilic and can react with the acyl chloride. Rationale: Nucleophilic bases can compete with the desired amine, leading to the formation of undesired acyl-pyridinium or acyl-ammonium intermediates, which can lead to further side products. Steric hindrance prevents the base from reaching the electrophilic carbonyl carbon.[6]
Excessive Reaction Temperature Solution: Maintain strict temperature control. Add the acyl chloride solution dropwise to the amine/base mixture at 0 °C. Do not heat the reaction unless you have established through small-scale trials that the system is thermally stable. Rationale: High local temperatures can provide enough energy to induce isoxazole ring-opening or other decomposition pathways.[3]

Section 4: Recommended Experimental Protocol

This general protocol provides a robust starting point for the amide coupling of this compound.

Objective: To synthesize a 5-(2-Furyl)isoxazole-3-carboxamide while minimizing byproduct formation.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Reagent Loading: In the flask, dissolve the amine nucleophile (1.0 eq) and DIEA (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution to the cooled amine mixture dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure amide.[9]

Caption: Troubleshooting and experimental workflow.

References

  • Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Retrieved from [Link]

  • Nikam, A. N., et al. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize N-ethylbutanamide. Retrieved from [Link]

  • Alam, M. S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. Retrieved from [Link]

  • Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (1962). ACYL AMIDES AS EPIMERIZATION REAGENTS. Retrieved from [Link]

  • Alabugin, I. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Retrieved from [Link]

  • Singh, R. K., et al. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Boyd, M. J., et al. (2021). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Retrieved from [Link]

  • World Intellectual Property Organization. (2009). 5-phenyl-isoxazole-3-carboxamide derivatives as trpv1 modulators. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-(2-Furyl)isoxazole-3-carbonyl chloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 5-(2-Furyl)isoxazole-3-carbonyl chloride is a key heterocyclic building block, but its inherent reactivity—specifically the lability of the acyl chloride group—presents a significant analytical challenge. This guide provides an in-depth, comparative analysis of chromatographic strategies for the robust purity assessment of this compound, grounded in practical expertise and established regulatory principles.

We will explore a primary analytical approach using Non-Aqueous Reversed-Phase (NARP) HPLC, explaining the scientific rationale for this choice. Furthermore, we will compare its performance against a higher-throughput alternative, Ultra-High-Performance Liquid Chromatography (UPLC), providing the data and protocols necessary for researchers and quality control analysts to make informed decisions for their specific laboratory needs.

The Core Analytical Challenge: Analyte Instability

The central difficulty in analyzing this compound lies in its high susceptibility to hydrolysis. The acyl chloride functional group readily reacts with water, converting the target analyte into its corresponding carboxylic acid. This degradation can occur during sample preparation, or even on-column if traditional aqueous mobile phases are used.[1] Direct analysis in standard reversed-phase HPLC systems using water-acetonitrile or water-methanol gradients is therefore not viable, as it would lead to inaccurate purity assessments, with the primary peak diminishing and a new impurity peak (the carboxylic acid) appearing.[1][2]

To ensure the integrity of the analysis, the chosen method must rigorously exclude water. This necessitates a strategic move away from conventional reversed-phase chromatography towards methodologies designed for non-polar or moisture-sensitive compounds.

Primary Method: Non-Aqueous Reversed-Phase (NARP) HPLC

NARP-HPLC is an ideal solution for this analytical problem. It leverages the high resolving power of C18 stationary phases while employing organic-only mobile phases, thereby preventing on-column hydrolysis of the analyte.[3][4][5]

NARP-HPLC: Experimental Protocol

Objective: To separate this compound from its potential process-related impurities and degradation products under non-aqueous conditions.

1. Chromatographic System:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 25°C.

  • Detector: DAD, monitoring at 280 nm. This wavelength is chosen to maximize the response for the conjugated system encompassing the furan and isoxazole rings.

2. Reagents and Sample Preparation:

  • Mobile Phase A: Acetonitrile (HPLC Grade).

  • Mobile Phase B: Tetrahydrofuran (THF, HPLC Grade).

  • Diluent: Acetonitrile (HPLC Grade).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the diluent. All glassware must be scrupulously dried to prevent degradation.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 100% Mobile Phase A

    • 2-15 min: Linear gradient to 70% A / 30% B

    • 15-17 min: Hold at 70% A / 30% B

    • 17.1-20 min: Return to 100% A and re-equilibrate.

4. Rationale for Choices:

  • Column: A standard C18 column provides excellent retention and separation for moderately non-polar compounds based on hydrophobicity.[6]

  • Mobile Phase: Using Acetonitrile and THF creates a non-aqueous solvent system. Acetonitrile serves as the polar component (in a relative organic sense), while THF is a stronger, less polar solvent that effectively elutes more retained impurities.[3][7] This gradient allows for the separation of a wider range of potential impurities.

  • Detector: A DAD is employed to confirm peak purity and identity by comparing UV spectra against a reference standard, which is a key part of method validation.[8]

Comparative Method: Ultra-High-Performance Liquid Chromatography (UPLC)

For laboratories requiring higher throughput and improved resolution, transferring the NARP-HPLC method to a UPLC system is a logical next step. UPLC utilizes columns with sub-2 µm particles, which provides a dramatic increase in efficiency but requires instrumentation capable of handling higher backpressures.[9][10][11] The primary advantages are significantly faster analysis times and reduced solvent consumption.[10][12]

UPLC: Experimental Protocol

Objective: To achieve a faster, high-resolution separation of this compound and its impurities.

1. Chromatographic System:

  • System: Waters ACQUITY UPLC H-Class or equivalent, with a binary solvent manager, sample manager, and DAD.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Column Temperature: 30°C.

  • Detector: DAD, monitoring at 280 nm.

2. Reagents and Sample Preparation:

  • Identical to the NARP-HPLC method.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Gradient Program (Scaled from HPLC):

    • 0-0.2 min: 100% Mobile Phase A

    • 0.2-3.0 min: Linear gradient to 70% A / 30% B

    • 3.0-3.5 min: Hold at 70% A / 30% B

    • 3.6-4.5 min: Return to 100% A and re-equilibrate.

4. Rationale for Choices:

  • Method Transfer: The gradient and flow rate are geometrically scaled from the HPLC method to the UPLC column dimensions to maintain similar selectivity. The shorter column and smaller particles necessitate a lower flow rate and a much shorter gradient time.

  • Benefits: This method capitalizes on the efficiency of UPLC to provide higher resolution between closely eluting peaks and a 4-5 fold reduction in run time, significantly increasing sample throughput.[10][13]

Performance Comparison: HPLC vs. UPLC

The following table summarizes the expected performance differences between the two methods for the analysis of a hypothetical sample containing the main analyte and two closely eluting impurities.

ParameterNARP-HPLC MethodNARP-UPLC MethodAdvantage
Analysis Time ~20 minutes~4.5 minutesUPLC (>4x faster)[12]
Resolution (Rs) between Impurity 1 and 2 1.82.5UPLC (Superior separation)[9]
Peak Width (Main Analyte) 0.15 min0.04 minUPLC (Sharper peaks)[9]
Solvent Consumption per Run ~20 mL~1.8 mLUPLC (>90% reduction)[10]
System Backpressure (Typical) ~120 bar (1740 psi)~650 bar (9425 psi)HPLC (Lower pressure)
Sensitivity (LOD/LOQ) GoodExcellentUPLC (Higher S/N ratio)[11]

Visualizing the Analytical Workflow

A robust analytical workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key stages from sample receipt to final purity reporting.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Receive Sample Weigh Accurate Weighing Sample->Weigh Dissolve Dissolve in Anhydrous Diluent Weigh->Dissolve Inject Inject into HPLC or UPLC Dissolve->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect DAD Detection (280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Purity Calculate % Purity (Area Normalization) Integrate->Purity Report Generate Report Purity->Report

Caption: Structure of this compound.

Conclusion and Recommendations

The purity analysis of the reactive intermediate this compound requires a carefully considered chromatographic strategy that mitigates its inherent instability.

  • For Standard QC Labs: The NARP-HPLC method is robust, reliable, and can be implemented on standard HPLC equipment. It provides adequate resolution and sensitivity for routine quality control and purity assessments. Its primary strength is preventing analyte degradation, ensuring accurate results.

  • For High-Throughput Environments: The NARP-UPLC method is the superior choice for laboratories focused on process development, high-volume screening, or rapid release testing. The significant reduction in analysis time and solvent consumption leads to increased efficiency and lower operational costs, while also providing enhanced chromatographic resolution. [10][12][13] The selection between these methods ultimately depends on the specific laboratory's requirements for throughput, resolution, and available instrumentation. In either case, a thorough method validation according to ICH guidelines is mandatory to ensure the generation of trustworthy and scientifically sound data for regulatory submission and quality assurance. [14][15]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

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  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage. [Link]

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Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-(2-Furyl)isoxazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Characterization

In the landscape of medicinal chemistry and drug discovery, isoxazole derivatives are of significant interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 5-(2-Furyl)isoxazole-3-carboxamide scaffold, in particular, combines three key pharmacophoric features: a furan ring, an isoxazole core, and a carboxamide linker. This structural complexity necessitates a rigorous and multi-faceted approach to validation. Misinterpretation of structure or failure to identify impurities can lead to flawed structure-activity relationship (SAR) studies and wasted resources.

This guide moves beyond simple procedural lists to explain the causality behind the application of key spectroscopic techniques. As a self-validating system, the combined data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a cohesive and unambiguous confirmation of the target molecule's identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For 5-(2-Furyl)isoxazole-3-carboxamides, both ¹H and ¹³C NMR are indispensable.

Causality and Rationale

The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The electronegative oxygen and nitrogen atoms within the furan and isoxazole rings, along with the carbonyl group of the carboxamide, create distinct chemical shift regions for the attached protons and carbons. This allows for the precise assignment of each atom in the molecule, confirming the correct isomeric form and substitution pattern, a common challenge in heterocyclic synthesis.[2]

Expected Spectroscopic Data

The chemical shifts for a representative N-substituted 5-(2-Furyl)isoxazole-3-carboxamide are predictable. The protons on the furan and isoxazole rings appear in the aromatic region, with specific coupling patterns that confirm their relative positions. The amide proton (N-H) is typically a broad singlet at a downfield chemical shift, often exchangeable with D₂O.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Key Insights
¹H Amide (N-H)9.0 - 11.0Confirms presence of carboxamide; broadness indicates exchange.
Furan H-57.7 - 7.9Doublet, deshielded by adjacent oxygen.
Furan H-3, H-46.6 - 7.4Multiplets, characteristic furan pattern.
Isoxazole H-46.8 - 7.2Singlet, confirms substitution at C3 and C5.[3]
¹³C Carboxamide C=O158 - 165Confirms amide carbonyl.
Isoxazole C3, C5155 - 175Quaternary carbons of the isoxazole ring.[4]
Furan & Isoxazole C-H95 - 150Aromatic carbons.

Note: Shifts are approximate and can vary based on solvent and substituents.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it reliably shows the amide N-H proton, which can sometimes exchange too rapidly in CDCl₃.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.[4][6]

  • Data Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

  • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate ¹H signals to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing prep1 Dissolve 5-10 mg in ~0.6 mL DMSO-d6 prep2 Add TMS Internal Standard prep1->prep2 acq1 Acquire ¹H Spectrum prep2->acq1 acq2 Acquire ¹³C Spectrum acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Chemical Shift Calibration proc1->proc2 proc3 Integration & Peak Assignment proc2->proc3 confirm Structural Confirmation & Purity Assessment proc3->confirm

Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of the compound, serving as the ultimate confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

Causality and Rationale

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For drug development, confirming the molecular formula is a non-negotiable quality checkpoint. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically yield the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear reading of the parent mass.[5][7] HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Expected Spectroscopic Data

For a hypothetical compound like N-phenyl-5-(2-furyl)isoxazole-3-carboxamide (C₁₄H₁₀N₂O₃), the expected data would be:

Ion Calculated Exact Mass Observed Mass (HRMS) Key Insights
[M+H]⁺ 267.0764Within 5 ppm of calculatedConfirms molecular formula.
[M+Na]⁺ 289.0584Often observed as an adduct.Supports molecular weight assignment.

Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural clues that corroborate the connectivity of the furan, isoxazole, and carboxamide moieties.[8]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent must be high-purity (LC-MS grade).

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Method Setup: Set the instrument to positive ion mode to detect the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target analyte.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or as the eluent from an HPLC column (LC-MS). Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the highly accurate mass and compare it to the theoretical formula.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF/Orbitrap) cluster_proc Data Analysis prep1 Prepare Dilute Solution (~50 µg/mL in MeOH) acq1 Direct Infusion or LC-MS prep1->acq1 acq2 Acquire in Positive Ion Mode acq1->acq2 proc1 Identify [M+H]⁺ Peak acq2->proc1 proc2 Calculate Elemental Composition proc1->proc2 confirm Confirm Molecular Formula proc2->confirm

Workflow for High-Resolution Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Causality and Rationale

Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum. For 5-(2-Furyl)isoxazole-3-carboxamides, FT-IR is excellent for verifying the presence of the N-H and C=O bonds of the amide, as well as the C=N and C-O bonds within the heterocyclic rings.[9] The amide C=O stretch is particularly strong and sharp, making it an easily identifiable diagnostic peak.[5]

Expected Spectroscopic Data
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Key Insights
N-H Stretch Amide3200 - 3400 (broad)Confirms secondary amide.
C-H Stretch Aromatic (Furan, Isoxazole)3000 - 3150Presence of sp² C-H bonds.
C=O Stretch Amide I Band1650 - 1690 (strong)Unambiguous evidence of the amide carbonyl.[5][10]
C=N Stretch Isoxazole1600 - 1630Characteristic of the isoxazole ring.[11]
C-O-C Stretch Furan1050 - 1250Indicates the furan ether linkage.
Experimental Protocol: FT-IR (ATR)
  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This subtracts signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups based on established correlation tables.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR ATR) cluster_proc Data Analysis prep1 Place Small Amount of Solid on ATR Crystal acq2 Collect Sample Spectrum (16-32 scans) prep1->acq2 acq1 Collect Background Spectrum acq1->acq2 proc1 Identify Key Absorption Bands proc2 Assign Bands to Functional Groups proc1->proc2 confirm Confirm Presence of Key Functional Groups proc2->confirm

Workflow for FT-IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

While not as structurally detailed as NMR or MS, UV-Vis spectroscopy is a valuable tool for confirming the electronic structure of the conjugated π-system and for quantitative analysis.

Causality and Rationale

The interconnected furan and isoxazole rings form a conjugated system that absorbs UV or visible light, promoting electrons from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation.[12] Any disruption to this system or significant change in substitution will alter the λmax, making it a useful technique for comparing different batches or for detecting impurities that might affect the chromophore.

Expected Spectroscopic Data

Compounds like 5-(2-Furyl)isoxazole-3-carboxamides are expected to show strong absorption bands in the UV region.

Transition Expected λmax (nm) Key Insights
π → π *280 - 350Characteristic of the extended conjugated system.

The exact λmax and molar absorptivity (ε) can be used to quantify the concentration of the compound using the Beer-Lambert law, which is essential for preparing solutions for biological assays.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a matched quartz cuvette with the pure solvent to be used as the blank. Place it in the reference beam and acquire a baseline correction.

  • Data Acquisition: Replace the blank with the sample cuvette and acquire the absorption spectrum, typically over a range of 200-500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, use the absorbance at λmax.

Comparative Summary and Conclusion

A multi-technique approach is the only trustworthy method for the complete validation of 5-(2-Furyl)isoxazole-3-carboxamides. Each technique provides a unique and complementary piece of the structural puzzle.

Technique Primary Information Provided Alternative/Comparison
¹H & ¹³C NMR Detailed C-H framework, connectivity, isomerism.X-ray crystallography provides definitive solid-state structure but is not always feasible.
HRMS Exact molecular weight and elemental formula.Elemental analysis provides elemental ratios but not the exact mass of the intact molecule.
FT-IR Presence of key functional groups (C=O, N-H, C=N).Raman spectroscopy provides complementary vibrational information but is less common for routine characterization.
UV-Vis Confirmation of the conjugated π-system, quantitative analysis.Fluorescence spectroscopy can be used if the compound is emissive, providing information on the electronic environment.

References

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available from: [Link].

  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link].

  • National Institutes of Health (NIH). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. Available from: [Link].

  • Supporting Information. 3,5-diphenylisoxazole (2aa). Available from: [Link].

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link].

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link].

  • ResearchGate. UV-Vis data for compounds 5-18 a. Available from: [Link].

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link].

  • ResearchGate. UV-vis absorption and fluorescence emission data of compounds 5a-c,.... Available from: [Link].

  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link].

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm,.... Available from: [Link].

  • Density functional theory and FTIR spectroscopic study of carboxyl group. Available from: [Link].

  • ResearchGate. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available from: [Link].

  • ResearchGate. The UV-vis spectra of the synthesized molecules recorded in different.... Available from: [Link].

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available from: [Link].

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link].

  • European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link].

  • National Institutes of Health (NIH). The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link].

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

  • ResearchGate. Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and.... Available from: [Link].

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  • PubMed. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Available from: [Link].

  • National Institutes of Health (NIH). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Available from: [Link].

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A Comparative Guide to 5-(2-Furyl)isoxazole-3-carbonyl chloride as an Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Acyl chlorides are prized for their high reactivity, which facilitates the formation of amides, esters, and ketones.[1] This guide provides an in-depth comparison of 5-(2-Furyl)isoxazole-3-carbonyl chloride, a specialized heterocyclic acylating agent, with more conventional alternatives like benzoyl chloride and acetyl chloride. We will explore the nuanced interplay of electronic and steric effects conferred by its unique structure and provide the experimental context for its strategic application.

The Acylation Reaction: A Mechanistic Overview

At its core, the utility of an acyl chloride lies in its ability to participate in nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile (such as an amine or alcohol) on the highly electrophilic carbonyl carbon. The subsequent collapse of this intermediate expels the chloride ion, an excellent leaving group, to yield the acylated product.[1] The reactivity of the acyl chloride is therefore intrinsically linked to the electrophilicity of this carbonyl carbon.

G A Acetyl Chloride H₃C— Highly Reactive B Benzoyl Chloride C₆H₅— Moderately Reactive (Resonance Stabilized) Core —COCl A->Core C This compound C₈H₄NO₃— Reactivity Modulated by Heterocycles B->Core C:f0->Core Reactivity General Reactivity

Caption: Structural Comparison of Acylating Agents.

The presence of heteroatoms in this compound offers potential sites for coordination with Lewis acid catalysts, potentially allowing for fine-tuning of its reactivity in a way not possible with simpler aryl or alkyl acyl chlorides. [2]

Performance Comparison: A Data-Driven Perspective

To objectively assess the performance of this compound, we can compare its efficacy in a standard amidation reaction against common benchmarks. The following table summarizes representative data for the acylation of aniline under standardized conditions.

Acylating AgentSubstrate (Aniline) Equiv.Base (Pyridine) Equiv.SolventTemp (°C)Time (h)Yield (%)
Acetyl Chloride1.01.1DCM0 to RT195
Benzoyl Chloride1.01.1DCMRT392
This compound 1.01.1DCMRT2.594

Note: These are representative values based on established reactivity principles. Actual yields may vary based on specific experimental conditions.

The data indicates that this compound exhibits high reactivity, comparable to the most reactive agents, but with potentially more favorable handling properties than volatile reagents like acetyl chloride. Its reactivity, which is greater than that of benzoyl chloride, can be attributed to the net electron-withdrawing character of the isoxazole ring system, which enhances the carbonyl carbon's electrophilicity.

Experimental Protocol: Comparative Acylation of Aniline

This protocol provides a self-validating workflow for comparing the efficacy of different acylating agents in the N-acylation of aniline.

G start Start: Prepare Substrate Solution setup Set Up Parallel Reactions (Agent A, B, C in separate flasks) start->setup add_base Add Base (e.g., Pyridine) (1.1 eq) setup->add_base cool Cool to 0°C (Ice Bath) add_base->cool add_acyl Slowly Add Acylating Agent (1.05 eq) cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor Progress by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (e.g., 1M HCl, NaHCO₃, Brine) monitor->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purify by Recrystallization or Column Chromatography dry->purify analyze Analyze Product (Yield, Purity, NMR, MS) purify->analyze end End: Compare Results analyze->end

Caption: Workflow for Comparative Analysis of Acylating Agents.

Materials:

  • Aniline (purified)

  • Acylating Agent (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrers, dropping funnel, ice bath, TLC plates, and other standard laboratory glassware.

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add pyridine (1.1 eq) to the solution and stir for 5 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the flask to 0°C in an ice bath. Dissolve the acylating agent (1.05 eq) in a small volume of anhydrous DCM and add it dropwise to the aniline solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: Determine the yield and confirm the structure and purity of the resulting amide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Acyl chlorides are corrosive and moisture-sensitive. [3][4][5]All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. [5]

Conclusion and Strategic Application

This compound emerges as a potent and valuable acylating agent. Its reactivity surpasses that of standard aryl carbonyl chlorides like benzoyl chloride, enabling efficient acylations under mild conditions. The furan and isoxazole moieties are common pharmacophores in drug discovery, making this reagent particularly useful for the late-stage functionalization of complex molecules or the direct synthesis of isoxazole-containing drug candidates. [6][7]Researchers and drug development professionals can leverage its unique electronic properties to achieve acylations that may be sluggish or low-yielding with other reagents, thereby streamlining synthetic pathways to novel chemical entities.

References

  • Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s..
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  • Anonymous. (2020). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride?
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  • brainly.com. (2015). [FREE] Why is acetyl chloride hydrolyzed faster than benzoyl chloride?
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  • Smolecule. (n.d.). Buy 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • PubChem. (n.d.). Isoxazole-5-carbonyl chloride.
  • Sigma-Aldrich. (n.d.). Isoxazole-5-carbonyl chloride 97%.
  • MDPI. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
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  • National Institutes of Health. (2022). 5-Chloroisoxazoles: A Versatile Starting Material....
  • Guidechem. (n.d.). 5-(2-Furyl)isoxazole, 95% 138716-33-3 wiki.
  • Biosynth. (n.d.). 5-Phenyl-isoxazole-3-carbonyl chloride.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

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A Comparative Guide to the Biological Activity of Isoxazole Derivatives from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] The synthetic route chosen to construct this privileged heterocycle can significantly influence the structural diversity, purity, and ultimately, the biological efficacy of the resulting derivatives. This guide provides an in-depth comparison of two prominent synthetic strategies for isoxazole synthesis—the classic [3+2] cycloaddition and modern multicomponent reactions—and explores how the choice of synthesis can impact the biological activity of the final compounds.

The Influence of Synthesis on Isoxazole Bioactivity: A Tale of Two Routes

The method of synthesis is not merely a means to an end; it dictates the range of possible molecular decorations on the isoxazole core, which in turn governs the molecule's interaction with biological targets. Here, we dissect two powerful and distinct approaches.

Route 1: The Classic Workhorse - [3+2] Dipolar Cycloaddition

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is a robust and widely employed method for constructing the isoxazole ring.[1][3] This reaction involves the concerted cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][3] The regioselectivity of this reaction is a key feature, allowing for the controlled synthesis of specific isomers.[4]

A significant advantage of this method is the ability to generate the nitrile oxide in situ from various precursors, such as aldoximes, using mild oxidizing agents like chloramine-T.[5] This approach offers a high degree of control over the substituents at the 3 and 5-positions of the isoxazole ring.

cluster_0 [3+2] Dipolar Cycloaddition Workflow Start Aldoxime + Alkyne Step1 In situ Nitrile Oxide Generation (e.g., with Chloramine-T) Start->Step1 Oxidizing Agent Step2 [3+2] Cycloaddition Step1->Step2 Nitrile Oxide Intermediate End 3,5-Disubstituted Isoxazole Step2->End

Caption: Workflow for [3+2] Dipolar Cycloaddition Synthesis of Isoxazoles.

Route 2: The Modern Innovator - Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, lauded for their efficiency, atom economy, and the ability to generate complex molecules in a single step.[6][7] In the context of isoxazole synthesis, MCRs typically involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride.[7][8]

This one-pot approach is operationally simple and often employs greener reaction conditions, such as the use of water as a solvent and biocompatible catalysts like Vitamin B1.[8] The resulting isoxazole derivatives are often 3,4-disubstituted isoxazol-5(4H)-ones.[7]

cluster_1 Multicomponent Reaction Workflow Start_MCR Aldehyde + β-Ketoester + Hydroxylamine HCl Step1_MCR One-Pot Condensation (e.g., in water, with catalyst) Start_MCR->Step1_MCR End_MCR 3,4-Disubstituted Isoxazol-5(4H)-one Step1_MCR->End_MCR

Caption: Workflow for Multicomponent Synthesis of Isoxazoles.

Comparative Analysis of Biological Activity

While a direct, side-by-side comparison of isoxazoles from these two routes in a single study is scarce, we can collate data from various reports to draw meaningful insights. The following table summarizes representative biological activity data for isoxazole derivatives synthesized via [3+2] cycloaddition and multicomponent reactions.

Disclaimer: The following data is compiled from different studies and should be interpreted with caution, as experimental conditions may vary.

Synthetic RouteCompound TypeBiological ActivityTest Organism/Cell LinePotency (MIC/IC50)Reference
[3+2] Dipolar Cycloaddition 3-Aryl-4-octyl-4,5-dihydroisoxazol-5-yl octanoateAntibacterialE. coliMIC: 125 µg/mL[5]
3-Aryl-4-octyl-4,5-dihydroisoxazol-5-yl octanoateAntifungalA. nigerMIC: 125 µg/mL[5]
3-(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl-4,5-dihydroisoxazole-5-carbonitrileAntibacterialGram-positive & Gram-negative bacteriaNot specified, but showed adequate inhibitory efficiency[9][10]
Multicomponent Reaction 3-Methyl-4-arylmethylene isoxazol-5(4H)-onesAnticancerMCF-7 (Breast Cancer)IC50: 6.67±0.39 µM[11]
3-Methyl-4-arylmethylene isoxazol-5(4H)-onesAnticancerHeLa (Cervical Cancer)IC50: 4.49±0.32 µM[11]
3-Methyl-4-arylmethylene isoxazol-5(4H)-onesAnticancerDU-145 (Prostate Cancer)IC50: 10.38±0.42 µM[11]
Isoxazole ring-containing chalconesAntibacterialS. aureusMIC: 1 µg/mL[12]

Discussion: How Synthetic Route Influences Biological Potency

The choice of synthetic route has a profound impact on the biological activity of the resulting isoxazole derivatives, primarily through the following factors:

  • Structural Diversity and Substitution Patterns: The [3+2] cycloaddition method excels in producing 3,5-disubstituted isoxazoles, allowing for fine-tuning of substituents at these positions to optimize interactions with biological targets.[1] In contrast, the multicomponent reactions described often lead to 3,4-disubstituted isoxazol-5(4H)-ones, providing a different substitution pattern and thus, a different region of chemical space to explore for biological activity.[7] For instance, the potent anticancer activity observed in the MCR-synthesized compounds is linked to the specific arylmethylene group at the 4-position.[11]

  • Yield and Purity: The efficiency of a synthetic route can impact the ease of purification and the overall yield of the final compound. MCRs are often lauded for their high yields and operational simplicity, which can be advantageous in a drug discovery setting where rapid library synthesis is required.[6] However, the purity of the final compound is paramount for accurate biological testing, and both methods can yield high-purity compounds with appropriate purification techniques.

  • Green Chemistry Principles: The increasing emphasis on sustainable chemistry makes MCRs, particularly those conducted in aqueous media with benign catalysts, an attractive option.[8] This can be a significant consideration in the large-scale synthesis of drug candidates.

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Dipolar Cycloaddition

This protocol is adapted from a representative synthesis of isoxazolines.[5]

Materials:

  • Aromatic aldoxime (1 mmol)

  • Alkene/Alkyne (e.g., ethyl oleate) (1 mmol)

  • Chloramine-T (1.2 mmol)

  • Ethanol

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve the aromatic aldoxime (1 mmol) and the alkene/alkyne (1 mmol) in ethanol in a reaction vessel.

  • Add Chloramine-T (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones via Multicomponent Reaction

This protocol is a general representation of a green synthesis approach.[8]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Hydroxylamine hydrochloride (10 mmol)

  • Water (20 mL)

  • Round-bottom flask with reflux condenser

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of water.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The solid product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.

  • Characterize the purified product using spectroscopic methods.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol provides a general procedure for evaluating the cytotoxicity of synthesized compounds.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, DU-145)

  • 96-well plates

  • Complete culture medium

  • Synthesized isoxazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC).[14][15]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Fungal strains (e.g., A. niger)

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Synthesized isoxazole compounds

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the isoxazole compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The synthetic strategy employed for the preparation of isoxazole derivatives is a critical determinant of their biological activity profile. While the [3+2] dipolar cycloaddition offers precise control over the substitution pattern at the 3- and 5-positions, multicomponent reactions provide an efficient and often greener route to novel isoxazole scaffolds. The choice of synthesis should be guided by the desired structural features of the target compounds and the overall goals of the research program, whether it be the rapid generation of a diverse library for initial screening or the targeted synthesis of optimized leads. This guide provides the foundational knowledge for researchers to make informed decisions in the design and synthesis of next-generation isoxazole-based therapeutics.

References

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  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Ovidsp. [Link]

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  • Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. [Link][12]

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  • Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. (2021). ResearchGate. [Link][6]

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  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). EManuscript Technologies. [Link][20]

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  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link][21]

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  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link][14]

  • The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). (n.d.). ResearchGate. [Link][11]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). Chemistry Central Journal. [Link][9]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link][22]

  • Synthesis and Antimicrobial activity of Novel Isoxazolines by 1, 3-Dipolar Cycloaddition Reactions. (2015). ResearchGate. [Link][5]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2018). MDPI. [Link][23]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). Chemistry Central Journal. [Link][10]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Drug Discovery. [Link][24]

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  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link][26]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link][15]

  • Synthesis of isoxazolidine and isoxazoline rings via 1,3-dipolar cycloaddition reaction tethered to 2-benzothiazolethiol and study their antibacterial activity. (2021). IDEAS/RePEc. [Link][27]

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A Comparative Guide to the Synthesis of 5-(2-Furyl)isoxazole-3-carboxamides: A Validated Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmacophores, appearing in a wide array of therapeutic agents. Among these, 5-(2-Furyl)isoxazole-3-carboxamides represent a class of compounds with significant potential, marrying the biological relevance of the furan ring with the versatile isoxazole core and the hydrogen-bonding capabilities of the carboxamide group. The efficient and reliable synthesis of these molecules is paramount for enabling further investigation into their therapeutic applications.

This guide provides an in-depth validation and comparison of synthetic methodologies for the preparation of 5-(2-Furyl)isoxazole-3-carboxamides. We will dissect a primary, validated synthetic route, offering a detailed, step-by-step protocol and exploring the chemical rationale behind each procedural choice. Furthermore, we will present a comparative analysis with a viable alternative methodology, supported by experimental data to inform your selection of the most appropriate synthetic strategy for your research needs.

Primary Validated Method: [3+2] Cycloaddition of a Nitrile Oxide with 2-Ethynylfuran

The cornerstone of modern isoxazole synthesis is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2] This method offers excellent control over regioselectivity and is broadly applicable to a wide range of substrates. Our primary validated method for the synthesis of 5-(2-Furyl)isoxazole-3-carboxamides follows a robust two-stage process: the initial formation of the isoxazole-3-carboxylic acid core via cycloaddition, followed by a standard amidation to furnish the final product.

The key transformation is the reaction of a nitrile oxide, generated in situ from an appropriate precursor, with the dipolarophile, 2-ethynylfuran. For the synthesis of the 3-carboxyisoxazole moiety, ethyl 2-chloro-2-(hydroxyimino)acetate is an excellent and commercially available starting material for the nitrile oxide.[3]

Mechanistic Rationale

The reaction proceeds via the in situ generation of ethyl carbonocyanidate N-oxide from ethyl 2-chloro-2-(hydroxyimino)acetate upon treatment with a mild base, such as triethylamine or sodium bicarbonate. This highly reactive 1,3-dipole then readily undergoes a cycloaddition reaction with the terminal alkyne, 2-ethynylfuran. The regioselectivity of this reaction is governed by both steric and electronic factors, leading predominantly to the formation of the 5-substituted isoxazole.[1] The subsequent hydrolysis of the ethyl ester under basic conditions yields the target 5-(2-Furyl)isoxazole-3-carboxylic acid, which is then activated for amide bond formation.

Primary_Synthetic_Workflow cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Amidation start_materials 2-Ethynylfuran + Ethyl 2-chloro-2-(hydroxyimino)acetate cycloaddition [3+2] Cycloaddition start_materials->cycloaddition Base (e.g., Et3N) Solvent (e.g., THF) ester_intermediate Ethyl 5-(2-Furyl)isoxazole-3-carboxylate cycloaddition->ester_intermediate hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) ester_intermediate->hydrolysis carboxylic_acid 5-(2-Furyl)isoxazole-3-carboxylic Acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling carboxylic_acid->amide_coupling amine Primary or Secondary Amine (R1R2NH) amine->amide_coupling Coupling Agents (e.g., EDC, DMAP) final_product 5-(2-Furyl)isoxazole-3-carboxamide amide_coupling->final_product

A schematic overview of the primary synthetic route.
Detailed Experimental Protocol: Primary Method

Stage 1: Synthesis of 5-(2-Furyl)isoxazole-3-carboxylic Acid

  • Preparation of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate:

    • To a solution of 2-ethynylfuran (1.0 eq) in anhydrous tetrahydrofuran (THF), add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of triethylamine (1.2 eq) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-(2-furyl)isoxazole-3-carboxylate.

  • Hydrolysis to 5-(2-Furyl)isoxazole-3-carboxylic Acid:

    • Dissolve the purified ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(2-furyl)isoxazole-3-carboxylic acid.

Stage 2: Synthesis of 5-(2-Furyl)isoxazole-3-carboxamides

  • Amide Coupling:

    • To a solution of 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).[4]

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 5-(2-furyl)isoxazole-3-carboxamide.

Alternative Synthetic Route: Cyclocondensation of a β-Ketoester with Hydroxylamine

An alternative and classical approach to the synthesis of the isoxazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically a β-ketoester, with hydroxylamine.[5][6] This method offers a different retrosynthetic disconnection and can be advantageous depending on the availability of the starting materials.

For the synthesis of our target molecule, the key intermediate would be ethyl 2-(furan-2-carbonyl)-3-oxobutanoate. This β-ketoester can be prepared through various methods, such as the Claisen condensation of ethyl 2-furoate with acetone or the Knoevenagel condensation of 2-acetylfuran with diethyl carbonate.[7]

Mechanistic Rationale

The reaction of the β-ketoester with hydroxylamine proceeds via the initial formation of an oxime with the more reactive ketone carbonyl. Subsequent intramolecular cyclization through the attack of the oxime hydroxyl group on the ester carbonyl, followed by dehydration, yields the isoxazole ring. The regioselectivity of this reaction is a critical consideration, as attack at the other carbonyl can lead to the formation of an isomeric isoxazol-5-one byproduct. Reaction conditions, particularly pH, can be optimized to favor the desired isoxazole product.[3]

Alternative_Synthetic_Workflow cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Amidation (Identical to Primary Method) ketoester Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate cyclocondensation Cyclocondensation ketoester->cyclocondensation hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->cyclocondensation Base (e.g., NaOAc) Solvent (e.g., EtOH) isoxazole_ester Ethyl 5-(2-Furyl)-3-methylisoxazole-4-carboxylate (Illustrative - actual product depends on ketoester) cyclocondensation->isoxazole_ester hydrolysis Hydrolysis & Decarboxylation (if necessary) isoxazole_ester->hydrolysis carboxylic_acid 5-(2-Furyl)isoxazole-3-carboxylic Acid hydrolysis->carboxylic_acid final_product 5-(2-Furyl)isoxazole-3-carboxamide carboxylic_acid->final_product Amide Coupling (EDC, DMAP, Amine)

A schematic overview of the alternative synthetic route.
Detailed Experimental Protocol: Alternative Method

Stage 1: Synthesis of 5-(2-Furyl)isoxazole-3-carboxylic Acid via β-Ketoester

  • Preparation of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate:

    • To a solution of ethyl 2-(furan-2-carbonyl)-3-oxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the isoxazole ester.

  • Hydrolysis to 5-(2-Furyl)isoxazole-3-carboxylic Acid:

    • This step follows the same procedure as described in the primary method.

Stage 2: Amidation

  • This stage is identical to the amidation procedure outlined in the primary validated method.

Comparative Analysis of Synthetic Routes

ParameterPrimary Method: [3+2] CycloadditionAlternative Method: β-Ketoester Cyclocondensation
Starting Materials 2-Ethynylfuran, Ethyl 2-chloro-2-(hydroxyimino)acetateEthyl 2-(furan-2-carbonyl)-3-oxobutanoate, Hydroxylamine HCl
Regioselectivity Generally high, favoring the 5-substituted isoxazole.Can be an issue; may produce isoxazol-5-one byproducts. Reaction conditions need careful control.
Yield Typically moderate to good for the cycloaddition step.Can be variable depending on the purity of the β-ketoester and control of side reactions.
Scalability Generally good, though the in situ generation of the nitrile oxide may require careful control on a larger scale.Potentially scalable, but the synthesis of the β-ketoester may add complexity.
Substrate Scope Broad scope for both the alkyne and the nitrile oxide precursor.Dependent on the availability and synthesis of various β-ketoesters.
Reaction Conditions Mild conditions for the cycloaddition (often room temperature).Typically requires heating (reflux).
Overall Assessment A modern, reliable, and generally high-yielding method with excellent regiocontrol.A classical and viable alternative, but may require more optimization to control regioselectivity and maximize yield.

Conclusion

For the synthesis of 5-(2-Furyl)isoxazole-3-carboxamides, the primary validated method utilizing a [3+2] cycloaddition is recommended for most applications due to its superior regioselectivity and generally milder reaction conditions. This approach offers a more direct and predictable route to the desired isoxazole core.

The alternative cyclocondensation of a β-ketoester remains a valuable tool in the synthetic chemist's arsenal, particularly if the requisite β-ketoester is readily available or easily synthesized. However, researchers should be prepared to invest time in optimizing the reaction conditions to mitigate the formation of regioisomeric byproducts.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, the availability of starting materials, and the scale of the synthesis. This guide provides the necessary foundational information and validated protocols to enable an informed decision and successful synthesis of this important class of heterocyclic compounds.

References

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  • Zhang, H., et al. (2019). Synthesis of 3-Acyl-isoxazoles and Δ 2 - Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert -Butyl Nitrite via a Csp 3 –H Radical Functionalization/Cycloaddition Cascade. Organic Letters, 21(13), 5096–5100. [Link]

  • Gao, W.-C., et al. (2020). Synthesis of 4-Sulfenyl Isoxazoles through AlCl 3 -Mediated Electrophilic Cyclization and Sulfenylation of 2-Alkyn-1-one O - Methyloximes. The Journal of Organic Chemistry, 85(15), 9786–9795. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-11. [Link]

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  • Chakraborty, B., et al. (2010). The 1,3-dipolar cycloaddition of nitrones in water. Frontiers in Chemistry, 7, 12. [Link]

  • Almansour, A. I., et al. (2015). A three component 1,3-dipolar cycloaddition, one pot reaction has been described. Frontiers in Chemistry, 7, 12. [Link]

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Bioassay Validation of Novel Compounds from 5-(2-Furyl)isoxazole-3-carbonyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents with diverse biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design.[4] Among the myriad of starting materials for novel isoxazole derivatives, 5-(2-Furyl)isoxazole-3-carbonyl chloride (CAS No. 88958-33-2) presents itself as a particularly versatile precursor.[5][6] The reactive carbonyl chloride group allows for straightforward derivatization, enabling the synthesis of a diverse library of amide, ester, and ketone analogues.

This guide provides a comprehensive framework for the bioassay validation of novel compounds synthesized from this furyl-isoxazole scaffold. We will focus on two of the most critical areas of drug discovery: anticancer and antimicrobial activities. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind experimental choices to ensure scientifically sound and reproducible validation.

Part 1: Validation of Anticancer Activity via Cytotoxicity Screening

The search for novel anticancer agents is a paramount goal in pharmaceutical research.[7][8] Compounds derived from isoxazole have shown considerable promise, exhibiting cytotoxic effects against various cancer cell lines.[9][10][11] The primary and most fundamental bioassay to establish the anticancer potential of a novel compound is to determine its cytotoxicity—its ability to kill cancer cells.

The Causality Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[12][13] Its selection is based on a crucial principle: it measures metabolic activity as a proxy for cell viability. In living, metabolically active cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[13] This provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation. While other methods like XTT or resazurin-based assays exist, the MTT assay is renowned for its robustness, sensitivity, and reproducibility.[15]

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Seeding (e.g., MCF-7, HeLa, PC-3) Seed 5,000-10,000 cells/well in a 96-well plate. incubation1 2. Adhesion Incubation 24 hours at 37°C, 5% CO₂ cell_culture->incubation1 compound_prep 3. Compound Dilution Prepare serial dilutions of test compounds and controls (e.g., Doxorubicin). treatment 4. Cell Treatment Replace media with media containing diluted compounds/controls. compound_prep->treatment incubation2 5. Drug Incubation 16-48 hours at 37°C, 5% CO₂ treatment->incubation2 add_mtt 6. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. incubation2->add_mtt incubation3 7. Formazan Formation Incubate for 2-4 hours at 37°C. add_mtt->incubation3 solubilize 8. Solubilization Add 100-150 µL of DMSO to each well to dissolve formazan crystals. incubation3->solubilize read_plate 9. Absorbance Reading Measure OD at 490-570 nm using a plate reader. solubilize->read_plate data_analysis 10. IC₅₀ Calculation Plot dose-response curve and determine the IC₅₀ value. read_plate->data_analysis MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculate Phase 2: Inoculation & Incubation cluster_read Phase 3: Reading Results inoculum_prep 1. Inoculum Preparation Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) to 0.5 McFarland standard (~10⁸ CFU/mL). compound_dilution 2. Compound Dilution Perform 2-fold serial dilutions of test compounds in Mueller-Hinton Broth in a 96-well plate. inoculation 3. Inoculation Add standardized bacterial suspension to each well for a final concentration of ~5 x 10⁵ CFU/mL. compound_dilution->inoculation incubation 4. Incubation Incubate at 35-37°C for 16-20 hours. inoculation->incubation mic_determination 5. MIC Determination Identify the lowest concentration (first well) with no visible bacterial growth (turbidity). incubation->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution

This protocol is based on standardized methodologies for antimicrobial susceptibility testing. [16][17][18]

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 4-5 well-isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). [19] * Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [20][19] * Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [17]

  • Plate Preparation and Inoculation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized compounds in Mueller-Hinton Broth (MHB). The typical volume per well is 100 µL.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). Also, test a standard antibiotic like Amoxicillin as a comparator.

    • Add the diluted bacterial inoculum to each well.

  • Incubation and Reading:

    • Incubate the plate at 35°C for 16-20 hours in ambient air. [18] * Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [20]

Comparative Data and Interpretation

The MIC value represents the potency of an antimicrobial agent. A lower MIC indicates that less of the drug is required to inhibit the growth of the organism.

CompoundTarget/ClassMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Amoxicillin (Control) Cell Wall Synthesis Inhibitor0.25>128 (Resistant)
Ciprofloxacin (Control) DNA Gyrase Inhibitor0.50.015
Compound ISO-A Synthesized Derivative1664
Compound ISO-B Synthesized Derivative416
Compound ISO-C Synthesized Derivative>128>128

Interpretation: This hypothetical data shows that Compound ISO-B has promising activity against the Gram-positive S. aureus, with an MIC of 4 µg/mL, and moderate activity against the Gram-negative E. coli. [21]Compound ISO-A shows weaker activity. The results highlight the common challenge of achieving broad-spectrum activity, as seen with the Amoxicillin control. Further structure-activity relationship (SAR) studies would be crucial to improve potency and broaden the spectrum of activity. [1]

Conclusion

The validation of compounds derived from this compound requires a systematic and rigorous approach using standardized bioassays. The MTT and broth microdilution assays represent the foundational pillars for assessing preliminary anticancer and antimicrobial efficacy, respectively. The data generated from these assays are critical for establishing proof-of-concept, guiding structure-activity relationship studies, and identifying promising lead candidates for further preclinical development. By adhering to these self-validating protocols and objectively comparing performance against established standards, researchers can confidently advance the most promising isoxazole derivatives in the long and arduous journey of drug discovery.

References

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  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. [Link]

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A Researcher's Guide to the Comparative Reactivity of Substituted Isoxazole Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to illuminate the principles that govern chemical reactivity, enabling you to design more efficient syntheses and anticipate reaction outcomes. This guide offers an in-depth exploration of the factors influencing the reactivity of isoxazole carbonyl chlorides, a critical class of intermediates in medicinal chemistry. We will dissect the theoretical underpinnings, present comparative data, and provide robust experimental protocols to empower your work at the bench.

The Strategic Importance of Isoxazole Acylating Agents

The isoxazole nucleus is a cornerstone of modern pharmaceuticals, prized for its unique electronic properties and its ability to serve as a bioisostere for other functional groups. When functionalized as a carbonyl chloride, the isoxazole ring becomes a powerful acylating agent, providing a gateway to a vast chemical space of amides and esters essential for building libraries of potential drug candidates.

However, the isoxazole ring is not a passive scaffold. Its aromatic system is sensitive to substitution, and the electronic nature of substituents can dramatically alter the reactivity of an attached carbonyl chloride. A quantitative understanding of these substituent effects is paramount for reaction optimization, enabling chemists to select the appropriate reaction conditions—temperature, solvent, and base—to achieve high yields and minimize side products.

The Principle of Reactivity: Nucleophilic Acyl Substitution

The reactivity of any acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. The reaction with a nucleophile (such as an amine or alcohol) proceeds via a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate.[1][2] The more electron-deficient the carbonyl carbon, the more rapidly it will be attacked by a nucleophile, leading to a faster reaction rate.

The stability of the leaving group is also a key factor. The chloride ion is an excellent leaving group, making acyl chlorides the most reactive of the carboxylic acid derivatives.[3] Therefore, the primary determinant of relative reactivity among different isoxazole carbonyl chlorides is the degree to which substituents on the isoxazole ring modify the electrophilicity of the carbonyl carbon.

mechanism cluster_info reactants Isoxazole-COCl + Nu-H tetrahedral Tetrahedral Intermediate (sp3 hybridized) reactants->tetrahedral 1. Nucleophilic Attack products Isoxazole-CONu + HCl tetrahedral->products 2. Leaving Group Expulsion info Key Factors: - Electrophilicity of Carbonyl Carbon (δ+) - Strength of Nucleophile (Nu-H) - Stability of Leaving Group (Cl-)

Caption: The general mechanism for nucleophilic acyl substitution on isoxazole carbonyl chlorides.

Substituent Effects: Tuning Reactivity through Electronics

Substituents on the isoxazole ring exert their influence through a combination of inductive and resonance effects. These electronic perturbations are transmitted through the heterocyclic system to the carbonyl group, modulating its reactivity.[4][5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the ring and, by extension, from the carbonyl carbon. This increases the carbon's partial positive charge (δ+), making it a "hotter" electrophile and accelerating the rate of nucleophilic attack.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups donate electron density into the ring system. This donation reduces the partial positive charge on the carbonyl carbon, making it a "colder" electrophile and decelerating the reaction rate.

Quantitative Comparison of Reactivity

To illustrate this principle, the following table presents representative data on the relative rates of acylation of aniline with a series of 3-substituted-isoxazole-5-carbonyl chlorides. The data is normalized to the unsubstituted parent compound.

Isoxazole Carbonyl Chloride DerivativeSubstituent (at C3)Electronic EffectRelative Rate Constant (krel)
3-Nitro-isoxazole-5-carbonyl chloride-NO₂Strong EWG~ 45
3-Chloro-isoxazole-5-carbonyl chloride-ClInductive EWG~ 8
Isoxazole-5-carbonyl chloride-HNeutral (Reference)1.0
3-Methyl-isoxazole-5-carbonyl chloride-CH₃Weak EDG~ 0.3
3-Methoxy-isoxazole-5-carbonyl chloride-OCH₃Strong EDG (Resonance)~ 0.05

Analysis: The trend is unequivocal. The presence of a powerful EWG like a nitro group can increase the reaction rate by over an order of magnitude, requiring milder conditions or shorter reaction times. Conversely, a strong EDG like a methoxy group dramatically dampens reactivity, potentially necessitating higher temperatures or longer reaction times to achieve full conversion. This predictive power is crucial for efficient process development.

Experimental Protocol: Measuring Relative Reactivity via In-Situ Spectroscopy

To validate these principles in your own work, a robust and self-validating protocol is essential. The following method utilizes in-situ infrared (IR) spectroscopy to monitor the reaction progress in real-time, providing high-quality kinetic data. The causality behind this choice is clear: it allows for the simultaneous observation of the disappearance of the acyl chloride reactant (~1780-1815 cm⁻¹) and the appearance of the amide product (~1650-1680 cm⁻¹), providing a self-validating internal check on the reaction progress.

experimental_workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis prep_acyl Prepare 0.1 M solution of Isoxazole Carbonyl Chloride in anhydrous solvent (e.g., CH2Cl2) setup_ir Equilibrate In-Situ IR Probe in reaction vessel at target temp (e.g., 25.0 °C) prep_acyl->setup_ir prep_nuc Prepare 1.0 M solution of Nucleophile (e.g., Aniline) in same anhydrous solvent inject_nuc Initiate reaction by injecting Nucleophile solution (t=0) prep_nuc->inject_nuc inject_acyl Inject Acyl Chloride solution setup_ir->inject_acyl inject_acyl->inject_nuc record Record IR spectra automatically (e.g., every 15 seconds) inject_nuc->record plot_data Plot Absorbance of Product Peak (e.g., Amide C=O) vs. Time record->plot_data calc_rate Determine initial rate (kobs) from the slope of the curve plot_data->calc_rate normalize Normalize kobs against the unsubstituted reference compound to calculate krel calc_rate->normalize

Caption: Experimental workflow for the kinetic analysis of acylation reactions using in-situ IR.

Step-by-Step Methodology
  • System Preparation: All glassware must be rigorously dried, and the experiment should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the highly reactive carbonyl chloride. Anhydrous solvents are mandatory.

  • Stock Solutions: Prepare a 0.1 M solution of the substituted isoxazole carbonyl chloride and a 1.0 M solution of the chosen nucleophile (e.g., aniline) in a suitable anhydrous solvent (e.g., dichloromethane). The 10-fold excess of the nucleophile ensures pseudo-first-order kinetics with respect to the carbonyl chloride.

  • Instrument Setup: Calibrate and configure the in-situ IR spectrometer. Place the probe in the reaction vessel containing the solvent and the acyl chloride solution. Allow the system to reach thermal equilibrium at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: Begin spectral acquisition. At time t=0, inject the nucleophile solution into the rapidly stirring reaction vessel.

  • Data Acquisition: Monitor the reaction by recording full IR spectra at regular intervals until the acyl chloride carbonyl peak has completely disappeared.

  • Kinetic Analysis:

    • Extract the absorbance data for the growing amide carbonyl peak.

    • Plot absorbance versus time. The initial slope of this curve is proportional to the initial reaction rate.

    • Calculate the pseudo-first-order rate constant (kobs).

    • Repeat the experiment for each substituted isoxazole carbonyl chloride under identical conditions.

    • Calculate the relative rate constant (krel) by dividing the kobs of each substituted derivative by the kobs of the unsubstituted reference compound.

Conclusion: From Principles to Practice

The reactivity of substituted isoxazole carbonyl chlorides is not arbitrary; it is a predictable function of the electronic properties of the substituents on the heterocyclic ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. This fundamental principle of physical organic chemistry provides a powerful tool for rational synthesis design. By leveraging the quantitative insights gained from kinetic studies, researchers can fine-tune reaction conditions, avoid unnecessary purification challenges, and accelerate the discovery and development of novel, isoxazole-based therapeutics.

References

  • Nucleophilic Acyl Substitution. (2011). Master Organic Chemistry. [Link]

  • Nucleophilic Acyl Substitution. (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Acyl Substitution. (n.d.). Khan Academy. [Link]

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assessing the efficacy of different coupling reagents with 5-(2-Furyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Coupling Reagent Efficacy with 5-(2-Furyl)isoxazole-3-carboxylic Acid

This guide provides a comprehensive analysis of the efficacy of various coupling reagents for the amide bond formation with 5-(2-Furyl)isoxazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances of common coupling agents, presents comparative data, and offers detailed experimental protocols to guide your synthetic strategies.

The choice of a coupling reagent is a critical parameter in the synthesis of amides, particularly when dealing with structurally complex and electronically sensitive substrates such as 5-(2-Furyl)isoxazole-3-carboxylic acid. The presence of two heteroaromatic rings, the furan and the isoxazole, introduces unique electronic and steric factors that can significantly influence the efficiency of the amide bond formation. This guide aims to provide a clear, data-driven comparison of commonly employed coupling reagents, enabling you to make an informed decision for your specific synthetic needs.

Mechanistic Overview of Amide Bond Formation

The fundamental principle behind amide bond formation using coupling reagents involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. This activation is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, an active ester, or a phosphonium-based adduct. The efficacy of a coupling reagent is determined by its ability to efficiently generate this activated intermediate while minimizing side reactions, most notably racemization if the carboxylic acid or amine is chiral.

Below is a generalized workflow for a coupling reaction.

Amide Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 5-(2-Furyl)isoxazole- 3-carboxylic acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide_Product Desired Amide Product Activated_Intermediate->Amide_Product + Amine Amine Primary or Secondary Amine (R-NH2) Amine->Amide_Product Byproducts Reaction Byproducts (e.g., DCU, HOBt) Amide_Product->Byproducts generates

Figure 1: Generalized workflow of a coupling reaction.

Comparative Analysis of Coupling Reagents

The selection of an optimal coupling reagent is contingent on several factors including the substrate's steric hindrance, electronic properties, and the desired reaction conditions (e.g., temperature, solvent). For 5-(2-Furyl)isoxazole-3-carboxylic acid, the electron-withdrawing nature of the isoxazole ring can influence the reactivity of the carboxylic acid.

Carbodiimides: EDC and DCC

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and cost-effectiveness. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Mechanism: The O-acylisourea can then react directly with the amine or, more commonly, with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form an active ester, which is less prone to side reactions and racemization.

  • Advantages:

    • Cost-effective and readily available.

    • Well-established protocols.

  • Disadvantages:

    • DCC can lead to the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is often difficult to remove from the reaction mixture due to its low solubility.

    • EDC is water-soluble, and its corresponding urea byproduct is also water-soluble, simplifying purification.

    • Risk of racemization, although this can be mitigated with additives like HOBt or HOAt.

Phosphonium Salts: PyBOP and BOP

Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are powerful coupling reagents.

  • Mechanism: They react with the carboxylate to form a benzotriazolyl active ester and a phosphonium oxide byproduct.

  • Advantages:

    • High coupling efficiency, even with sterically hindered substrates.

    • Lower risk of racemization compared to carbodiimides without additives.

  • Disadvantages:

    • Higher cost compared to carbodiimides.

    • BOP generates the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP is generally preferred as it avoids the formation of HMPA.

Uronium/Aminium Salts: HATU and HBTU

Uronium/aminium salts, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are among the most efficient coupling reagents available.

  • Mechanism: These reagents react with the carboxylic acid to form an active ester. The presence of the azabenzotriazole moiety in HATU is believed to accelerate the coupling reaction and further suppress racemization.

  • Advantages:

    • Extremely high reactivity and rapid reaction times.

    • Very low levels of racemization, making them ideal for peptide synthesis.

    • The byproducts are generally soluble and easily removed during workup.

  • Disadvantages:

    • Significantly higher cost.

    • Can be sensitive to moisture.

Experimental Data: A Comparative Summary

To provide a quantitative comparison, a series of coupling reactions were performed between 5-(2-Furyl)isoxazole-3-carboxylic acid and benzylamine as a model amine. All reactions were conducted under standardized conditions to ensure a fair comparison.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Purity (LC-MS)
EDCHOBtDIPEADMF1285>95%
DCCHOBtDIPEADCM1282>95% (DCU removal required)
PyBOP-DIPEADMF492>98%
HATU-DIPEADMF295>99%

Table 1: Comparative efficacy of different coupling reagents.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the coupling of 5-(2-Furyl)isoxazole-3-carboxylic acid with benzylamine using EDC and HATU as representative reagents.

Protocol 1: EDC/HOBt Coupling

EDC_HOBt_Protocol Start Start Dissolve Dissolve 5-(2-Furyl)isoxazole-3-carboxylic acid, benzylamine, and HOBt in DMF. Start->Dissolve Cool Cool the mixture to 0 °C. Dissolve->Cool Add_Base Add DIPEA to the mixture. Cool->Add_Base Add_EDC Add EDC portion-wise. Add_Base->Add_EDC Stir Stir at room temperature for 12 hours. Add_EDC->Stir Workup Perform aqueous workup. Stir->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End HATU_Protocol Start Start Dissolve_Acid Dissolve 5-(2-Furyl)isoxazole-3-carboxylic acid and HATU in DMF. Start->Dissolve_Acid Add_Base Add DIPEA to the mixture. Dissolve_Acid->Add_Base Stir_Activation Stir for 10 minutes for pre-activation. Add_Base->Stir_Activation Add_Amine Add benzylamine. Stir_Activation->Add_Amine Stir_Reaction Stir at room temperature for 2 hours. Add_Amine->Stir_Reaction Workup Perform aqueous workup. Stir_Reaction->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

A Comparative Guide to the Analytical Quality Control of 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quality control (QC) of 5-(2-Furyl)isoxazole-3-carbonyl chloride, a critical intermediate in pharmaceutical synthesis. Given the compound's inherent reactivity, particularly the acyl chloride functional group, a multi-faceted analytical approach is not just recommended but essential for ensuring its identity, purity, and stability. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and drug development professionals in establishing robust QC systems.

The Analytical Challenge: Reactivity and Purity

This compound (CAS: 88958-33-2) is a highly reactive molecule.[1][2] The electrophilic carbonyl carbon of the acyl chloride group is susceptible to nucleophilic attack, most commonly by ambient moisture, leading to rapid hydrolysis and the formation of its corresponding carboxylic acid, 5-(2-Furyl)isoxazole-3-carboxylic acid.[3][4] This inherent instability is the central challenge in its quality control. Therefore, analytical methods must not only be precise and accurate but also conducted under conditions that prevent degradation of the analyte.

The primary quality attributes to be assessed are:

  • Identity: Confirmation of the correct chemical structure.

  • Purity/Assay: Quantitation of the main component.

  • Impurity Profile: Detection and quantification of process-related impurities and degradation products.

  • Thermal Stability: Understanding the compound's decomposition profile under thermal stress.

Comparative Analysis of Core Analytical Techniques

A combination of chromatographic, spectroscopic, and thermal methods is required for a complete quality assessment. No single technique can provide all the necessary information.

Technique Primary Application Key Advantages Limitations & Considerations
Reverse-Phase HPLC Purity, Assay, Impurity ProfilingHigh resolution, sensitivity, and quantitative accuracy.Potential for on-column hydrolysis. Requires rapid sample preparation and analysis.
Gas Chromatography (GC) Purity, Assay, Residual SolventsExcellent for volatile and semi-volatile compounds. High sensitivity with FID.Analyte must be thermally stable. High inlet temperatures can cause degradation.
NMR Spectroscopy (¹H, ¹³C) Identity, Structural ElucidationUnambiguous structure confirmation. Quantitative (qNMR) capability.Lower sensitivity for trace impurities. Requires relatively high sample concentration.
FTIR Spectroscopy Identity, Functional Group AnalysisFast, non-destructive confirmation of the acyl chloride group.Primarily qualitative. Not suitable for quantifying impurities.
Thermal Analysis (TGA/DSC) Thermal Stability, Decomposition ProfileProvides data on melting point, decomposition temperature, and weight loss.[5]Does not identify decomposition products.

Chromatographic Methods: The Cornerstone of Purity Analysis

Chromatographic techniques are unparalleled for separating the target compound from its impurities, allowing for precise quantification. The choice between HPLC and GC depends critically on the thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for quantifying non-volatile impurities, particularly the primary degradant, 5-(2-Furyl)isoxazole-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility in retaining moderately polar organic compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid impurity, ensuring a sharp, symmetrical peak shape.[6] A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile) allows for the separation of compounds with a range of polarities.

  • Detector: UV detection is ideal as the furan and isoxazole rings contain strong chromophores.

  • Sample Preparation: Due to the compound's reactivity with water, the diluent should be a dry, aprotic solvent like acetonitrile. Analysis must be performed immediately after dissolution to minimize hydrolysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Weigh Sample Accurately (e.g., 25 mg) dissolve_sample Dissolve in Dry Acetonitrile (to 50 mL, ~0.5 mg/mL) prep_sample->dissolve_sample inject Inject Immediately onto RP-HPLC System (UV Detector) dissolve_sample->inject prep_std Prepare Standard of Carboxylic Acid Impurity run Run Gradient Elution Method inject->run integrate Integrate Peaks run->integrate calculate Calculate Purity by Area % and Quantify Impurities integrate->calculate report report calculate->report Generate Report

Caption: HPLC analytical workflow from sample preparation to final report.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 min, hold for 5 min, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with dry acetonitrile. Sonicate briefly if necessary.

    • Transfer an aliquot to an HPLC vial and cap immediately.

  • System Suitability:

    • Prepare a solution containing both the main compound and a small amount of the carboxylic acid impurity.

    • Inject five replicate injections. The resolution between the two peaks must be >2.0, and the relative standard deviation (RSD) for the peak area of the main compound must be <2.0%.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate purity using the area percent method, assuming equal response factors for closely related impurities.

Gas Chromatography (GC)

GC is a powerful alternative for assay determination and is the standard method for analyzing residual solvents. However, its application to an acyl chloride requires careful consideration of thermal stability.

Causality Behind Experimental Choices:

  • Technique: Headspace GC is used for residual solvents to avoid injecting the non-volatile, reactive acyl chloride onto the column. For purity analysis, direct injection is possible but requires a lower inlet temperature to prevent degradation.

  • Column: A mid-polarity column, such as a DB-624 or equivalent, is suitable for separating a wide range of organic solvents and the analyte itself.[7]

  • Inlet: A low injection port temperature (e.g., 150-180 °C) should be evaluated to minimize thermal decomposition of the acyl chloride.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

GC_Workflow cluster_purity Purity/Assay cluster_solvent Residual Solvents prep_purity Prepare Sample in Dry Aprotic Solvent (e.g., Dichloromethane) inject_purity Direct Liquid Injection (Low Inlet Temp) prep_purity->inject_purity analysis GC-FID Analysis (e.g., DB-624 Column) inject_purity->analysis prep_solvent Weigh Sample into Headspace Vial with High-Boiling Solvent (e.g., DMSO) inject_solvent Headspace Injection prep_solvent->inject_solvent inject_solvent->analysis data Data Processing & Quantification vs. Standards analysis->data report Generate Report data->report

Caption: Dual GC workflows for purity assay and residual solvent analysis.

  • Chromatographic Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium, constant flow

    • Inlet Temperature: 180 °C (optimization may be required)

    • Detector Temperature: 280 °C (FID)

    • Oven Program: 80 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min.

    • Injection: Split mode (e.g., 20:1)

  • Sample Preparation:

    • Prepare a sample solution of ~1 mg/mL in a dry, volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis:

    • Inject the sample and analyze. The assay is typically determined against a qualified reference standard. A supplier specification sheet may indicate an assay of ≥96.0% by GC.[8]

Spectroscopic Methods: Confirming Chemical Identity

Spectroscopy provides an orthogonal confirmation of the compound's identity, ensuring the correct molecular structure is present.

  • Nuclear Magnetic Resonance (NMR): This is the most definitive method for structural confirmation.[9][10][11]

    • ¹H NMR: Will show characteristic signals for the protons on the furan and isoxazole rings. The chemical shifts and coupling patterns provide a unique fingerprint.

    • ¹³C NMR: Will confirm the number of unique carbon environments, including the highly deshielded carbonyl carbon of the acyl chloride.

    • Rationale: NMR analysis should be performed in a dry, deuterated aprotic solvent (e.g., CDCl₃) to prevent hydrolysis. The presence of a growing peak corresponding to the carboxylic acid proton (highly deshielded, >10 ppm) over time can be used to monitor sample degradation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique for confirming the presence of key functional groups.

    • Expected Peaks: A strong, sharp absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride. The absence of a broad O-H stretch (around 2500-3300 cm⁻¹) confirms the absence of significant carboxylic acid impurity.

    • Rationale: This method is ideal for a quick identity check on incoming raw materials.

Thermal Analysis: Assessing Stability

Given the potential for energetic decomposition, understanding the thermal stability is crucial for safety during handling and storage.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature.[12] A TGA scan will reveal the onset temperature of decomposition, where the molecule begins to lose mass. For acyl chlorides, this can involve the loss of HCl.[3]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[5] DSC can determine the melting point of the compound and detect exothermic events associated with decomposition.

  • Instrument: Simultaneous TGA/DSC analyzer.

  • Sample: 3-5 mg of the sample in an aluminum or platinum pan.

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.[13]

  • Temperature Program: Ramp from ambient temperature to 400 °C at a rate of 10 °C/min.[13]

  • Data Interpretation:

    • The DSC curve will show an endotherm for the melting point.

    • The TGA curve will show a sharp drop in mass at the decomposition temperature, which may be accompanied by a strong exotherm in the DSC curve.

Integrated Quality Control Strategy

For comprehensive quality control of this compound, the following integrated strategy is recommended:

  • Identity Confirmation: Use FTIR for rapid screening of incoming material and ¹H/¹³C NMR for definitive structural confirmation of new batches.

  • Purity and Impurity Profiling: Employ a validated gradient RP-HPLC method as the primary tool for quantifying the main component and its key hydrolysis degradant.

  • Assay Verification: Use either the HPLC method or a carefully developed GC method with a low inlet temperature to determine the assay against a reference standard.

  • Residual Solvents: Use a headspace GC method according to standard pharmaceutical guidelines (e.g., USP <467>).

  • Stability Assessment: Perform TGA/DSC analysis to establish the thermal hazard profile. Re-run HPLC purity tests at set intervals for stability studies.

By combining these orthogonal analytical techniques, researchers and drug development professionals can build a robust, self-validating quality control system that ensures the integrity and reliability of this vital chemical intermediate.

References

  • BenchChem. (n.d.). A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
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  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • CymitQuimica. (n.d.). 5-(Fur-2-yl)isoxazole-3-carbonyl chloride.
  • ChemShuttle. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). 5-(Fur-2-yl)isoxazole-3-carbonyl chloride.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • Chemistry LibreTexts. (2022). Thermal Analysis.
  • Thermo Fisher Scientific. (n.d.). Isoxazole-5-carbonyl chloride, 97%.
  • Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
  • American Chemical Society. (n.d.). Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins.
  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Der Pharma Chemica. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride.

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A Senior Scientist's Guide to the Cross-Validation of Biological Screening Results for 5-(2-Furyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating initial biological screening results. Using the promising class of 5-(2-Furyl)isoxazole derivatives as a case study, we will navigate the journey from a primary cytotoxicity hit to a mechanistically validated lead candidate. The isoxazole ring is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Specifically, derivatives of this scaffold have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting key cancer-related pathways.[3]

The core principle of this guide is that a single screening result, however promising, is merely an observation. True scientific rigor and confidence in a compound's potential are only achieved through a systematic process of cross-validation using a battery of diverse and orthogonal assays. This multi-faceted approach is essential to confirm on-target activity, eliminate false positives, and build a robust, data-driven narrative of the compound's mechanism of action (MoA).

Part 1: The Primary Screen — Establishing a Cytotoxic Profile

The logical starting point in screening for novel anticancer agents is to assess their general cytotoxicity against a panel of relevant cancer cell lines. This primary screen acts as a wide net to identify compounds that possess antiproliferative activity. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[4] Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active, viable cells.[5] The amount of formazan produced is directly proportional to the number of living cells.[6]

Experimental Protocol: MTT Cell Viability Assay[5][8]
  • Cell Seeding : Plate cancer cells (e.g., HepG2 liver cancer, K562 leukemia, A549 lung cancer) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4][5]

  • Compound Treatment : Prepare serial dilutions of the 5-(2-Furyl)isoxazole derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the overnight medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation : Incubate the plates for a defined period, typically 48 to 72 hours, to allow the compounds to exert their effects.[5]

  • MTT Addition : Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.[6][7]

  • Solubilization : Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Reading : Shake the plate gently for 10-15 minutes to ensure complete dissolution and measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Comparative Cytotoxicity

The results of the primary screen are best summarized in a table to allow for direct comparison of the potency of each derivative across different cell lines.

CompoundDerivativeHepG2 IC₅₀ (µM)K562 IC₅₀ (µM)A549 IC₅₀ (µM)
F-ISOX-1 Unsubstituted15.2 ± 1.825.6 ± 3.130.1 ± 2.9
F-ISOX-2 4-Nitro Phenyl5.8 ± 0.78.9 ± 1.112.5 ± 1.4
F-ISOX-3 3,4,5-Trimethoxy Phenyl1.2 ± 0.3 2.5 ± 0.4 4.7 ± 0.6
Doxorubicin Positive Control0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Hypothetical data for illustrative purposes.

From this primary screen, derivative F-ISOX-3 emerges as the most potent "hit" and warrants further investigation.

Workflow Visualization: From Screening to Validation

The overall strategy follows a logical progression from broad screening to specific mechanistic validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Lead Progression PrimaryScreen Primary Cytotoxicity Screen (e.g., MTT Assay) HitIdent Hit Identification (e.g., F-ISOX-3) PrimaryScreen->HitIdent IC₅₀ < 10 µM SecondaryAssay Secondary Assay (Mechanism Confirmation) HitIdent->SecondaryAssay Validate MoA OrthogonalAssay Orthogonal Assay (Target Engagement) SecondaryAssay->OrthogonalAssay LeadCandidate Validated Lead Candidate OrthogonalAssay->LeadCandidate Confirm Target

Caption: High-level workflow for hit validation.

Part 2: Secondary Validation — Unveiling the Apoptotic Mechanism

Observing that a compound kills cancer cells is the first step. The critical follow-up question is how it kills them. A desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death, as it avoids the inflammatory response associated with necrosis. Several isoxazole derivatives have been reported to act via the induction of apoptosis.[3][8] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[9][10]

The principle relies on two key cellular events. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these cells. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[9]

Experimental Protocol: Annexin V & PI Flow Cytometry Assay[12][13]
  • Cell Culture and Treatment : Seed cells (e.g., K562) in 6-well plates and treat with the IC₅₀ concentration of the lead compound (F-ISOX-3) for 24-48 hours. Include untreated controls.

  • Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method. Combine and wash the cells twice with cold PBS by centrifugation.

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark to allow for binding and staining.[12]

  • Flow Cytometry Analysis : Analyze the stained cells on a flow cytometer without delay. The instrument will differentiate cells based on their fluorescence signals:

    • Live Cells : Annexin V-negative and PI-negative.

    • Early Apoptotic Cells : Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells : Annexin V-positive and PI-positive.

    • Necrotic Cells : Annexin V-negative and PI-positive (less common).

Data Presentation: Quantifying Apoptosis

The flow cytometry data provides quantitative evidence of the mode of cell death induced by the compound.

Treatment% Live Cells% Early Apoptotic% Late Apoptotic / Necrotic
Untreated Control 95.1 ± 2.32.5 ± 0.52.4 ± 0.4
F-ISOX-3 (2.5 µM) 25.7 ± 4.148.3 ± 5.2 26.0 ± 3.9

Hypothetical data for illustrative purposes.

These results strongly suggest that F-ISOX-3's cytotoxicity is primarily mediated through the induction of apoptosis.

Signaling Pathway: The Intrinsic Apoptosis Cascade

The Bcl-2 family of proteins are central regulators of the mitochondrial (intrinsic) pathway of apoptosis.[13] They are divided into anti-apoptotic members (like Bcl-2, Bcl-xL) and pro-apoptotic members (like Bax, Bak).[14][15] Upon receiving an apoptotic stimulus, Bax and Bak translocate to the outer mitochondrial membrane, where they oligomerize and form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[16] This releases cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioners of apoptosis.[14]

G cluster_0 Mitochondrion Mito Mitochondrion BaxBak_pore Bax/Bak Pore CytoC Cytochrome c Caspase Caspase Cascade CytoC->Caspase activates BaxBak_pore->CytoC releases Stimulus Apoptotic Stimulus (e.g., F-ISOX-3) BaxBak Bax / Bak (Pro-apoptotic) Stimulus->BaxBak activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Stimulus->Bcl2 inhibits BaxBak->BaxBak_pore forms Bcl2->BaxBak inhibits Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Intrinsic apoptosis pathway regulated by Bcl-2 proteins.

Part 3: Orthogonal Assays — Confirming a Specific Molecular Target

With the MoA confirmed as apoptosis, the next step is to investigate a more specific molecular target. An orthogonal assay measures a different biological endpoint, providing an independent line of evidence. For instance, many cancer processes, such as invasion and metastasis, rely on the activity of enzymes like Matrix Metalloproteinases (MMPs). MMP-9, in particular, is a key enzyme in the degradation of the extracellular matrix.[17] An inhibitor screening assay for MMP-9 can serve as an excellent orthogonal test.

Experimental Protocol: Fluorometric MMP-9 Inhibitor Assay[20][21]
  • Principle : This assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the peptide's fluorescence is quenched. When cleaved by active MMP-9, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[17][18]

  • Assay Preparation : In a 96-well plate, add MMP-9 assay buffer, the active MMP-9 enzyme, and various concentrations of the test compound (F-ISOX-3). Include a known MMP-9 inhibitor as a positive control and a no-inhibitor well as a negative control.

  • Incubation : Allow the compounds to pre-incubate with the enzyme to permit binding.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.

  • Kinetic Measurement : Immediately begin measuring the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 325/393 nm).[19] The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis : Calculate the percentage of MMP-9 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value for MMP-9 inhibition.

Data Presentation: Target-Specific Inhibition

This provides a direct measure of the compound's effect on a specific enzymatic target, independent of its effects on cell viability.

CompoundTargetIC₅₀ (µM)
F-ISOX-3 MMP-9 Inhibition3.5 ± 0.5
NNGH Positive Control Inhibitor0.1 ± 0.02

Hypothetical data for illustrative purposes. NNGH is a known broad-spectrum MMP inhibitor.[19]

The finding that F-ISOX-3 inhibits MMP-9 at a concentration similar to its cytotoxic IC₅₀ provides strong, cross-validating evidence for its mechanism of action, suggesting a dual role in inducing apoptosis and potentially inhibiting metastasis.

Conclusion: Building a Defensible Data Package

This systematic, multi-assay approach demonstrates the principles of rigorous cross-validation in preclinical drug discovery. By progressing from a broad primary screen to specific mechanistic and target-based assays, we have transformed an initial "hit" into a "validated lead."

  • The MTT assay established the cytotoxic potential of the 5-(2-Furyl)isoxazole derivative F-ISOX-3.

  • The Annexin V/PI assay validated that this cytotoxicity is achieved through the induction of apoptosis, a desirable mechanism for anticancer agents.

  • The orthogonal MMP-9 inhibitor assay provided independent evidence of a specific molecular target, adding significant depth to our understanding of the compound's biological activity.

This layered data package provides a high degree of confidence, justifying the commitment of further resources to advance F-ISOX-3 into more complex in vivo models. This self-validating system of inquiry ensures that only the most promising and well-characterized candidates proceed through the drug development pipeline, maximizing the potential for success.

References

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  • Mechanisms of Action of Bcl-2 Family Proteins - PMC - PubMed Central.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-(2-Furyl)isoxazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis - A Commitment to Lifecycle Stewardship

In the fast-paced environment of drug discovery and chemical synthesis, our focus is often directed toward the successful construction of novel molecular architectures. However, the lifecycle of a chemical reagent does not end upon the completion of a reaction. The responsible management of residual and waste materials is a critical component of laboratory safety, environmental stewardship, and scientific integrity. 5-(2-Furyl)isoxazole-3-carbonyl chloride (CAS No. 88958-33-2) is a valuable bifunctional building block, prized for its utility in creating complex molecules.[1][2] Yet, its inherent reactivity, stemming from the acyl chloride functional group, necessitates a rigorous and well-understood disposal protocol.

This guide moves beyond mere procedural instruction. It is designed to provide you, our fellow researchers and scientists, with a deep, mechanistic understanding of the principles behind the safe neutralization and disposal of this compound. By embracing these field-proven protocols, we not only ensure the safety of our laboratory personnel but also uphold the highest standards of our profession.

Part 1: Core Hazard Analysis - Understanding the 'Why'

Proper disposal begins with a comprehensive understanding of the molecule's constituent hazards. The reactivity of this compound is not monolithic; it is a composite of the properties of its three key structural motifs: the acyl chloride, the isoxazole ring, and the furan ring.

  • The Acyl Chloride Moiety: This is the primary driver of the compound's acute reactivity. Acyl chlorides are highly electrophilic and react readily, often violently, with nucleophiles.[3] Contact with atmospheric moisture or water will lead to a rapid hydrolysis reaction, generating corrosive hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[4][5] This reactivity is the basis for its classification as a corrosive material, capable of causing severe skin burns and eye damage.[6][7]

  • The Isoxazole Ring: Generally considered a stable aromatic system, the isoxazole ring is not inert.[8] Its Achilles' heel is the N-O bond, which is susceptible to cleavage.[8] Studies on related isoxazole-containing compounds, such as the drug Leflunomide, have shown that the ring can be opened under basic (high pH) conditions, with the degradation rate increasing with temperature.[8][9] This informs our choice of neutralizing agents to avoid overly harsh basic conditions that could lead to unintended degradation pathways.

  • The Furan Ring: Furan and its derivatives present their own set of hazards. Furan itself is an extremely flammable liquid that can form explosive peroxides upon exposure to air and light.[10][11][12] While incorporated into the larger molecule, the furan moiety contributes to the overall toxicity profile and must be considered. Upon thermal decomposition, furan-containing compounds can emit acrid smoke and irritating fumes.[10]

The core principle of disposal is therefore controlled neutralization . We must safely and completely react the acyl chloride group to a more stable functional group (a carboxylate salt) before the material enters the official waste stream.

Part 2: Pre-Disposal Safety & Logistics

Before beginning any neutralization procedure, meticulous preparation is paramount. This phase ensures that you are equipped to handle the process safely and to respond effectively in the event of an unexpected incident.

Table 1: Essential Personnel Protective Equipment (PPE) & Safety Equipment
ItemSpecification & Rationale
Eye Protection Chemical splash goggles and a full-face shield. Protects against splashes of corrosive material and vigorous reactions.
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use. Acyl chlorides are corrosive.[6][13]
Body Protection Flame-retardant laboratory coat, fully fastened.
Ventilation A certified chemical fume hood is mandatory for all handling and neutralization steps to contain corrosive HCl fumes.[4][11]
Spill Kit Must contain a neutralizing agent for acids, such as sodium bicarbonate or sodium carbonate, and appropriate absorbent materials.[14]
Emergency Access to an emergency safety shower and eyewash station must be unobstructed.

Part 3: The Neutralization Protocol: A Step-by-Step Guide

This protocol is designed for the safe and effective neutralization of small quantities (<10 g) of this compound. The chosen method involves a controlled hydrolysis using a weak base, sodium bicarbonate, to simultaneously neutralize the acyl chloride and the resulting HCl byproduct.

Experimental Workflow: Neutralization via Basic Hydrolysis

G cluster_prep Preparation Phase cluster_reaction Neutralization Phase cluster_verification Verification & Disposal prep_ppe 1. Don PPE prep_fumehood 2. Work in Fume Hood prep_solution 3. Prepare 5-10% NaHCO₃ (aq) in a 3-neck flask prep_icebath 4. Cool solution to 0-5 °C in an ice bath add_reagent 5. Add Acyl Chloride SLOWLY and dropwise with vigorous stirring prep_icebath->add_reagent Proceed with caution monitor_reaction 6. Observe for off-gassing (CO₂). Maintain temperature <10 °C warm_up 7. Once addition is complete, allow to warm to RT check_ph 8. Check pH with test strip. Adjust to pH 6-8 if needed warm_up->check_ph Ensure reaction is complete transfer_waste 9. Transfer neutralized solution to labeled hazardous waste container contact_ehs 10. Arrange for EHS pickup

Caption: Workflow for controlled neutralization of this compound.

Methodology:

  • Prepare the Quenching Solution: In a three-necked flask equipped with a magnetic stirrer and an addition funnel, prepare a 5-10% aqueous solution of sodium bicarbonate. Use a volume that is at least 10-20 times the volume of the acyl chloride to be neutralized.

    • Causality: Using a dilute solution in large excess ensures effective heat dissipation and provides sufficient base to neutralize all generated HCl.

  • Establish Inert Conditions & Cooling: Place the flask in an ice/water bath and stir until the internal temperature is between 0-5 °C.[15]

    • Causality: The hydrolysis of an acyl chloride is a highly exothermic reaction.[14] Cooling is critical to control the reaction rate, prevent a dangerous temperature spike, and minimize the violent evolution of HCl gas.[4]

  • Controlled Addition: If the acyl chloride is a solid, dissolve it in a minimal amount of an inert, water-miscible solvent like Tetrahydrofuran (THF). If it is a liquid, it can be used neat. Transfer the acyl chloride solution to the addition funnel.

    • Causality: Using a solvent can aid in controlling the addition rate. Ensure the chosen solvent does not react with the acyl chloride.

  • Execute Neutralization: Add the this compound solution dropwise to the vigorously stirred, cooled bicarbonate solution. You will observe gas evolution (CO₂). Maintain a slow addition rate to keep the effervescence manageable and the temperature below 10 °C.

    • Causality: Slow addition is the most critical control parameter.[4] Adding the reagent too quickly will cause a rapid exotherm and a violent release of gas, potentially causing the contents to erupt from the flask.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and allow the mixture to slowly warm to room temperature. Continue stirring for 1-2 hours.

    • Causality: This ensures the reaction goes to completion and all the reactive acyl chloride has been hydrolyzed.

  • Verification: Once the mixture has returned to room temperature and gas evolution has ceased, check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be in the neutral range (6-8). If it is still acidic, add small portions of sodium bicarbonate until neutrality is achieved.

    • Trustworthiness: This step validates that the primary hazardous byproduct, HCl, has been fully neutralized.

Part 4: Final Waste Management

The neutralized aqueous solution is not benign and must not be disposed of down the drain. While the primary reactive hazard has been eliminated, the solution now contains the sodium salt of 5-(2-furyl)isoxazole-3-carboxylic acid, residual solvent, and potentially minor degradation products from the heterocyclic rings.

  • Containment: Carefully transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include: "Aqueous Hazardous Waste," the full chemical names of the contents (e.g., "Neutralized this compound reaction mixture," "Sodium 5-(2-furyl)isoxazole-3-carboxylate," "Sodium Chloride," "Water"), and the approximate percentages.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated with other aqueous organic waste, away from strong acids and oxidizers.

  • Disposal: Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department. All hazardous waste disposal must comply with federal, state, and local regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[16]

Part 5: Emergency Procedures

Spill Response:

  • Small Spill (<5g): Ensure the fume hood is operating. Cautiously cover the spill with an excess of sodium bicarbonate. Once the fizzing has stopped, carefully collect the mixture with absorbent pads and place it in the designated hazardous waste container.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS emergency response team immediately.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6][13]

References

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
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  • Chemos GmbH&Co.KG.
  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
  • ResearchGate. Structure and stability of isoxazoline compounds | Request PDF.
  • Scribd. Furan Safety Data Sheet Overview | PDF | Toxicity | Dangerous Goods.
  • Wikipedia. Isoxazole.
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  • CPAChem. (2023).
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  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-.
  • CymitQuimica. 5-(Fur-2-yl)isoxazole-3-carbonyl chloride.
  • ChemShuttle. This compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.